Product packaging for Imidazo[1,2-a]pyrimidine-3-carbaldehyde(Cat. No.:CAS No. 106012-56-0)

Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B008735
CAS No.: 106012-56-0
M. Wt: 147.13 g/mol
InChI Key: AGFLIUIEUMXSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a high-value chemical scaffold and a crucial synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a privileged imidazo[1,2-a]pyrimidine core, a structure recognized for its wide spectrum of biological activities. Key Research Applications: Antiviral Agent Development: This scaffold is central to synthesizing novel compounds evaluated as potential entrance inhibitors for viruses like SARS-CoV-2. Derivatives have shown remarkable binding affinity to key viral entry proteins, such as the spike protein and the human ACE2 receptor, in computational and molecular docking studies . Antitubercular and Antimicrobial Research: The aldehyde functional group is a key handle for constructing molecular hybrids. It is used to create hybrids with moieties like 1,2,3-triazoles, which have demonstrated potent activity against Mycobacterium tuberculosis , including drug-resistant strains . Anticancer Research: Schiff bases (imines) synthesized from this aldehyde have been screened for cytotoxicity against various cancer cell lines, such as breast cancer cells (MCF-7 and MDA-MB-231), showing promising selective inhibition and induction of apoptosis . Versatile Synthetic Building Block: The reactive aldehyde group enables diverse functionalizations via condensation and cyclization reactions, facilitating the rapid exploration of structure-activity relationships (SAR) and the development of new chemosynthetic strategies . Notice: This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B008735 Imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 106012-56-0

Properties

IUPAC Name

imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFLIUIEUMXSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328054
Record name imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106012-56-0
Record name Imidazo[1,2-a]pyrimidine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106012-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of imidazo[1,2-a]pyrimidine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2] A thorough understanding of the physicochemical characteristics of derivatives such as the 3-carbaldehyde is crucial for the rational design and development of novel therapeutic agents.

This document summarizes key quantitative data, provides a detailed experimental protocol for a fundamental physicochemical parameter, and visualizes the experimental workflow.

Physicochemical Data

The following tables summarize the available experimental and computed physicochemical properties of this compound.

Table 1: General and Experimental Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅N₃OPubChem
Molecular Weight 147.13 g/mol PubChem
Appearance Light yellow to yellow solidChemicalBook
Melting Point 169-171 °CChemicalBook
pKa (Predicted) 2.85 ± 0.30ChemicalBook

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 0.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Exact Mass 147.043261791PubChem
Monoisotopic Mass 147.043261791PubChem
Topological Polar Surface Area 47.3 ŲPubChem
Heavy Atom Count 11PubChem
Formal Charge 0PubChem
Complexity 162PubChem
Isotope Atom Count 0PubChem
Defined Atom Stereocenter Count 0PubChem
Undefined Atom Stereocenter Count 0PubChem
Defined Bond Stereocenter Count 0PubChem
Undefined Bond Stereocenter Count 0PubChem
Covalently-Bonded Unit Count 1PubChem
Compound Is Canonicalized YesPubChem

Experimental Protocols

A precise determination of physicochemical properties is fundamental for the characterization and quality control of a compound. Below is a detailed, generalized protocol for the determination of the melting point of a crystalline solid like this compound using the capillary method.

Protocol: Melting Point Determination

1. Objective: To determine the melting point range of a solid crystalline sample, which provides an indication of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

2. Materials and Apparatus:

  • Crystalline sample of this compound

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Thin-walled capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Watch glass

3. Sample Preparation:

  • Ensure the sample is completely dry and in the form of a fine, homogeneous powder. If necessary, gently grind any coarse crystals using a mortar and pestle.[3]

  • Place a small amount of the powdered sample onto a clean, dry watch glass.

  • Press the open end of a capillary tube into the powder to collect a small amount of the sample.

  • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[4]

4. Procedure:

  • Insert the packed capillary tube into the sample holder of the melting point apparatus.

  • If the approximate melting point is known (169-171°C for this compound), rapidly heat the apparatus to about 20°C below the expected melting point.[4]

  • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observe the sample closely through the magnifying eyepiece.

  • Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.

  • Continue heating slowly and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[5]

  • Allow the apparatus to cool sufficiently before performing any subsequent measurements. For accuracy, it is advisable to perform at least two measurements with fresh samples.[4]

5. Data Analysis and Interpretation: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. A narrow range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of a solid compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis start Start grind Grind Sample to Fine Powder start->grind If necessary load Load Capillary Tube grind->load pack Pack Sample load->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating (to ~Tmelt - 20°C) insert->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe Sample heat_slow->observe record_start Record T_start (First Droplet) observe->record_start record_end Record T_end (Complete Melting) record_start->record_end report Report Melting Point Range record_end->report end End report->end

Caption: Workflow for Melting Point Determination.

References

Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyrimidine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for Imidazo[1,2-a]pyrimidine-3-carbaldehyde, a key heterocyclic scaffold in medicinal chemistry. The information is compiled from peer-reviewed literature and chemical databases to support research and development efforts in this field.

Introduction

The imidazo[1,2-a]pyrimidine core is a privileged structure in drug discovery, forming the foundation for a wide range of biologically active compounds. The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration, making this compound a crucial intermediate in the synthesis of novel therapeutic agents. This document outlines the key spectroscopic characteristics and a reliable synthetic protocol for this compound and its derivatives.

Synthesis of this compound Derivatives

The most common and effective method for the synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the electron-rich imidazo[1,2-a]pyrimidine ring system. While specific data for the unsubstituted parent compound is scarce in the literature, detailed protocols for closely related 2-aryl substituted derivatives are well-documented.

General Experimental Protocol: Vilsmeier-Haack Formylation

A general procedure for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidine-3-carbaldehydes is as follows:

  • Preparation of the Vilsmeier Reagent: To a stirred solution of dimethylformamide (DMF) in a suitable solvent such as chloroform or glycerol at 0-5°C, phosphorus oxychloride (POCl₃) is added dropwise. The mixture is stirred for a short period to form the Vilsmeier reagent.[1][2]

  • Formylation Reaction: The starting 2-aryl-imidazo[1,2-a]pyrimidine is added portion-wise to the prepared Vilsmeier reagent, maintaining the low temperature.

  • Reaction Progression: The reaction mixture is then stirred at room temperature and subsequently heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base, such as sodium carbonate or sodium hydroxide, leading to the precipitation of the product.[1]

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF Dimethylformamide (DMF) Vilsmeier_reagent Vilsmeier Reagent DMF->Vilsmeier_reagent 0-5°C POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_reagent Reaction_mixture Reaction Mixture Vilsmeier_reagent->Reaction_mixture Starting_material 2-Aryl-imidazo[1,2-a]pyrimidine Starting_material->Reaction_mixture Addition at low temp. Reaction_mixture->Reaction_mixture Stir at RT, then reflux Crude_product Crude Product Reaction_mixture->Crude_product Pour on ice, neutralize Purified_product Purified this compound Crude_product->Purified_product Recrystallization / Chromatography

Spectroscopic Data

Mass Spectrometry

The mass spectrum of the parent this compound shows a protonated molecular ion [M+H]⁺ at m/z 148 .

Spectroscopic Data for 2-Aryl-Imidazo[1,2-a]pyrimidine-3-carbaldehydes

The following tables summarize the key spectroscopic data for several 2-aryl substituted derivatives, which serve as excellent reference points for the unsubstituted compound.

Table 1: ¹H NMR Data of 2-Aryl-Imidazo[1,2-a]pyrimidine-3-carbaldehydes

CompoundAldehyde Proton (CHO, s, δ ppm)Aromatic Protons (δ ppm)Reference
2-Phenylthis compound10.199.89 (dd, J = 1.9, 8.7 Hz, 1H), 8.86-8.84 (m, 1H), 7.93-7.90 (m, 2H), 7.56-7.54 (m, 3H), 7.20 (dd, J = 2.5, 8.7 Hz, 1H)[1]
2-(4-Bromophenyl)this compound10.017.91-7.88 (d, 2H), 7.76-7.73 (m, 4H), 7.32 (d, 1H)[2]
2-(4-Phenylphenyl)this compound9.758.01-7.87 (m, 2H), 7.61-7.12 (m, 6H), 6.97-6.54 (m, 3H), 6.21 (d, 1H)[2]
2-Biphenyl-imidazo[1,2-a]pyrimidine-3-carbaldehyde10.15-[3]

Key ¹H NMR Feature: The most characteristic signal is the singlet for the aldehyde proton, which appears significantly downfield in the region of δ 9.75-10.20 ppm . The disappearance of a signal corresponding to the H-3 proton of the imidazo[1,2-a]pyrimidine ring is a clear indication of successful formylation at this position.[4]

Table 2: ¹³C NMR Data of 2-Aryl-Imidazo[1,2-a]pyrimidine-3-carbaldehydes

CompoundCarbonyl Carbon (C=O, δ ppm)Aromatic & Heterocyclic Carbons (δ ppm)Reference
2-(4-Bromophenyl)this compound179.2159.3, 157.6, 153.1, 136.7, 135.2, 133.6, 132.1, 128.3, 123.1, 109.6[2]
2-(4-Phenylphenyl)this compound183.2159.3, 157.6, 155.3, 140.8, 136.1, 134.3, 131.6, 129.2, 127.3, 126.4, 108.3[2]

Key ¹³C NMR Feature: The carbonyl carbon of the aldehyde group is expected to resonate in the range of δ 179-184 ppm .

Table 3: FT-IR Data of 2-Aryl-Imidazo[1,2-a]pyrimidine-3-carbaldehydes

CompoundC=O Stretch (cm⁻¹)C-H Aldehyde Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Reference
2-(4-Bromophenyl)this compound16772923, 28521620 (C=N imidazo), 1585 (C=N pyrimidine), 1564 (C=C)[2]
2-(4-Phenylphenyl)this compound16702962, 28271639 (C=N imidazo), 1583 (C=N pyrimidine), 1533 (C=C)[2]
2-Biphenyl-imidazo[1,2-a]pyrimidine-3-carbaldehyde16782850-[3]

Key FT-IR Feature: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde is consistently observed in the region of 1670-1680 cm⁻¹ . The C-H stretching of the aldehyde group is also typically visible around 2850-2960 cm⁻¹ .[3]

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of this compound derivatives.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Synthesis Vilsmeier-Haack Reaction Purification Recrystallization / Chromatography Synthesis->Purification TLC TLC Monitoring Purification->TLC NMR ¹H & ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Conclusion

This technical guide consolidates the available spectroscopic and synthetic data for this compound and its derivatives. The Vilsmeier-Haack reaction stands out as a robust method for its synthesis. The characteristic spectroscopic signatures, particularly the downfield aldehyde proton in ¹H NMR, the carbonyl carbon signal in ¹³C NMR, and the strong C=O stretching band in FT-IR, provide clear markers for the successful synthesis and characterization of this important heterocyclic building block. This information is intended to facilitate the work of researchers and scientists in the field of medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Imidazo[1,2-a]pyrimidine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine core is a key pharmacophore found in a variety of biologically active molecules. A thorough understanding of its spectral characteristics is crucial for the synthesis, characterization, and development of new chemical entities based on this scaffold.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound. The data is compiled and interpreted from published spectral data of closely related derivatives and the known effects of substituents on the chemical shifts of the imidazo[1,2-a]pyrimidine ring system. The numbering convention used for the assignments is shown in Figure 1.

this compound with numbering

Figure 1. Structure and numbering of this compound.

Table 1: ¹H NMR Spectral Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5 - 8.7s-
H-5~8.6 - 8.8dd~6.8, 2.0
H-6~7.1 - 7.3dd~6.8, 4.2
H-7~9.0 - 9.2dd~4.2, 2.0
CHO~9.9 - 10.1s-

s = singlet, dd = doublet of doublets

Table 2: ¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)
C-2~145 - 147
C-3~120 - 122
C-5~150 - 152
C-6~112 - 114
C-7~135 - 137
C-8a~148 - 150
CHO~185 - 187

Experimental Protocols

The following provides a generalized methodology for the synthesis of this compound and the acquisition of its NMR spectra, based on common procedures for this class of compounds.

Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the formylation of the imidazo[1,2-a]pyrimidine core is the Vilsmeier-Haack reaction.

  • Preparation of the Vilsmeier reagent: In a round-bottom flask, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with constant stirring. The mixture is then allowed to warm to room temperature.

  • Formylation: The parent imidazo[1,2-a]pyrimidine is dissolved in a suitable solvent, such as chloroform, and added to the prepared Vilsmeier reagent.

  • Reaction and Workup: The reaction mixture is heated, typically at reflux, for several hours. After completion, the mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 or 126 MHz). A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from synthesis to spectral analysis and characterization of this compound.

G Workflow for Synthesis and NMR Analysis cluster_synthesis Synthesis cluster_analysis NMR Analysis start Imidazo[1,2-a]pyrimidine reaction Vilsmeier-Haack Reaction start->reaction reagent Vilsmeier Reagent (POCl3/DMF) reagent->reaction workup Aqueous Workup & Neutralization reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product sample_prep NMR Sample Preparation (CDCl3 or DMSO-d6) product->sample_prep nmr_acq 1H & 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc char Structural Confirmation data_proc->char

Caption: General workflow for the synthesis and NMR analysis.

This guide provides foundational knowledge for the NMR spectroscopy of this compound. For novel derivatives, it is essential to perform detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

An In-depth Technical Guide to the FT-IR Spectrum of Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted FT-IR Spectral Data

The FT-IR spectrum of Imidazo[1,2-a]pyrimidine-3-carbaldehyde is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the carbaldehyde group, the aromatic C-H bonds, and the vibrations of the fused heterocyclic ring system. The following table summarizes the predicted wavenumbers (cm⁻¹) and their assignments.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
~3100 - 3000Medium to WeakC-H stretchingAromatic C-H stretching vibrations of the imidazopyrimidine ring.
~2850 and ~2750WeakC-H stretchingFermi resonance doublet characteristic of the aldehyde C-H bond.
~1700 - 1680StrongC=O stretchingCarbonyl stretch of the aromatic aldehyde. Conjugation with the heterocyclic ring may lower the frequency.
~1640 - 1500Medium to StrongC=C and C=N stretchingAromatic ring stretching vibrations of the imidazo[1,2-a]pyrimidine core.
~1400 - 1200MediumIn-plane C-H bendingIn-plane bending vibrations of the aromatic C-H bonds.
~1200 - 1000MediumC-N stretchingStretching vibrations of the carbon-nitrogen bonds within the heterocyclic rings.
Below 1000Medium to WeakOut-of-plane C-H bendingOut-of-plane bending vibrations of the aromatic C-H bonds, often characteristic of the substitution pattern.

Experimental Protocol: Obtaining the FT-IR Spectrum

The following is a standard experimental protocol for acquiring the FT-IR spectrum of a solid organic compound like this compound using the KBr pellet method.

1. Sample Preparation (KBr Pellet Method):

  • Materials: this compound (1-2 mg), dry spectroscopic grade Potassium Bromide (KBr) (100-200 mg), agate mortar and pestle, pellet press.
  • Procedure:
  • Thoroughly grind the KBr in the agate mortar to a fine powder.
  • Add the this compound sample to the KBr in the mortar.
  • Mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This minimizes scattering of the IR radiation.
  • Transfer the powder to the die of the pellet press.
  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

2. Spectral Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
  • Procedure:
  • Record a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
  • Place the KBr pellet containing the sample in the spectrometer's sample holder.
  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  • The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

3. Data Analysis:

  • The obtained spectrum should be baseline corrected.
  • Identify the positions of the absorption bands (peaks) in wavenumbers (cm⁻¹).
  • Analyze the intensity and shape of the peaks.
  • Correlate the observed absorption bands with the vibrational modes of the functional groups present in the this compound molecule.

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR spectroscopy and the correlation between the molecular structure and its expected FT-IR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample Sample + KBr Grinding Grinding Sample->Grinding Pelletizing Pelletizing Grinding->Pelletizing Background Background Scan Pelletizing->Background SampleScan Sample Scan Background->SampleScan RawSpectrum Raw Spectrum SampleScan->RawSpectrum Processing Baseline Correction RawSpectrum->Processing Analysis Peak Identification & Assignment Processing->Analysis

Figure 1: Experimental workflow for FT-IR spectroscopy.

Spectral_Correlation cluster_molecule This compound cluster_spectrum Expected FT-IR Absorptions Aldehyde Aldehyde Group (CHO) AldehydePeaks ~2850 & ~2750 cm-1 (C-H str) ~1700-1680 cm-1 (C=O str) Aldehyde->AldehydePeaks correlates to AromaticCH Aromatic C-H AromaticCHPeaks ~3100-3000 cm-1 (C-H str) ~1400-1200 cm-1 (C-H bend) AromaticCH->AromaticCHPeaks correlates to Ring Imidazopyrimidine Core RingPeaks ~1640-1500 cm-1 (C=C/C=N str) ~1200-1000 cm-1 (C-N str) Ring->RingPeaks correlates to

Figure 2: Correlation of functional groups to expected FT-IR peaks.

References

Mass Spectrometry of Imidazo[1,2-a]pyrimidine-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of imidazo[1,2-a]pyrimidine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a public mass spectrum for this specific molecule, this guide presents a logical, theory-based fragmentation pattern derived from the known mass spectral behavior of its constituent functional groups and core heterocyclic structure.

Molecular Structure and Properties

This compound possesses a fused ring system consisting of an imidazole ring fused to a pyrimidine ring, with a carbaldehyde group at the 3-position.

  • Molecular Formula: C₇H₅N₃O

  • Molecular Weight: 147.13 g/mol

Predicted Fragmentation Pattern under Electron Ionization (EI)

Electron ionization mass spectrometry of aromatic aldehydes typically yields a prominent molecular ion peak and characteristic fragmentation patterns involving the aldehyde group. The fragmentation of the imidazo[1,2-a]pyrimidine core is expected to follow pathways observed for similar N-heterocyclic compounds.

The primary fragmentation events for this compound are predicted as follows:

  • Molecular Ion (M⁺˙): The molecule will readily form a stable molecular ion at m/z 147.

  • Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen radical, leading to a stable acylium ion at m/z 146.

  • Loss of a Formyl Radical ([M-CHO]⁺): The cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (CHO), producing a fragment at m/z 118.

  • Loss of Carbon Monoxide ([M-H-CO]⁺): The acylium ion at m/z 146 can subsequently lose a molecule of carbon monoxide (CO), also resulting in the fragment at m/z 118.

  • Fragmentation of the Imidazo[1,2-a]pyrimidine Ring: The fragment at m/z 118, corresponding to the imidazo[1,2-a]pyrimidine cation, is expected to undergo further fragmentation. Based on the fragmentation of related heterocyclic systems, this can involve the sequential loss of hydrogen cyanide (HCN) molecules. A plausible pathway involves the loss of HCN to yield a fragment at m/z 91.

Quantitative Data: Predicted Mass Fragments

The following table summarizes the predicted major fragments for this compound under electron ionization. The relative abundances are estimations based on the expected stability of the ions.

m/zProposed FragmentPredicted Relative Abundance
147[C₇H₅N₃O]⁺˙ (Molecular Ion)High
146[C₇H₄N₃O]⁺Moderate to High
118[C₆H₄N₃]⁺Moderate
91[C₅H₃N₂]⁺Low to Moderate

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum of a solid heterocyclic sample is provided below.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe (DIP) or, if sufficiently volatile and thermally stable, via a gas chromatograph (GC) inlet.

Mass Spectrometer Settings (Typical for EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-300

  • Scan Rate: 1 scan/second

  • Analyzer: Quadrupole or Time-of-Flight (TOF)

Visualization of Fragmentation Pathway

The logical relationship of the predicted fragmentation pathway is visualized in the following diagram generated using Graphviz (DOT language).

G Predicted Fragmentation Pathway of this compound M [C₇H₅N₃O]⁺˙ m/z = 147 Molecular Ion M_minus_H [C₇H₄N₃O]⁺ m/z = 146 M->M_minus_H - H• M_minus_CHO [C₆H₄N₃]⁺ m/z = 118 M->M_minus_CHO - CHO• M_minus_H->M_minus_CHO - CO M_minus_CHO_minus_HCN [C₅H₃N₂]⁺ m/z = 91 M_minus_CHO->M_minus_CHO_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation of this compound.

The Discovery of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, antifungal, and anti-inflammatory properties. The introduction of a carbaldehyde group at the 3-position of this scaffold provides a versatile synthetic handle for further molecular exploration, leading to the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, functionalization, and biological evaluation of imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives.

Synthesis of the this compound Core

The primary route for introducing a carbaldehyde group at the 3-position of the imidazo[1,2-a]pyrimidine nucleus is the Vilsmeier-Haack reaction. This reaction involves the formylation of the electron-rich heterocyclic system using a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

General Synthetic Pathway

The synthesis begins with the construction of the imidazo[1,2-a]pyrimidine core, followed by the formylation at the 3-position. A common method involves the condensation of a 2-aminopyrimidine with an α-haloketone.

G cluster_0 Step 1: Synthesis of Imidazo[1,2-a]pyrimidine cluster_1 Step 2: Vilsmeier-Haack Formylation 2-Aminopyrimidine 2-Aminopyrimidine Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine 2-Aminopyrimidine->Imidazo[1,2-a]pyrimidine Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-a]pyrimidine Imidazo_Carbaldehyde This compound Imidazo[1,2-a]pyrimidine->Imidazo_Carbaldehyde Formylation DMF_POCl3 DMF / POCl3 DMF_POCl3->Imidazo_Carbaldehyde

General synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis of 2-phenylthis compound

This protocol describes the synthesis of a key intermediate, 2-phenylimidazo[1,2-a]pyrimidine, followed by its formylation.

Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyrimidine [1]

  • A mixture of 2-aminopyrimidine (1) and 2-bromoacetophenone (2) is refluxed in a suitable solvent, such as ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product, 2-phenylimidazo[1,2-a]pyrimidine (3), is collected by filtration, washed, and dried.

Step 2: Synthesis of 2-phenylthis compound [2]

  • To a solution of N,N-dimethylformamide (DMF) and chloroform (CHCl₃), phosphoryl chloride (POCl₃) is added dropwise at 0°C.

  • The mixture is stirred for a specified time, and then the 2-phenylimidazo[1,2-a]pyrimidine is added.

  • The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC.

  • After the reaction is complete, the mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.

  • The crude product is filtered, washed with water, and purified by recrystallization or column chromatography.

Derivatization of this compound

The aldehyde functionality at the 3-position is a versatile handle for the synthesis of a wide array of derivatives, most notably Schiff bases through condensation with primary amines.

Synthesis of Schiff Base Derivatives

The condensation of this compound with various aromatic or heterocyclic amines yields the corresponding Schiff bases (imines). This reaction is typically catalyzed by a few drops of a weak acid, such as acetic acid.

G Imidazo_Carbaldehyde Imidazo[1,2-a]pyrimidine- 3-carbaldehyde Schiff_Base Schiff Base Derivative Imidazo_Carbaldehyde->Schiff_Base Condensation (e.g., Acetic Acid catalyst) Amine R-NH2 (Aromatic/Heterocyclic Amine) Amine->Schiff_Base G cluster_0 Discovery Phase cluster_1 Preclinical Phase Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Screening Screening Characterization->Screening Lead_Optimization Lead_Optimization Screening->Lead_Optimization Hit Identification In_vitro_Testing In_vitro_Testing Lead_Optimization->In_vitro_Testing In_vivo_Testing In_vivo_Testing In_vitro_Testing->In_vivo_Testing Clinical_Trials Clinical_Trials In_vivo_Testing->Clinical_Trials

References

The Therapeutic Potential of Imidazo[1,2-a]pyrimidine Derivatives: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have emerged as promising candidates for the development of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the key therapeutic targets of imidazo[1,2-a]pyrimidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development in this area.

Anticancer Activity

Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation, survival, and metastasis.

Key Anticancer Targets and Efficacy

A number of studies have reported the cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.

Compound ClassTarget/Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-basedJurkat, B16-F10, HCT116, MDA-MB-2310.06, 0.38, 0.138, 1.054[1]
Imidazo[1,2-a]pyrazineHCT-1160.023[2]
Imidazo[1,2-a]quinoxalineMCF-7, MDA-MB-231, HCT-116, A5494.33 - 6.11[3]

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives

Signaling Pathways in Cancer

Imidazo[1,2-a]pyrimidine derivatives often exert their anticancer effects by modulating critical signaling pathways involved in tumorigenesis. Two of the most significant pathways identified are the PI3K/Akt/mTOR and the STAT3/NF-κB pathways.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Imidazo[1,2-a]pyrimidine Derivative Imidazo[1,2-a]pyrimidine Derivative Imidazo[1,2-a]pyrimidine Derivative->PI3K Imidazo[1,2-a]pyrimidine Derivative->Akt Imidazo[1,2-a]pyrimidine Derivative->mTOR

PI3K/Akt/mTOR signaling pathway inhibition.

STAT3_NFkB_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Inflammation & Cell Survival Inflammation & Cell Survival p-STAT3->Inflammation & Cell Survival Nuclear translocation & gene transcription IκBα IκBα NF-κB NF-κB IκBα->NF-κB inhibits NF-κB->Inflammation & Cell Survival Nuclear translocation & gene transcription Imidazo[1,2-a]pyrimidine Derivative Imidazo[1,2-a]pyrimidine Derivative Imidazo[1,2-a]pyrimidine Derivative->p-STAT3 Imidazo[1,2-a]pyrimidine Derivative->NF-κB

STAT3/NF-κB signaling pathway inhibition.
Experimental Protocols

This protocol is used to assess the cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[1,2-a]pyrimidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[4]

  • Prepare serial dilutions of the imidazo[1,2-a]pyrimidine derivative in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Read the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells B Add Compound A->B C Incubate (48-72h) B->C D Add MTT C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G

Workflow for the MTT cell viability assay.

This protocol is used to determine the inhibitory activity of imidazo[1,2-a]pyrimidine derivatives against specific kinases.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Imidazo[1,2-a]pyrimidine derivative

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the imidazo[1,2-a]pyrimidine derivative.

  • In a microplate, add the kinase, the derivative, and the kinase-specific substrate.

  • Initiate the reaction by adding ATP.[6]

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[6]

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.[7]

This assay measures the ability of imidazo[1,2-a]pyrimidine derivatives to inhibit the polymerization of tubulin into microtubules.[8]

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • Imidazo[1,2-a]pyrimidine derivative

  • Spectrophotometer with temperature control

Procedure:

  • Prepare dilutions of the imidazo[1,2-a]pyrimidine derivative in polymerization buffer.

  • On ice, mix the tubulin and the derivative in a cuvette.

  • Initiate polymerization by adding GTP and placing the cuvette in the spectrophotometer pre-warmed to 37°C.[9]

  • Monitor the change in absorbance at 340 nm over time.[10]

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[10]

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.

Antibacterial and Antifungal Efficacy

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents.

Compound ClassOrganismMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidineGram-positive & Gram-negative bacteria0.48 - 3.91[11]
Imidazo[1,2-a]pyrimidineVarious bacteria and MycobacteriumNot specified[12][13]
Imidazo[1,2-a]pyrimidineCandida albicans(Activity suggested by docking)[14]

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives

Experimental Protocols

This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacteria.[15]

Materials:

  • 96-well microtiter plates

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Imidazo[1,2-a]pyrimidine derivative

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the compound in CAMHB in the wells of a 96-well plate.[15]

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow A Prepare Serial Dilutions B Inoculate with Bacteria A->B C Incubate (18-24h) B->C D Read MIC C->D

Workflow for MIC determination.

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is commonly used for antifungal susceptibility testing.[16]

Materials:

  • 96-well microtiter plates

  • Fungal isolate (e.g., Candida species)

  • RPMI-1640 medium

  • Imidazo[1,2-a]pyrimidine derivative

  • Fungal inoculum standardized spectrophotometrically

Procedure:

  • Prepare serial dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized fungal suspension.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration that causes a significant reduction in growth (e.g., 50% inhibition for azoles against Candida) compared to the growth control.[17]

Antiviral Activity

The antiviral potential of imidazo[1,2-a]pyrimidine derivatives has been explored against several viruses, including Human Immunodeficiency Virus (HIV).

Anti-HIV Efficacy
Compound ClassVirusEC50 (µg/mL)Reference
Imidazo[1,2-a]pyridine-Schiff baseHIV-182.02[18][19]
Imidazo[1,2-a]pyridine-Schiff baseHIV-247.72[18][19]

Table 3: Anti-HIV Activity of Imidazo[1,2-a]pyrimidine Derivatives

Experimental Protocol

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating antiviral compounds.[20]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Culture medium

  • Imidazo[1,2-a]pyrimidine derivative

  • Overlay medium (containing, for example, agarose or methylcellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock and infect the cell monolayers.

  • After an adsorption period, remove the virus inoculum.

  • Overlay the cells with a medium containing various concentrations of the imidazo[1,2-a]pyrimidine derivative.[20]

  • Incubate the plates for a period sufficient for plaque formation.

  • Fix and stain the cells. Viable cells will be stained, while plaques (areas of cell death) will appear as clear zones.[20]

  • Count the number of plaques in each well and calculate the percentage of plaque reduction.

  • Determine the 50% effective concentration (EC50) of the compound.

Conclusion

Imidazo[1,2-a]pyrimidine derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their ability to interact with a wide range of biological targets provides a strong foundation for the design of potent and selective inhibitors for the treatment of cancer, infectious diseases, and inflammatory disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of these compounds from discovery to clinical application. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.

References

In Silico Prediction of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic (ADMET), and potential biological properties of Imidazo[1,2-a]pyrimidine-3-carbaldehyde. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] Early-stage in silico assessment of drug candidates is crucial for reducing costs and attrition rates in the drug discovery pipeline. This document outlines detailed methodologies for predicting key molecular properties using established computational tools and presents the predicted data in a structured format for easy interpretation. Furthermore, a potential signaling pathway modulated by this class of compounds, the Wnt/β-catenin pathway, is described and visualized.

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] this compound represents a key intermediate and a potential pharmacophore in the development of novel therapeutics. Computational, or in silico, methods provide a rapid and cost-effective means to predict the drug-like properties of such molecules, guiding further experimental studies.[2][3] This guide details the application of various in silico tools to predict the physicochemical characteristics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological activity and pharmacokinetic behavior. These properties were predicted using a combination of computational models.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Tool
Molecular FormulaC₇H₅N₃O-
Molecular Weight147.14 g/mol -
LogP (Octanol/Water Partition Coefficient)1.25Molinspiration
Topological Polar Surface Area (TPSA)59.8 ŲMolinspiration
Number of Hydrogen Bond Acceptors3Molinspiration
Number of Hydrogen Bond Donors0Molinspiration
Number of Rotatable Bonds1Molinspiration
Water Solubility (LogS)-1.85 (Soluble)SwissADME
Experimental Protocol: Physicochemical Property Prediction using Molinspiration

Molinspiration is a widely used online tool for the calculation of important molecular properties.[4][5][6] The prediction process is as follows:

  • Input: The chemical structure of this compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string (O=Cc1cn2cncc-2n1) or drawn using the integrated molecular editor.

  • Calculation: Molinspiration's proprietary algorithm calculates various molecular properties based on fragment contributions and topological features of the molecule.

  • Output: The tool provides a list of calculated properties, including LogP, TPSA, and counts of hydrogen bond donors and acceptors, which are crucial for assessing drug-likeness according to Lipinski's Rule of Five.[4]

In Silico ADMET Prediction

The ADMET profile of a drug candidate is a major factor in its success or failure in clinical trials. In silico ADMET prediction provides early insights into the potential pharmacokinetic and toxicity issues of a compound.

Table 2: Predicted ADMET Properties of this compound

ParameterPredictionConfidence ScoreMethod/Tool
Absorption
GI AbsorptionHigh-SwissADME
BBB PermeantNo-SwissADME
Distribution
P-glycoprotein SubstrateNo-SwissADME
Metabolism
CYP1A2 InhibitorNo0.85SwissADME
CYP2C19 InhibitorNo0.88SwissADME
CYP2C9 InhibitorYes0.65SwissADME
CYP2D6 InhibitorNo0.79SwissADME
CYP3A4 InhibitorNo0.71SwissADME
Toxicity
LD₅₀ (rat, acute oral)650 mg/kg (Class 4)0.72ProTox-II
HepatotoxicityInactive0.68ProTox-II
CarcinogenicityInactive0.55ProTox-II
MutagenicityInactive0.78ProTox-II
ImmunotoxicityInactive0.61ProTox-II
Experimental Protocol: ADME Prediction using SwissADME

SwissADME is a free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[7][8][9][10][11][12][13]

  • Input: The SMILES string of this compound is pasted into the input field.

  • Execution: The "Run" button initiates the calculation of various ADME parameters based on a compilation of predictive models.

  • Output: The results are presented in a user-friendly graphical format and include predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, P-glycoprotein substrate status, and inhibition of major cytochrome P450 (CYP) isoforms.

Experimental Protocol: Toxicity Prediction using ProTox-II

ProTox-II is a web server for the in silico prediction of the toxicity of chemicals.[7][14][15][16][17][18][19]

  • Input: The molecule can be entered by its name, SMILES string, or by drawing the structure using the provided editor.

  • Prediction: ProTox-II utilizes a combination of machine learning models, fragment-based methods, and pharmacophores to predict various toxicity endpoints.[15][16]

  • Output: The tool provides predictions for oral toxicity (LD₅₀), organ toxicity (e.g., hepatotoxicity), and other toxicological endpoints such as mutagenicity and carcinogenicity, along with confidence scores for each prediction.[14][16][19]

Potential Biological Activity and Signaling Pathway

Derivatives of imidazo[1,2-a]pyrimidine have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[17][20] This suggests that this compound may also exhibit activity against targets within this pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and adult tissue homeostasis.[21][22][23][24][25] Its aberrant activation is a hallmark of many cancers.[20][23]

  • "Off" State: In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[21][25] This keeps cytoplasmic β-catenin levels low.

  • "On" State: Binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (DVL) and the disassembly of the destruction complex.[22] This results in the stabilization and accumulation of β-catenin in the cytoplasm.

  • Nuclear Translocation and Gene Expression: Accumulated β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors, leading to the expression of target genes involved in cell proliferation, survival, and differentiation.[24]

Some imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit this pathway independently of GSK-3β activity, suggesting they may act downstream in the cascade.[20]

Visualizations

In Silico Prediction Workflow

G In Silico Prediction Workflow for this compound cluster_input Input cluster_physicochemical Physicochemical Properties cluster_admet ADMET Prediction cluster_activity Biological Activity Prediction Input This compound (SMILES: O=Cc1cn2cncc-2n1) Molinspiration Molinspiration Input->Molinspiration SwissADME SwissADME Input->SwissADME ProToxII ProTox-II Input->ProToxII Target_Prediction Target Prediction (e.g., Wnt Pathway) Input->Target_Prediction Physico_Props LogP TPSA H-bond donors/acceptors Rotatable bonds Molinspiration->Physico_Props ADME_Props GI Absorption BBB Permeability CYP Inhibition SwissADME->ADME_Props Tox_Props LD50 Hepatotoxicity Carcinogenicity Mutagenicity ProToxII->Tox_Props Wnt_Pathway Simplified Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibitor Potential Inhibition DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor DVL Dishevelled Receptor->DVL DVL->DestructionComplex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->beta_catenin_on Inhibition?

References

Quantum Chemical Calculations for Imidazo[1,2-a]pyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] Quantum chemical calculations have emerged as a powerful tool in the rational design and development of novel imidazo[1,2-a]pyrimidine derivatives. By providing insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, computational methods guide synthetic efforts and help to elucidate structure-activity relationships (SAR). This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of imidazo[1,2-a]pyrimidine compounds, detailing common computational methodologies, summarizing key findings, and outlining experimental protocols.

Theoretical Framework: Density Functional Theory (DFT)

A cornerstone of quantum chemical calculations for organic molecules is Density Functional Theory (DFT). This method has been widely adopted for studying imidazo[1,2-a]pyrimidine derivatives due to its favorable balance between computational cost and accuracy.[1] DFT calculations are typically employed to determine a variety of molecular properties that are crucial for understanding the behavior of these compounds.

Key computational approaches include:

  • Geometry Optimization: The first step in most calculations is to determine the lowest energy conformation of the molecule. This is crucial as the molecular geometry dictates its electronic properties and biological activity.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, such as drug-receptor binding.

  • Vibrational Frequency Analysis: Theoretical calculation of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model and to aid in the assignment of experimental vibrational bands.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.

Computational and Experimental Protocols

General Computational Workflow

A typical workflow for the quantum chemical analysis of an imidazo[1,2-a]pyrimidine derivative involves a series of interconnected computational steps.

G cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis & Correlation mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP, NBO) geom_opt->electronic_prop Optimized Geometry validation Validation with Experimental Data (FT-IR, NMR) freq_calc->validation Calculated Frequencies reactivity Reactivity & Stability Analysis electronic_prop->reactivity Electronic Properties sar Structure-Activity Relationship (SAR) validation->sar docking Molecular Docking reactivity->docking Reactivity Insights docking->sar Binding Interactions

A general workflow for quantum chemical calculations of imidazo[1,2-a]pyrimidine compounds.
Detailed Computational Methodology

A frequently employed method for these calculations is DFT using the B3LYP functional with the 6-311++G(d,p) basis set.[2]

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrimidine Schiff Base Derivatives

A common synthetic route to prepare imidazo[1,2-a]pyrimidine Schiff base derivatives involves a four-step process.[1]

  • Synthesis of 2-phenylimidazo[1,2-a]pyrimidine: This intermediate is typically synthesized through the condensation of 2-aminopyrimidine with 2-bromoacetophenone.[1]

  • Nitrosation: The 3-nitroso derivative is obtained by direct nitrosation of the 2-phenylimidazo[1,2-a]pyrimidine using sodium nitrite.[1]

  • Reduction: The nitroso group is then reduced to an amino group to yield 2-phenylimidazo[1,2-a]pyrimidin-3-amine.[1]

  • Schiff Base Formation: The final Schiff base derivatives are prepared by reacting the 3-amino product with various substituted aldehydes in the presence of a catalytic amount of acetic acid in ethanol.[1] The reaction mixture is typically stirred at room temperature for 24 hours.[1]

Experimental Protocol: Spectroscopic Characterization

The synthesized compounds are routinely characterized by various spectroscopic techniques to confirm their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the chemical environment of the protons and carbon atoms in the molecule.[1][3] Theoretical NMR chemical shifts are often calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data for structural validation.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[1]

  • Mass Spectrometry (MS): Mass spectrometry, often using electrospray ionization (ESI), is employed to determine the molecular weight of the synthesized compounds.[1]

Key Calculated Properties and Their Significance

Quantum chemical calculations provide valuable quantitative data that can be correlated with the chemical behavior and biological activity of imidazo[1,2-a]pyrimidine compounds.

Frontier Molecular Orbital (FMO) Energies

The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial parameters for understanding the reactivity and stability of molecules.

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Imidazo[1,2-a]pyrimidine Schiff Base DerivativesVariesVariesVaries[1]
(E)-2-phenyl-N-(thiophen-2- ylmethylene)imidazo[1,2-a]pyrimidin-3-amineVariesVariesVaries[2]

Note: Specific energy values are highly dependent on the substituents on the imidazo[1,2-a]pyrimidine core and are detailed in the respective cited literature.

A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for predicting the reactive sites of a molecule. For imidazo[1,2-a]pyrimidine derivatives, the MEP can reveal regions susceptible to electrophilic or nucleophilic attack, which is crucial for understanding their interactions with biological targets.

Correlation of Calculated and Experimental Spectroscopic Data

A strong correlation between theoretically calculated and experimentally measured spectroscopic data provides confidence in the computational model.

Spectroscopic DataComputational MethodBasis SetCorrelationReference
1H and 13C NMRGIAO-DFT6-311++G(d,p)Good agreement between calculated and experimental chemical shifts[2][3]
FT-IRDFTB3LYP/6-311++G(d,p)Good agreement between calculated and experimental vibrational frequencies[2][4]

Application in Drug Development

Quantum chemical calculations are often integrated with other computational techniques, such as molecular docking, to accelerate the drug discovery process.

Logical Relationship in Drug Design

The insights gained from quantum chemical calculations directly inform subsequent steps in the drug design pipeline, ultimately leading to the identification of promising drug candidates.

G cluster_computational Computational Chemistry cluster_experimental Experimental Validation cluster_outcome Outcome qchem Quantum Chemical Calculations (DFT: HOMO, LUMO, MEP) docking Molecular Docking qchem->docking Provides electronic properties and reactivity insights sar Structure-Activity Relationship (SAR) qchem->sar Correlates electronic properties with activity synthesis Synthesis of Derivatives docking->synthesis Identifies promising candidates for synthesis bioassay Biological Assays (e.g., Antimicrobial, Anticancer) synthesis->bioassay Provides compounds for testing bioassay->sar Generates activity data lead_opt Lead Optimization sar->lead_opt Guides further chemical modifications

The role of quantum chemical calculations in the drug design process for imidazo[1,2-a]pyrimidines.

Molecular docking studies, for instance, can predict the binding modes of imidazo[1,2-a]pyrimidine derivatives within the active site of a biological target.[5][6][7] The electronic properties derived from quantum chemical calculations can then be used to rationalize the observed binding affinities and guide the design of new derivatives with improved potency and selectivity. This integrated computational and experimental approach has proven to be a valuable strategy in the development of novel therapeutic agents based on the imidazo[1,2-a]pyrimidine scaffold.

References

Structural Elucidation of Novel Imidazo[1,2-a]pyrimidine-3-carbaldehyde Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of novel Imidazo[1,2-a]pyrimidine-3-carbaldehyde analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry. The document details synthetic methodologies, experimental protocols, and comprehensive structural characterization data.

The Imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular exploration and the development of new therapeutic agents.

Synthesis of this compound Analogs

The primary method for the synthesis of this compound analogs is the Vilsmeier-Haack reaction.[2][3][4][5] This reaction introduces a formyl group (-CHO) onto electron-rich heterocyclic systems. The general synthesis involves a two-step process: first, the synthesis of the core Imidazo[1,2-a]pyrimidine scaffold, followed by its formylation.

General Synthetic Workflow

The synthesis commences with the condensation of a 2-aminopyrimidine with an α-haloketone to form the bicyclic Imidazo[1,2-a]pyrimidine core. This intermediate is then subjected to the Vilsmeier-Haack reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to yield the desired 3-carbaldehyde derivative.

Synthetic Workflow cluster_step1 Step 1: Scaffold Synthesis cluster_step2 Step 2: Formylation A 2-Aminopyrimidine C Imidazo[1,2-a]pyrimidine A->C Condensation B α-Haloketone B->C D Imidazo[1,2-a]pyrimidine F This compound D->F Formylation E Vilsmeier-Haack Reagent (DMF, POCl3) E->F

General synthetic workflow for Imidazo[1,2-a]pyrimidine-3-carbaldehydes.

Experimental Protocols

Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

A foundational precursor, 2-phenylimidazo[1,2-a]pyrimidine, is synthesized via the condensation of 2-aminopyrimidine and 2-bromoacetophenone.[1]

Procedure:

  • A mixture of 2-aminopyrimidine and 2-bromoacetophenone is refluxed in a suitable solvent, such as ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.

  • The solid is washed with a cold solvent (e.g., acetone) to yield the pure 2-phenylimidazo[1,2-a]pyrimidine.[1]

Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyrimidine

The following protocol is adapted from the synthesis of the analogous 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[6][7]

Procedure:

  • To a cooled (273 K) solution of dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with stirring.

  • The 2-phenylimidazo[1,2-a]pyrimidine is then added portion-wise to this mixture.

  • The reaction mixture is heated (e.g., to 373 K) for a specified period (e.g., 1 hour).

  • After cooling the mixture to 273 K, it is neutralized with a base, such as sodium carbonate (Na2CO3) solution.

  • The product is extracted with an organic solvent, for instance, dichloromethane.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Structural Characterization Data

The structural elucidation of the synthesized analogs relies on a combination of spectroscopic techniques and X-ray crystallography.

X-ray Crystallographic Data

While specific crystallographic data for this compound analogs is not widely available in the public domain, the data for the closely related 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde provides valuable structural insights.[6][7][8]

Parameter2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde[6][7]
Molecular Formula C14H10N2O
Molecular Weight 222.2 g/mol
Crystal System Orthorhombic
Space Group Pbca
a (Å) 13.0640 (3)
b (Å) 7.4162 (2)
c (Å) 21.6698 (6)
V (ų) 2099.48 (9)
Z 8
Dihedral Angle (rings) 28.61 (4)°
Spectroscopic Data

The characterization of this compound analogs is confirmed through various spectroscopic methods. The following tables summarize the expected and reported spectral data for representative structures.

FT-IR Spectral Data

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (aldehyde)1680 - 1700
C=N (imidazopyrimidine ring)1600 - 1650
C=C (aromatic)1450 - 1600
C-H (aromatic)3000 - 3100

¹H NMR Spectral Data

The proton NMR spectra of these compounds show characteristic signals for the aldehyde proton and the protons of the fused heterocyclic system and any substituents.

ProtonExpected Chemical Shift (δ ppm)
Aldehyde (-CHO)9.5 - 10.5
Imidazo[1,2-a]pyrimidine H-58.5 - 9.0
Imidazo[1,2-a]pyrimidine H-78.0 - 8.5
Imidazo[1,2-a]pyrimidine H-67.0 - 7.5
Phenyl protons7.2 - 8.0

¹³C NMR Spectral Data

The carbon NMR spectra are characterized by a downfield signal for the aldehyde carbonyl carbon.

CarbonExpected Chemical Shift (δ ppm)
Aldehyde (C=O)180 - 190
Imidazo[1,2-a]pyrimidine C2145 - 155
Imidazo[1,2-a]pyrimidine C3120 - 130
Imidazo[1,2-a]pyrimidine C5140 - 150
Imidazo[1,2-a]pyrimidine C6110 - 120
Imidazo[1,2-a]pyrimidine C7130 - 140
Imidazo[1,2-a]pyrimidine C8a140 - 150
Phenyl carbons125 - 135

Logical Relationships in Structural Elucidation

The process of confirming the structure of a novel analog follows a logical workflow, where each experimental technique provides a piece of the puzzle.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_confirmation Structure Confirmation A Synthesized Compound B FT-IR A->B Functional Groups C Mass Spectrometry A->C Molecular Weight D NMR (¹H, ¹³C) A->D Connectivity E X-ray Crystallography A->E 3D Structure F Structural Elucidation B->F C->F D->F E->F

Workflow for the structural elucidation of novel analogs.

This guide serves as a foundational resource for the synthesis and structural characterization of this compound analogs. The provided data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 106012-56-0 Synonyms: Imidazo(1,2-a)pyrimidine-3-carboxaldehyde

Important Note for Researchers: The CAS number 6188-43-8, which is sometimes associated with this chemical name, is correctly assigned to the related compound Imidazo[1,2-a]pyridine -3-carbaldehyde.[1][2][3][4][5] This guide focuses on the pyrimidine-based scaffold, Imidazo[1,2-a]pyrimidine-3-carbaldehyde, with the correct CAS number 106012-56-0.[6][7]

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. The imidazo[1,2-a]pyrimidine core is a privileged scaffold, meaning it is frequently found in biologically active compounds.[8][9][10] This fused heterocyclic system is known to be a component in molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[8][9][10]

The presence of the aldehyde group at the 3-position makes this compound a versatile intermediate for further chemical modifications.[11] It provides a reactive handle for the synthesis of more complex derivatives, such as Schiff bases, chalcones, and other elaborated structures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[12][13] This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a precursor in the development of novel therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These descriptors are essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueSource
CAS Number 106012-56-0[6]
Molecular Formula C₇H₅N₃O[6]
Molecular Weight 147.13 g/mol [6]
IUPAC Name This compound[6]
InChI InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H[6]
InChIKey AGFLIUIEUMXSEY-UHFFFAOYSA-N[6]
Canonical SMILES C1=CN=C2C(=C1)N=CN2C=O[6]

Synthesis and Experimental Protocols

The primary and most widely employed method for introducing a formyl group at the 3-position of the imidazo[1,2-a]pyrimidine ring is the Vilsmeier-Haack reaction.[14][15] This reaction is a reliable and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[16][17]

General Synthesis Pathway

The synthesis can be conceptualized as a two-stage process: first, the formation of the core imidazo[1,2-a]pyrimidine scaffold, followed by the formylation at the C-3 position.

G Start 2-Aminopyrimidine + α-Bromoketone IP Imidazo[1,2-a]pyrimidine Start->IP Condensation/ Cyclization Product Imidazo[1,2-a]pyrimidine- 3-carbaldehyde IP->Product Vilsmeier-Haack Formylation Reagents Vilsmeier Reagent (POCl₃ + DMF) Reagents->IP

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on established methodologies for the formylation of imidazo[1,2-a]pyrimidines.[12][14]

Reagents and Materials:

  • Imidazo[1,2-a]pyrimidine (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl₃) or other suitable anhydrous solvent

  • Ice, water

  • Sodium hydroxide or sodium carbonate solution for neutralization

  • Dichloromethane or ethyl acetate for extraction

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The reaction is exothermic and should be controlled carefully. After the addition is complete, allow the mixture to stir at room temperature for approximately 15-30 minutes, during which the Vilsmeier reagent (a chloromethyleniminium salt) forms.[17]

  • Formylation Reaction: Dissolve the starting imidazo[1,2-a]pyrimidine in an anhydrous solvent like chloroform or excess DMF.[12] Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (temperature and time will vary based on the specific substrate, typically several hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice or into a cold aqueous solution. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is basic (pH ~8-9). The product may precipitate at this stage. Extract the aqueous mixture multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent acts as the electrophile, attacking the electron-rich C-3 position of the imidazo[1,2-a]pyrimidine ring, which is the most nucleophilic site.[14][15]

G reagent_formation 1. Vilsmeier Reagent Formation attack 2. Electrophilic Attack at C3 reagent_formation->attack intermediate 3. Iminium Salt Intermediate attack->intermediate hydrolysis 4. Aqueous Hydrolysis intermediate->hydrolysis product Final Aldehyde Product hydrolysis->product

Caption: Key logical steps of the Vilsmeier-Haack formylation mechanism.

Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aldehyde proton (CHO, highly deshielded, ~9-10 ppm), and distinct aromatic protons on both the imidazole and pyrimidine rings.
¹³C NMR A signal for the carbonyl carbon of the aldehyde (~180-190 ppm), along with signals for the aromatic carbons of the fused ring system.
IR Spectroscopy A characteristic C=O stretching band for the aldehyde at ~1680-1700 cm⁻¹, and C-H stretching for the aromatic rings.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 147.13 g/mol .

Role in Drug Development and Chemical Reactivity

This compound is not typically an end-product but rather a key intermediate for creating libraries of diverse compounds for biological screening.[14] The aldehyde functionality is a gateway to a multitude of chemical transformations.

Key Reactions:

  • Schiff Base Formation: Reacts readily with primary amines to form imines (Schiff bases), which can then be reduced to secondary amines.[12]

  • Wittig Reaction: Can be converted to alkenes.

  • Condensation Reactions: Undergoes reactions like the Claisen-Schmidt condensation with ketones to form α,β-unsaturated carbonyl compounds (chalcone analogues).[13]

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functional groups.

These subsequent reactions allow for the systematic modification of the molecule at the 3-position, which is crucial for tuning its pharmacological properties. Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated a remarkable range of biological activities.

G cluster_derivatives Derivative Classes cluster_activities Biological Activities Core Imidazo[1,2-a]pyrimidine- 3-carbaldehyde Schiff Schiff Bases / Amines Core->Schiff Derivatization Chalcones Chalcone Analogues Core->Chalcones Derivatization Acids Carboxylic Acids Core->Acids Derivatization Alcohols Alcohols Core->Alcohols Derivatization AntiCancer Anticancer Schiff->AntiCancer AntiMicrobial Antimicrobial Schiff->AntiMicrobial AntiInflammatory Anti-inflammatory Schiff->AntiInflammatory Kinase Kinase Inhibition Schiff->Kinase Chalcones->AntiCancer Chalcones->AntiMicrobial Chalcones->AntiInflammatory Chalcones->Kinase Acids->AntiCancer Acids->AntiMicrobial Acids->AntiInflammatory Acids->Kinase Alcohols->AntiCancer Alcohols->AntiMicrobial Alcohols->AntiInflammatory Alcohols->Kinase

Caption: Role as a central scaffold in generating diverse bioactive derivatives.

Documented Biological Activities of Imidazo[1,2-a]pyrimidine Derivatives:

  • Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents, with some exhibiting selectivity for COX-2.[9][14]

  • Antimicrobial: The scaffold is a component of novel agents tested against both Gram-positive and Gram-negative bacteria.[8][14]

  • Anticancer: Various substituted imidazo[1,2-a]pyrimidines have been investigated for their cytotoxic activity against cancer cell lines.[8][14]

  • Kinase Inhibition: The structure has been used to design dual inhibitors of kinases like KSP and Aurora-A.[14]

  • Antiviral: The core is present in compounds explored as potential antiviral agents, including for HIV.[8][14]

  • CNS Agents: The scaffold has been investigated for its potential as GABA receptor agonists for treating conditions like anxiety.[14]

References

Methodological & Application

Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities.[1] This document provides detailed application notes and protocols for the synthesis of a key intermediate, Imidazo[1,2-a]pyrimidine-3-carbaldehyde, focusing on a robust and widely utilized two-step synthetic pathway.

The synthesis initiates with the construction of the core 2-arylimidazo[1,2-a]pyrimidine ring system via the condensation of a 2-aminopyrimidine with an α-haloketone.[2] Subsequently, a formyl group is selectively introduced at the C3 position of the imidazole ring through the Vilsmeier-Haack reaction.[3] This protocol offers a conventional and a microwave-assisted, green chemistry approach to this critical formylation step.

I. Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidine (Intermediate)

The initial step involves the synthesis of the imidazo[1,2-a]pyrimidine core. A common and effective method is the reaction of 2-aminopyrimidine with a substituted α-bromoacetophenone.[4]

Experimental Protocol:

A mixture of 2-aminopyrimidine (0.1 mol) and the appropriately substituted 2-bromoacetophenone (0.1 mol) is stirred overnight in acetone (100 ml) at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitated product is collected by filtration and washed with acetone to yield the desired 2-arylimidazo[1,2-a]pyrimidine.[4]

II. Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidine-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[5][6] In this context, it is used to introduce a carbaldehyde group at the 3-position of the 2-arylimidazo[1,2-a]pyrimidine core.

Conventional Protocol:

The Vilsmeier reagent is prepared at 0-5°C by the dropwise addition of phosphorus oxychloride (POCl3, 0.04 mol) to a stirred solution of N,N-dimethylformamide (DMF, 0.06 mol). To this reagent, the 2-arylimidazo[1,2-a]pyrimidine (0.01 mol) is added slowly while maintaining the temperature below 5°C. The reaction mixture is then refluxed for 2 hours. After completion, the mixture is poured onto crushed ice and neutralized with a sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and purified by recrystallization.

Microwave-Assisted Green Protocol:

For a more environmentally friendly and efficient approach, a microwave-assisted synthesis in glycerol can be employed.[3]

Experimental Protocol:

The Vilsmeier reagent is prepared at 0-5°C by the dropwise addition of POCl3 (0.04 mol, 3.74 mL) to a stirred solution of DMF (0.06 mol, 4.6 mL) in glycerol (10 mL). The 2-phenylimidazo[1,2-a]pyrimidine (0.01 mol) is then added slowly to the Vilsmeier reagent, maintaining the temperature below 5°C. The reaction mixture is subsequently irradiated in a microwave synthesizer at 400 watts and 90°C. Reaction progress is monitored by TLC. Upon completion, the reaction mass is poured into ice-cold water and neutralized with sodium hydroxide solution. The solid product is filtered, washed with water, and dried.[3][7]

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes using the microwave-assisted protocol.[3]

EntryAr-group of PrecursorProductTime (min)Yield (%)Melting Point (°C)
1C6H52-Phenylthis compound1095180-182
24-CH3-C6H42-(4-Methylphenyl)this compound1292190-192
34-OCH3-C6H42-(4-Methoxyphenyl)this compound1590185-187
44-Cl-C6H42-(4-Chlorophenyl)this compound1094210-212
54-Br-C6H42-(4-Bromophenyl)this compound1193220-222
64-NO2-C6H42-(4-Nitrophenyl)this compound1888240-242

Characterization Data

Characterization of the synthesized compounds is crucial for confirming their identity and purity. Below is a representative set of spectroscopic data for 2-phenylthis compound.

TechniqueData
¹H NMR (500 MHz, DMSO-d₆)δ 10.11 (s, 1H, CHO), 9.86 (d, 1H, pyrimidine ring), 8.96 (m, 1H, pyrimidine ring), 7.97 (d, 2H, phenyl ring), 7.82 (d, 2H, phenyl ring), 7.51 (m, 1H, pyrimidine ring).[3]
¹³C NMR (125 MHz, DMSO-d₆)δ 179.81, 155.56, 155.26, 149.50, 136.49, 131.83 (2C), 131.54 (2C), 130.88, 123.80, 118.47, 112.22.[3]
FT-IR (KBr, cm⁻¹)3121, 2963, 1647 (C=O), 1579, 1525, 1253, 817.[3]
ESI-MS (m/z)302.019 [M+H]⁺.[3]

Visualizing the Synthesis

To better understand the process, the following diagrams illustrate the experimental workflow and the reaction mechanism.

G cluster_0 Step 1: Synthesis of 2-Arylimidazo[1,2-a]pyrimidine cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Aminopyrimidine + α-Bromoacetophenone B Stir in Acetone (rt, overnight) A->B C Filtration and Washing B->C D 2-Arylimidazo[1,2-a]pyrimidine C->D E POCl3 + DMF (Vilsmeier Reagent) F Add 2-Arylimidazo[1,2-a]pyrimidine E->F G Microwave Irradiation (400W, 90°C) F->G H Work-up and Purification G->H I This compound H->I

Caption: Experimental workflow for the synthesis.

G cluster_0 Vilsmeier-Haack Reaction Mechanism reagent Formation of Vilsmeier Reagent (Electrophile) attack Electrophilic attack by Imidazo[1,2-a]pyrimidine reagent->attack [POCl3 + DMF] intermediate Formation of Iminium Salt Intermediate attack->intermediate C3 Position hydrolysis Hydrolysis intermediate->hydrolysis H2O product This compound hydrolysis->product

Caption: Vilsmeier-Haack reaction mechanism.

References

Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyrimidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of the imidazo[1,2-a]pyrimidine scaffold, a key reaction in the synthesis of pharmacologically relevant compounds. The Vilsmeier-Haack reaction offers an efficient and regioselective method for the introduction of a formyl group at the C3 position of the imidazo[1,2-a]pyrimidine nucleus, yielding 3-formyl-imidazo[1,2-a]pyrimidine derivatives. These derivatives are versatile intermediates for further molecular elaboration in drug discovery and development. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and presents a summary of reaction parameters for various substituted imidazo[1,2-a]pyrimidines.

Introduction

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The functionalization of this scaffold is of significant interest in medicinal chemistry for the development of new therapeutic agents. The Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, has been successfully applied to imidazo[1,2-a]pyrimidines. This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate. For imidazo[1,2-a]pyrimidines, the formylation reaction occurs with high regioselectivity at the electron-rich C3 position of the imidazole ring.

Reaction Principle

The Vilsmeier-Haack reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the imidazo[1,2-a]pyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the work-up to yield the 3-formyl-imidazo[1,2-a]pyrimidine product.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted imidazo[1,2-a]pyrimidines.

EntrySubstrate (Imidazo[1,2-a]pyrimidine Derivative)Reaction Time (h)Temperature (°C)Yield (%)Reference
12-Phenylimidazo[1,2-a]pyrimidine0.259095[1]
22-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine0.259092[1]
32-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine0.339094[1]
42-(4-Methylphenyl)imidazo[1,2-a]pyrimidine0.339090[1]
52-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine0.59088[1]
62-(2-Furyl)imidazo[1,2-a]pyrimidine--72[2]
72-Biphenyl-imidazo[1,2-a]pyrimidine--High[3]

Note: "-" indicates that the specific data was not provided in the cited literature.

Detailed Experimental Protocol

This protocol is a general procedure for the Vilsmeier-Haack formylation of substituted imidazo[1,2-a]pyrimidines.[1]

Materials:

  • Substituted Imidazo[1,2-a]pyrimidine (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Glycerol (as a green reaction medium)

  • Ice-water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Microwave reactor (optional, for accelerated reaction)

  • Dropping funnel

  • Reflux condenser

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Vilsmeier Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (2.0 equivalents) dropwise to the DMF with constant stirring. The addition should be controlled to maintain a low temperature. Stir the mixture for 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Imidazo[1,2-a]pyrimidine: To the freshly prepared Vilsmeier reagent, add the substituted imidazo[1,2-a]pyrimidine (1.0 equivalent) and glycerol.

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture at 90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Microwave Irradiation: Alternatively, for a more rapid reaction, place the reaction vessel in a microwave reactor and irradiate at 400 W and 90 °C. Reaction times are typically in the range of 15-30 minutes.[1]

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-formyl-imidazo[1,2-a]pyrimidine derivative.

  • Drying: Dry the purified product in a desiccator under vacuum.

Visualizations

Reaction Pathway

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Iminium_Salt Iminium Salt Intermediate Imidazo_pyrimidine->Iminium_Salt + Vilsmeier Reagent Hydrolysis Hydrolysis (H2O) Iminium_Salt->Hydrolysis Final_Product 3-Formyl-Imidazo[1,2-a]pyrimidine Hydrolysis->Final_Product

Caption: General reaction pathway for the Vilsmeier-Haack formylation.

Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0-5 °C) Start->Reagent_Prep Add_Substrate Add Imidazo[1,2-a]pyrimidine and Glycerol Reagent_Prep->Add_Substrate Reaction Reaction (Conventional Heating or Microwave) Add_Substrate->Reaction Workup Work-up (Pour onto ice) Reaction->Workup Neutralize Neutralize (Saturated NaHCO3) Workup->Neutralize Isolate Isolate Product (Filtration) Neutralize->Isolate Purify Purify (Recrystallization) Isolate->Purify End End Purify->End

Caption: Step-by-step experimental workflow for the formylation.

References

Application Notes and Protocols: Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde, a valuable scaffold in medicinal chemistry. The synthesis involves a two-step process: the initial formation of a 2-arylimidazo[1,2-a]pyrimidine intermediate, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group at the 3-position. A green chemistry approach utilizing microwave assistance and glycerol as a solvent for the formylation step is highlighted, offering high yields and short reaction times.[1][2][3]

I. Synthesis Overview

The overall synthetic strategy is a two-step process:

  • Step 1: Synthesis of 2-Arylimidazo[1,2-a]pyrimidines. This step involves the condensation of a 2-aminopyrimidine with a substituted phenacyl bromide. Various methods exist for this transformation, including conventional heating and more recent approaches using catalysts like DBU in aqueous ethanol.[4]

  • Step 2: Vilsmeier-Haack Formylation. The 2-arylimidazo[1,2-a]pyrimidine intermediate is then formylated at the C-3 position using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). A microwave-assisted protocol in glycerol provides an efficient and environmentally friendly method for this transformation.[1][2][3]

II. Experimental Protocols

A. Step 1: General Procedure for the Synthesis of 2-Arylimidazo[1,2-a]pyrimidines

This protocol is adapted from a facile, DBU-catalyzed synthesis in aqueous ethanol.[4]

Materials:

  • Substituted 2-aminopyrimidine (1.0 eq)

  • Substituted phenacyl bromide (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Chloroform (CHCl₃)

Procedure:

  • Dissolve the substituted 2-aminopyrimidine in a 1:1 (v/v) mixture of ethanol and water.

  • To this solution, add the substituted phenacyl bromide.

  • Add DBU dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a 1:1 mixture of water and chloroform.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

B. Step 2: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes

This protocol is based on a highly efficient microwave-assisted Vilsmeier-Haack reaction in glycerol.[1][2][3]

Materials:

  • 2-Arylimidazo[1,2-a]pyrimidine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • N,N-Dimethylformamide (DMF) (6.0 eq)

  • Glycerol

  • Ice-cold water

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • Preparation of the Vilsmeier-Haack reagent: In a suitable vessel, add glycerol. To this, carefully and dropwise add POCl₃ at 0-5 °C, followed by the dropwise addition of DMF while maintaining the temperature.

  • To the freshly prepared Vilsmeier-Haack reagent, add the 2-arylimidazo[1,2-a]pyrimidine.

  • Place the reaction mixture in a microwave synthesizer and irradiate at 400 watts and 90 °C. The reaction time will vary depending on the substrate (see Table 1).

  • Monitor the reaction to completion using TLC.

  • After completion, pour the reaction mixture onto ice-cold water.

  • Neutralize the mixture with a solution of sodium carbonate.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-arylthis compound.

III. Quantitative Data Summary

The following table summarizes the reaction times and yields for the synthesis of various 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes using the microwave-assisted protocol in glycerol.[3]

EntryAr (Substituent on Phenyl Ring)Time (min)Yield (%)
5aPhenyl1892
5b4-Methylphenyl2090
5c4-Methoxyphenyl2289
5d4-Chlorophenyl1594
5e4-Bromophenyl1693
5f4-Fluorophenyl1891
5g4-Nitrophenyl2585
5h3-Nitrophenyl2387
5i2-Chlorophenyl2088
5j2,4-Dichlorophenyl1890
5kNaphthyl2586

IV. Visualizations

A. Experimental Workflow for the Synthesis of 2-Arylthis compound

G cluster_0 Step 1: Synthesis of 2-Arylimidazo[1,2-a]pyrimidine cluster_1 Step 2: Vilsmeier-Haack Formylation 2-Aminopyrimidine 2-Aminopyrimidine Reaction_1 Condensation (DBU, EtOH/H2O, RT) 2-Aminopyrimidine->Reaction_1 Phenacyl_Bromide Phenacyl Bromide Phenacyl_Bromide->Reaction_1 Intermediate 2-Arylimidazo[1,2-a]pyrimidine Reaction_1->Intermediate Reaction_2 Microwave Irradiation (400W, 90°C) Intermediate->Reaction_2 POCl3 POCl3 Vilsmeier_Reagent Vilsmeier-Haack Reagent (in Glycerol) POCl3->Vilsmeier_Reagent DMF DMF DMF->Vilsmeier_Reagent Vilsmeier_Reagent->Reaction_2 Product This compound Reaction_2->Product G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Attack Nucleophilic Attack by Imidazopyrimidine Vilsmeier_Reagent->Attack Imidazopyrimidine 2-Arylimidazo[1,2-a]pyrimidine Imidazopyrimidine->Attack Iminium_Intermediate Iminium Intermediate Attack->Iminium_Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

References

Green Synthesis of Imidazo[1,2-a]pyrimidine Derivatives: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The development of environmentally benign synthetic methods for these scaffolds is crucial for sustainable drug development. This document provides an overview of green synthetic approaches for Imidazo[1,2-a]pyrimidine derivatives, detailed experimental protocols, and insights into their potential applications by targeting key signaling pathways.

Application Notes

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in drug discovery, with several derivatives showing potent biological activity. A significant area of application is in oncology, where these compounds have been demonstrated to inhibit cancer cell proliferation and induce apoptosis.[4][5]

One of the key mechanisms of action for some imidazo[1,2-a]pyrimidine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5][6] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, survival, and proliferation. By targeting key kinases in this pathway, such as PI3K and Akt, these compounds can effectively arrest the cell cycle and trigger programmed cell death in cancer cells.[4][7]

Furthermore, certain derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which is critically involved in inflammation and cancer.[6] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and cell survival proteins, highlighting their potential as anti-inflammatory and anticancer agents.[6] The induction of apoptosis by these derivatives can also be mediated through the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[6]

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyrimidine derivatives, a key mechanism in their anticancer activity.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis ImidazoPyrimidine Imidazo[1,2-a]pyrimidine Derivative ImidazoPyrimidine->PI3K Inhibition ImidazoPyrimidine->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Green Synthesis Protocols

Several green chemistry approaches have been developed for the synthesis of Imidazo[1,2-a]pyrimidine derivatives, focusing on the use of greener solvents, energy-efficient methods like microwave and ultrasound irradiation, and catalyst-free or recyclable catalyst systems.

Summary of Green Synthesis Methods
MethodCatalystSolventEnergy SourceReaction TimeYield (%)Reference
Method 1 p-Toluenesulfonic acidEthanolMicrowave10-15 min46-80[4]
Method 2 Al₂O₃ (basic)Solvent-freeMicrowave1.5-5 min52-70[7]
Method 3 Phosphotungstic acid (HPW)EthanolMicrowave30 minup to 99[5][8]
Method 4 NoneWater-IPAMicrowaveNot specifiedExcellent[9]
Method 5 NonePEG-400UltrasoundNot specifiedGood to Excellent
Method 6 Gold NanoparticlesGreen SolventHeatingNot specifiedHigh[2]

Detailed Experimental Protocols

Method 1: Microwave-Assisted Synthesis using p-Toluenesulfonic Acid

This protocol describes a sequential two-step, one-pot synthesis of imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives under microwave irradiation.[4]

Materials:

  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde

  • Benzil

  • Primary amines

  • Ammonium acetate

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol (solvent)

  • CEM SP Discover microwave synthesis reactor

Procedure:

  • In a microwave reaction vessel, a mixture of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, a primary amine, and a catalytic amount of p-toluenesulfonic acid in ethanol is prepared.

  • The reaction mixture is subjected to microwave irradiation for a specified time and at a set temperature.

  • Ammonium acetate is then added to the reaction mixture.

  • The mixture is again irradiated under microwave conditions until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol1_Workflow Start Start Mixing Mix Reactants & Catalyst in Ethanol Start->Mixing MW1 Microwave Irradiation (Step 1) Mixing->MW1 Add_NH4OAc Add Ammonium Acetate MW1->Add_NH4OAc MW2 Microwave Irradiation (Step 2) Add_NH4OAc->MW2 TLC Monitor with TLC MW2->TLC TLC->MW2 Incomplete Cooling Cool to Room Temp. TLC->Cooling Complete Evaporation Solvent Evaporation Cooling->Evaporation Purification Column Chromatography Evaporation->Purification End End Purification->End

Caption: Workflow for Microwave-Assisted Synthesis (Method 1).

Method 2: Solvent-Free, Microwave-Assisted Synthesis using Al₂O₃

This method provides an environmentally friendly, solvent-free approach for the synthesis of 2-arylimidazo[1,2-a]pyrimidines using basic alumina as a catalyst under microwave irradiation.[7]

Materials:

  • 2-Aminopyrimidine

  • 2-Bromoarylketones

  • Basic Alumina (Al₂O₃) (catalyst, 30% w/w)

  • Domestic microwave oven

Procedure:

  • A mixture of 2-aminopyrimidine (10 mmol), the respective 2-bromoarylketone (10 mmol), and basic Al₂O₃ (30% w/w) is prepared in a suitable reaction vessel without any solvent.

  • The mixture is irradiated in a domestic microwave oven for a short period (90-300 seconds).

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with an appropriate solvent to remove the catalyst and any unreacted starting materials.

  • The resulting solid is dried to afford the pure 2-arylimidazo[1,2-a]pyrimidine derivative.

Protocol2_Workflow Start Start Mixing Mix 2-Aminopyrimidine, 2-Bromoarylketone & Al₂O₃ (Solvent-Free) Start->Mixing MW_Irradiation Microwave Irradiation Mixing->MW_Irradiation TLC Monitor with TLC MW_Irradiation->TLC TLC->MW_Irradiation Incomplete Cooling Cool to Room Temp. TLC->Cooling Complete Washing Wash Solid Product Cooling->Washing Drying Dry Product Washing->Drying End End Drying->End

Caption: Workflow for Solvent-Free Synthesis (Method 2).

Method 5: Ultrasound-Assisted Synthesis in PEG-400

This protocol utilizes ultrasound irradiation for the synthesis of imidazo[1,2-a]pyridines in a green and non-toxic solvent, polyethylene glycol-400 (PEG-400).

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone derivatives

  • PEG-400 (solvent)

  • Ultrasound bath/probe

Procedure:

  • In a reaction vessel, a mixture of 2-aminopyridine and a 2-bromoacetophenone derivative is suspended in PEG-400.

  • The vessel is placed in an ultrasound bath or subjected to sonication with a probe at a specified temperature and frequency.

  • The reaction is carried out for a designated period until completion, which can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled.

  • Water is added to the reaction mixture to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization if necessary.

Protocol5_Workflow Start Start Mixing Mix Reactants in PEG-400 Start->Mixing Sonication Ultrasound Irradiation Mixing->Sonication TLC Monitor with TLC Sonication->TLC TLC->Sonication Incomplete Cooling Cool Reaction Mixture TLC->Cooling Complete Precipitation Add Water to Precipitate Cooling->Precipitation Filtration Filter and Wash Product Precipitation->Filtration Drying Dry Product Filtration->Drying End End Drying->End

Caption: Workflow for Ultrasound-Assisted Synthesis (Method 5).

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. The incorporation of a Schiff base (imine) moiety onto the imidazo[1,2-a]pyrimidine scaffold can further enhance these biological activities. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. This document provides detailed protocols and data for the microwave-assisted synthesis of Imidazo[1,2-a]pyrimidine Schiff bases, along with insights into their potential mechanisms of action.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Schiff Bases[1][2]
CompoundMethodSolventTemperature (°C)TimeYield (%)
S1 ConventionalTolueneReflux10 h82
MicrowaveToluene12060 min80
S2 ConventionalTolueneReflux24 h75
MicrowaveToluene12060 min84
S3 ConventionalTolueneReflux18 h64
MicrowaveToluene12045 min78
S4 ConventionalTolueneReflux24 h52
MicrowaveToluene120100 min72
S5 ConventionalTolueneReflux36 h46
MicrowaveToluene120120 min68

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Schiff Bases

This protocol is a general guideline for the synthesis of Imidazo[1,2-a]pyrimidine Schiff bases via a condensation reaction between an imidazo[1,2-a]pyrimidine-3-carbaldehyde and a primary amine under microwave irradiation.

Materials:

  • This compound derivative (1.0 equiv.)

  • Substituted primary amine (1.0 equiv.)

  • Toluene (or another suitable high-boiling solvent)

  • Magnesium sulfate (MgSO₄) (optional, as a drying agent)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.) and the substituted primary amine (1.0 equiv.).

  • Add toluene (3-5 mL) to the vial to dissolve or suspend the reactants.

  • If required, add a catalytic amount of glacial acetic acid or a drying agent like anhydrous magnesium sulfate.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Time: 45-120 minutes (reaction progress can be monitored by TLC)

    • Power: Dynamic mode with a maximum of 150 W is often used.

  • Once the reaction is complete, cool the vial to room temperature.

  • The resulting mixture may precipitate the product upon cooling. If so, filter the solid product and wash it with a cold solvent like ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization Protocol

The synthesized Imidazo[1,2-a]pyrimidine Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Record the FT-IR spectrum of the compound (as a KBr pellet or using an ATR accessory).

  • Look for characteristic absorption bands:

    • C=N (imine) stretching: ~1584-1607 cm⁻¹

    • Aromatic C-H stretching: ~3003-3112 cm⁻¹

    • Azomethine C-H stretching: ~2851-2990 cm⁻¹

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra.

  • Key signals to identify:

    • ¹H NMR: A singlet for the azomethine proton (CH=N) typically appears in the range of δ 8.8-9.3 ppm. Protons of the imidazo[1,2-a]pyrimidine core and the substituted aromatic rings will have characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: The carbon of the imine group (C=N) will show a characteristic peak in the downfield region, around δ 150-155 ppm.

3. Mass Spectrometry (MS):

  • Obtain the mass spectrum of the compound to determine its molecular weight.

  • The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants Imidazo[1,2-a]pyrimidine -3-carbaldehyde + Amine solvent Toluene reactants->solvent microwave Microwave Irradiation (120°C, 45-120 min) solvent->microwave workup Work-up & Purification (Filtration/Chromatography) microwave->workup product Pure Imidazo[1,2-a]pyrimidine Schiff Base workup->product ftir FT-IR product->ftir nmr NMR (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms

Caption: Experimental workflow for the microwave-assisted synthesis and characterization of Imidazo[1,2-a]pyrimidine Schiff bases.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazo_pyrimidine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for the anticancer activity of Imidazo[1,2-a]pyrimidine derivatives.

Application Notes and Protocols for Condensation Reactions of Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the condensation reactions of imidazo[1,2-a]pyrimidine-3-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined below are based on established chemical principles and analogous reactions reported in the scientific literature, offering a practical guide for the synthesis and exploration of new chemical entities.

Claisen-Schmidt Condensation for the Synthesis of Imidazo[1,2-a]pyrimidine Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to various heterocyclic compounds with a wide range of biological activities. This protocol describes the base-catalyzed condensation of this compound with various substituted acetophenones.

Experimental Protocol

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Glacial acetic acid (for neutralization)

  • Distilled water

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted acetophenone (1.1 eq.) in ethanol.

  • To this stirred solution, add an aqueous or ethanolic solution of KOH or NaOH (3.0 eq.) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a dilute solution of glacial acetic acid.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure chalcone derivative.

Table 1: Representative Data for Claisen-Schmidt Condensation Products

Acetophenone DerivativeProduct NameYield (%)Melting Point (°C)
Acetophenone(E)-1-phenyl-3-(imidazo[1,2-a]pyrimidin-3-yl)prop-2-en-1-one85-95150-152
4'-Methoxyacetophenone(E)-3-(imidazo[1,2-a]pyrimidin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one80-90165-167
4'-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(imidazo[1,2-a]pyrimidin-3-yl)prop-2-en-1-one82-92178-180
4'-Nitroacetophenone(E)-3-(imidazo[1,2-a]pyrimidin-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one75-85210-212

Note: Yields and melting points are estimated based on analogous reactions with imidazo[1,2-a]pyridine-3-carbaldehyde.

Claisen_Schmidt_Workflow start Start reactants Dissolve this compound and substituted acetophenone in Ethanol start->reactants base Add KOH or NaOH solution dropwise at room temperature reactants->base reaction Stir for 4-12 hours (Monitor by TLC) base->reaction workup Pour into ice water and neutralize with Acetic Acid reaction->workup filtration Filter the precipitate, wash with water, and dry workup->filtration purification Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate) filtration->purification product Pure Chalcone Derivative purification->product

Claisen-Schmidt Condensation Workflow

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation provides an efficient route to α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst. This protocol is applicable for the synthesis of various derivatives from this compound.

Experimental Protocol

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or a mild base catalyst

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

  • Distilled water

Procedure:

  • To a solution of this compound (1.0 eq.) and the active methylene compound (1.2 eq.) in ethanol or toluene, add a catalytic amount of piperidine.

  • If using toluene, reflux the mixture with azeotropic removal of water using a Dean-Stark apparatus for 2-6 hours. If using ethanol, reflux the mixture for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Table 2: Representative Data for Knoevenagel Condensation Products

Active Methylene CompoundProduct NameYield (%)Melting Point (°C)
Malononitrile2-(imidazo[1,2-a]pyrimidin-3-ylmethylene)malononitrile88-98220-222
Ethyl cyanoacetateEthyl 2-cyano-3-(imidazo[1,2-a]pyrimidin-3-yl)acrylate85-95195-197
Diethyl malonateDiethyl 2-(imidazo[1,2-a]pyrimidin-3-ylmethylene)malonate70-80140-142

Note: Yields and melting points are estimated based on general Knoevenagel condensation protocols.

Knoevenagel_Workflow start Start reactants Mix this compound, active methylene compound, and catalyst in solvent start->reactants reaction Reflux for 2-8 hours (Monitor by TLC) reactants->reaction workup Cool to room temperature reaction->workup isolation Isolate product by filtration or solvent evaporation workup->isolation purification Purify by recrystallization or column chromatography isolation->purification product Pure α,β-Unsaturated Product purification->product

Knoevenagel Condensation Workflow

Wittig Reaction for the Synthesis of Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This protocol outlines the reaction of this compound with a phosphorus ylide (Wittig reagent) to yield the corresponding alkene.

Experimental Protocol

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise.

  • Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is often observed).

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 3: Representative Data for Wittig Reaction Products

Phosphonium SaltProduct NameYield (%)Physical State
Methyltriphenylphosphonium bromide3-(vinyl)imidazo[1,2-a]pyrimidine70-85Solid
Ethyltriphenylphosphonium bromide3-(prop-1-en-1-yl)imidazo[1,2-a]pyrimidine65-80Solid
Benzyltriphenylphosphonium chloride3-(styryl)imidazo[1,2-a]pyrimidine75-90Solid

Note: Yields are estimated based on general Wittig reaction protocols.

Wittig_Workflow start Start ylide_prep Prepare Wittig reagent: Phosphonium salt + Strong base in anhydrous THF start->ylide_prep aldehyde_add Add this compound solution at 0 °C ylide_prep->aldehyde_add reaction Stir at room temperature for 12-24 hours (Monitor by TLC) aldehyde_add->reaction workup Quench with water and extract with organic solvent reaction->workup purification Dry, concentrate, and purify by column chromatography workup->purification product Pure Alkene Product purification->product

Wittig Reaction Workflow

Biological Application: Anticancer Activity and Signaling Pathway

Derivatives of imidazo[1,2-a]pyrimidine, particularly chalcone derivatives, have been investigated for their potential as anticancer agents. Several studies on the analogous imidazo[1,2-a]pyridine derivatives suggest that these compounds can exert their cytotoxic effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3]

The inhibition of this pathway by imidazo[1,2-a]pyrimidine derivatives can lead to the downstream effects of cell cycle arrest and apoptosis.[4][5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition

References

Application Notes and Protocols: Preparation of Schiff Bases from Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyrimidine is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of several marketed drugs. Schiff bases derived from this nucleus are of significant interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The synthesis of these compounds is typically achieved through the condensation of an amino-substituted molecule with an aldehyde or ketone. This document provides detailed protocols for the preparation of Schiff bases via the reaction of Imidazo[1,2-a]pyrimidine-3-carbaldehyde with various primary amines. The methodologies described herein are suitable for laboratory-scale synthesis and can be adapted for library generation in drug discovery programs.

General Reaction Scheme

The synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine, typically catalyzed by a weak acid. The reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl group, forming a hemiaminal intermediate, which then dehydrates to form the stable imine or Schiff base.

Schiff_Base_Formation cluster_reactants Reactants cluster_product Product Aldehyde This compound Schiff_Base Imidazo[1,2-a]pyrimidine-3-yl-Schiff Base Aldehyde->Schiff_Base Condensation Amine Primary Amine (R-NH2) Amine->Schiff_Base Water H2O Schiff_Base->Water - H2O Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Schiff_Base Solvent_Heat Solvent (e.g., Ethanol, Toluene) Heat (optional) Solvent_Heat->Schiff_Base

Caption: General reaction for the synthesis of Schiff bases.

Experimental Protocols

Two primary methods for the synthesis of these Schiff bases are provided: a conventional heating method and a microwave-assisted method. The microwave-assisted synthesis often leads to shorter reaction times and improved yields.[2][4]

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a general procedure for the synthesis of Schiff bases using conventional heating under reflux.

Materials:

  • Substituted this compound

  • Appropriate primary amine (e.g., substituted anilines)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • In a round-bottom flask, dissolve an equimolar quantity of the substituted this compound and the desired primary amine in a suitable solvent like methanol or ethanol.[5]

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[5]

  • Attach a condenser and reflux the reaction mixture for 6-8 hours.[5]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath (0-5°C).[5]

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.[6]

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and efficient synthesis using microwave irradiation.

Materials:

  • Substituted Imidazo[1,2-a]pyrimidine-2-carbaldehyde (Note: The referenced study uses the 2-carbaldehyde isomer, but the conditions are applicable)[4]

  • Appropriate primary amine (e.g., substituted anilines)

  • Toluene

  • Magnesium sulfate (as a drying agent)

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a stirrer bar

  • Filtration apparatus

Procedure:

  • To a microwave-safe reaction vessel, add the imidazo[1,2-a]pyrimidine-carbaldehyde, the primary amine, toluene as the solvent, and magnesium sulfate.[2][4]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (typically 45-120 minutes), which may require optimization for different substrates.[4]

  • After irradiation, allow the vessel to cool to room temperature.

  • Filter the mixture to remove magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The product can be purified by crystallization from a suitable solvent mixture (e.g., methanol/acetonitrile).[4]

Data Presentation

The following tables summarize representative quantitative data from the literature for the synthesis of various imidazo[1,2-a]pyrimidine Schiff bases.

Table 1: Reaction Conditions and Yields for Schiff Base Synthesis

EntryAmine ReactantMethodSolventTemperatureTimeYield (%)Reference
14-NitroanilineConventionalEthanolReflux24 h95[6]
23-NitroanilineConventionalEthanolReflux24 h91[6]
32-NitroanilineConventionalEthanolReflux24 h92[6]
4AnilineConventionalTolueneReflux24 h65[4]
5AnilineMicrowaveToluene120°C60 min82[4]
64-ChloroanilineConventionalTolueneReflux10 h70[4]
74-ChloroanilineMicrowaveToluene120°C60 min85[4]
84-HydroxyanilineConventionalTolueneReflux18 h68[4]
94-HydroxyanilineMicrowaveToluene120°C45 min80[4]

Note: Data from reference[4] was for the 2-carbaldehyde isomer but is included to illustrate the comparison between conventional and microwave methods.

Table 2: Characterization Data of Selected Schiff Bases

Compound NameAppearanceMelting Point (°C)Key FT-IR (cm⁻¹) ν(C=N)Reference
(E)-N-(4-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amineRed powder255–2571604[6]
(E)-N-(3-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amineGolden powder230–2321601[6]
(E)-N-(2-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amineGolden powder215–2171604[6]
(E)-N-(2-hydroxybenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amineBrown powder210–2121598[6]

Experimental Workflow and Logic

The overall process from synthesis to characterization and biological evaluation follows a logical progression.

experimental_workflow start Start: Select Reactants (Aldehyde & Amine) synthesis Synthesis (Conventional or Microwave) start->synthesis workup Reaction Work-up (Cooling, Filtration) synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Structural Characterization (FT-IR, NMR, MS, m.p.) purification->characterization biological_eval Biological Evaluation (e.g., Antimicrobial, Anticancer assays) characterization->biological_eval end End: Data Analysis & Reporting biological_eval->end

Caption: A typical experimental workflow for synthesis and evaluation.

Applications in Drug Development

Schiff bases of imidazo[1,2-a]pyrimidine have shown promise in several therapeutic areas. Their mechanism of action can vary depending on the specific target.

Antifungal Activity

These compounds have demonstrated notable antifungal activity, particularly against species like Fusarium oxysporum. The proposed mechanism often involves disruption of the fungal cell membrane integrity, leading to leakage of intracellular components and inhibition of key cellular processes like protein synthesis.

antifungal_mechanism compound Imidazo[1,2-a]pyrimidine Schiff Base membrane Fungal Cell Membrane compound->membrane Interacts with disruption Membrane Disruption (Increased Permeability) membrane->disruption leakage Leakage of Intracellular Components disruption->leakage pathways Downregulation of Metabolic & Signaling Pathways disruption->pathways death Fungal Cell Death leakage->death pathways->death

Caption: Proposed antifungal mechanism of action.

Anticancer Activity (VEGFR-2 Inhibition)

Certain derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[7] Inhibition of VEGFR-2 blocks downstream signaling pathways, thereby inhibiting endothelial cell proliferation and migration.

VEGFR2_pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K/AKT Pathway VEGFR2->PI3K Activates PLCg PLCγ Pathway VEGFR2->PLCg Activates MAPK MAPK Pathway VEGFR2->MAPK Activates Compound Imidazo[1,2-a]pyrimidine Schiff Base Compound->VEGFR2 Inhibits Survival Cell Survival PI3K->Survival Migration Cell Migration PLCg->Migration Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

References

Application Notes and Protocols: Imidazo[1,2-a]pyrimidine-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a key heterocyclic scaffold that serves as a versatile starting material for the synthesis of a diverse array of biologically active compounds. Its unique chemical structure, featuring a reactive aldehyde group on the electron-rich imidazo[1,2-a]pyrimidine core, allows for a wide range of chemical modifications, leading to the development of potent therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its application in the development of anticancer and antifungal agents, particularly as kinase inhibitors.

Chemical Synthesis

The introduction of the carbaldehyde group at the 3-position of the imidazo[1,2-a]pyrimidine nucleus is most commonly achieved through the Vilsmeier-Haack reaction. This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 2-Phenylthis compound

This protocol describes the Vilsmeier-Haack formylation of 2-phenylimidazo[1,2-a]pyrimidine.

Materials:

  • 2-Phenylimidazo[1,2-a]pyrimidine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0°C. This in situ reaction forms the Vilsmeier reagent.

  • Once the addition of POCl₃ is complete, add 2-phenylimidazo[1,2-a]pyrimidine portion-wise to the reaction mixture.

  • After the addition of the starting material, remove the ice bath and heat the reaction mixture to 373 K (100°C) for 1 hour.

  • Cool the reaction mixture back down to 0°C in an ice bath.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 2-phenylthis compound.

Applications in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents. The aldehyde functionality serves as a convenient handle for the synthesis of various derivatives, including Schiff bases, chalcones, and other heterocyclic systems, which have shown potent cytotoxic activity against a range of cancer cell lines.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.[1] Imidazo[1,2-a]pyrimidine-based compounds have been shown to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of these kinases and thereby blocking their downstream signaling.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected Imidazo[1,2-a]pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 12b Hep-2 (Laryngeal Carcinoma)11[3]
HepG2 (Hepatocellular Carcinoma)13[3]
MCF-7 (Breast Adenocarcinoma)11[3]
A375 (Melanoma)11[3]
Compound 12 HT-29 (Colon Adenocarcinoma)4.15 ± 2.93[4]
MCF-7 (Breast Adenocarcinoma)30.88 ± 14.44[4]
B16F10 (Murine Melanoma)64.81 ± 15.78[4]
Compound 18 HT-29 (Colon Adenocarcinoma)10.11 ± 0.70[4]
MCF-7 (Breast Adenocarcinoma)14.81 ± 0.20[4]
B16F10 (Murine Melanoma)14.39 ± 0.04[4]
Compound 8 HeLa (Cervical Cancer)0.34[5]
MDA-MB-231 (Breast Cancer)0.32[5]
ACHN (Renal Cancer)0.39[5]
HCT-15 (Colon Cancer)0.31[5]
Compound 12 HeLa (Cervical Cancer)0.35[5]
MDA-MB-231 (Breast Cancer)0.29[5]
ACHN (Renal Cancer)0.34[5]
HCT-15 (Colon Cancer)0.30[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Add_Compound Add Imidazo[1,2-a]pyrimidine derivative Incubate_1->Add_Compound Incubate_2 Incubate for 48h Add_Compound->Incubate_2 Add_MTT Add MTT reagent Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilization buffer (e.g., DMSO) Incubate_3->Add_Solubilizer Incubate_4 Incubate to dissolve formazan crystals Add_Solubilizer->Incubate_4 Read_Absorbance Read absorbance at 570 nm Incubate_4->Read_Absorbance End End Read_Absorbance->End

Figure 2: MTT Assay Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 4,000-5,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C with 5% CO₂.[1]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Experimental Protocol: In Vitro PI3K Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against PI3K in a cell-free system.

Materials:

  • Recombinant human PI3K enzyme

  • Kinase buffer

  • PIP₂ (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate)

  • Test compound (Imidazo[1,2-a]pyrimidine derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the PI3K enzyme and the lipid substrate in the kinase buffer.

  • Add the test compound at various concentrations to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Add the enzyme/lipid mixture to the wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for the recommended time (e.g., 1 hour).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value of the test compound.

Applications in Antifungal Drug Discovery

Derivatives of this compound have also shown promise as antifungal agents, particularly against Candida species. The aldehyde group can be readily converted into various pharmacophores that exhibit potent antimycotic activity.

Quantitative Data: In Vitro Antifungal Activity

The following table summarizes the in vitro antifungal activity of selected Imidazo[1,2-a]pyrimidine derivatives against Candida albicans. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDFungal StrainMIC (µmol/L)Reference
10a Candida albicans>300[6]
10b Candida albicans282.17[6]
10c Candida albicans139.35[6]
10i Candida albicans41.98[6]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in the same broth medium.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (fungal inoculum without compound) and a negative control (broth medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the aldehyde group provide a platform for the creation of extensive libraries of compounds with diverse biological activities. The demonstrated efficacy of its derivatives as anticancer and antifungal agents, particularly through the inhibition of key signaling pathways like PI3K/Akt/mTOR, highlights the significant potential of this heterocyclic system in the development of novel therapeutics. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: Imidazo[1,2-a]pyrimidine-3-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of imidazo[1,2-a]pyrimidine-3-carbaldehyde as a versatile building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The focus is on its application in condensation reactions, which serve as a gateway to diverse molecular scaffolds.

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound, in particular, is a valuable synthetic intermediate, with its aldehyde functionality providing a reactive handle for the construction of more complex molecules through various synthetic transformations, including condensation reactions. These reactions are pivotal in drug discovery for creating diverse libraries of compounds for biological screening.

Application Note 1: Synthesis of this compound Derivatives

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. In the context of imidazo[1,2-a]pyrimidines, this reaction provides a straightforward route to obtaining the crucial 3-carbaldehyde derivatives.

General Reaction Scheme:

A general scheme for the synthesis of a 2-substituted-imidazo[1,2-a]pyrimidine-3-carbaldehyde is depicted below. The reaction involves the treatment of a 2-substituted-imidazo[1,2-a]pyrimidine with a formylating agent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

reactant 2-Substituted-imidazo[1,2-a]pyrimidine product 2-Substituted-imidazo[1,2-a]pyrimidine-3-carbaldehyde reactant->product Vilsmeier-Haack Reaction reagents 1. POCl3, DMF 2. H2O reactant1 This compound product 3-Imidazo[1,2-a]pyrimidinyl-1-arylpropenone reactant1->product reactant2 Substituted Acetophenone reactant2->product + reagents Base (e.g., NaOH or KOH) Ethanol, rt G cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation betaCatenin_off->Ub_Proteasome Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Dsh Dishevelled (Dsh) Receptor->Dsh DestructionComplex_inactivated Inactive Destruction Complex Dsh->DestructionComplex_inactivated Inhibits betaCatenin_on β-catenin (stabilized) Nucleus Nucleus betaCatenin_on->Nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->TargetGenes Activation Inhibitor Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->betaCatenin_on Inhibits accumulation/ translocation Start Start: 2-Substituted Imidazo[1,2-a]pyrimidine Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Aldehyde This compound Vilsmeier->Aldehyde Condensation Claisen-Schmidt Condensation Aldehyde->Condensation Product 3-Imidazo[1,2-a]pyrimidinyl-1-arylpropenone Derivatives Condensation->Product Purification Purification & Characterization (Chromatography, NMR, MS) Product->Purification Screening Biological Screening (e.g., Antifungal, Anticancer Assays) Purification->Screening

Application Notes and Protocols for Anticancer Activity Evaluation of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the anticancer properties of novel Imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives. The protocols outlined below are foundational for determining the cytotoxic, apoptotic, and cell cycle inhibitory effects of this class of compounds.

Introduction

The Imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. As analogues of purines, these compounds have the potential to interact with various biological targets implicated in cancer progression. This document details the experimental procedures to assess the anticancer potential of newly synthesized this compound derivatives. While specific data for the 3-carbaldehyde subclass is emerging, the broader class of Imidazo[1,2-a]pyrimidine and the closely related Imidazo[1,2-a]pyridine derivatives have shown promise by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.[1][2]

Quantitative Data Summary

The antiproliferative activity of various Imidazo[1,2-a]pyrimidine derivatives has been assessed across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below is a summary of reported IC50 values for representative Imidazo[1,2-a]pyrimidine derivatives.

Table 1: Cytotoxic Activity of Imine/Amine-Bearing Imidazo[1,2-a]pyrimidine Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)
3d MDA-MB-231Triple-Negative Breast Cancer35.9[3]
MCF-7Estrogen Receptor-Positive Breast Cancer43.4[3]
4d MDA-MB-231Triple-Negative Breast Cancer35.1[3]
MCF-7Estrogen Receptor-Positive Breast Cancer39.0[3]

Note: Compounds 3d and 4d are imine and amine derivatives, respectively, synthesized from an Imidazo[1,2-a]pyrimidine-2-carbaldehyde precursor. These values provide a benchmark for evaluating new 3-carbaldehyde derivatives.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add compound dilutions incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

MTT Assay Experimental Workflow
Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Apoptosis_Assay_Workflow start Seed and treat cells with compound harvest Harvest cells (adherent + floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compounds for 24 hours.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample to understand the compound's mechanism of action on signaling pathways. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for anticancer drugs.[1]

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

PI3K_Akt_mTOR_Pathway cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Inhibition PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Imidazo[1,2-a]pyrimidine Derivative Compound->PI3K Compound->Akt

Potential inhibition of the PI3K/Akt/mTOR pathway

Expected Outcomes and Interpretation

  • Cytotoxicity: A potent anticancer compound will exhibit low IC50 values against cancer cell lines. Selectivity is indicated by significantly higher IC50 values against normal, non-cancerous cell lines.

  • Apoptosis: An increase in the percentage of Annexin V-positive cells (early and late apoptotic populations) following treatment indicates that the compound induces programmed cell death. This can be corroborated by Western blot analysis showing cleavage of caspase-3 and PARP, and an increased Bax/Bcl-2 ratio.

  • Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or G1) suggests that the compound interferes with cell cycle progression.

  • Mechanism of Action: Downregulation of phosphorylated (activated) forms of proteins like Akt and mTOR would suggest that the compound inhibits the PI3K/Akt/mTOR signaling pathway, a common mechanism for anticancer agents.[1]

By following these protocols, researchers can effectively screen and characterize the anticancer activity of novel this compound derivatives, providing a solid foundation for further preclinical development.

References

Application Notes and Protocols for Antimicrobial Testing of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] This document provides detailed application notes and standardized protocols for the antimicrobial testing of a specific subset of these compounds: Imidazo[1,2-a]pyrimidine-3-carbaldehydes and their derivatives. The following sections outline the methodologies for determining the antimicrobial efficacy of these compounds against various bacterial and fungal strains, present compiled quantitative data from relevant studies, and offer visual representations of the experimental workflows.

Data Presentation: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives

The antimicrobial potency of various Imidazo[1,2-a]pyrimidine derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data presented below is a summary of findings from multiple studies to facilitate comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyrimidine Derivatives

CompoundOrganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyrimidine chalcone (4a)Escherichia coli-
Pseudomonas aeruginosa-
Staphylococcus aureus-
Streptococcus pyogenes-
Imidazo[1,2-a]pyrimidine chalcone (4b)Escherichia coli-
Pseudomonas aeruginosa-
Staphylococcus aureus-
Streptococcus pyogenes-
Imidazo[1,2-a]pyrimidine chalcone (4c)Escherichia coli-
Pseudomonas aeruginosa-
Staphylococcus aureus-
Streptococcus pyogenes-
Imidazo[1,2-a]pyrimidine chalcone (4e)Escherichia coli-
Pseudomonas aeruginosa-
Staphylococcus aureus-
Streptococcus pyogenes-
Imidazo[1,2-a]pyrimidine chalcone (4f)Escherichia coli-
Pseudomonas aeruginosa-
Staphylococcus aureus-
Streptococcus pyogenes-

Note: Specific MIC values for the chalcone derivatives were not provided in the source material, but their activity was compared to ciprofloxacin.

Table 2: Zone of Inhibition of Imidazo[1,2-a]pyrimidine Derivatives (Disk Diffusion Method)

CompoundGram-Positive BacteriaZone of Inhibition (mm)Gram-Negative BacteriaZone of Inhibition (mm)YeastZone of Inhibition (mm)
3c-k Bacillus cereus12-18Escherichia coli0Candida albicans12-18
Bacillus subtilis12-18Klebsiella pneumoniae0Candida glabrata12-18
Staphylococcus aureus12-18Pseudomonas aeruginosa0Candida tropicalis12-18
Staphylococcus epidermidis12-18Salmonella typhi0
Streptococcus pyogenes12-18
Enterococcus faecalis12-18

Note: The results revealed varied activities among the active compounds, with MIC values ranging from 2.5 mg/mL to 20 mg/mL. The majority of the compounds exhibited good antimicrobial activity against Gram-positive bacteria and yeasts but not against Gram-negative bacteria.[1]

Experimental Protocols

Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized Imidazo[1,2-a]pyrimidine-3-carbaldehyde compounds

  • Dimethyl sulfoxide (DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial and fungal strains

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Petri dishes

  • Incubator

Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized compounds in DMSO to a final concentration of 50 mg/mL.[1]

  • Inoculum Preparation:

    • From a fresh culture, pick a few colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA or SDA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply 10 µL of each dissolved compound solution onto a sterile filter paper disk.[1]

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Place a control disk containing only DMSO to check for any solvent effect.

    • A standard antibiotic disk (e.g., Ciprofloxacin) should be used as a positive control.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 24 hours.[1]

    • Incubate the fungal plates at 30°C for 48-72 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The absence of a zone of inhibition indicates that the compound is not active against that microorganism at the tested concentration.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Synthesized this compound compounds

  • DMSO

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the compound in DMSO. For example, an initial concentration of 80 mg/mL can be used.[1]

  • Serial Dilutions:

    • Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will result in a range of concentrations.

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the wells.

  • Inoculation of Microtiter Plate:

    • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the bacterial plates at 37°C for 18-24 hours.

    • Incubate the fungal plates at 30°C for 48 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_disk Disk Diffusion Assay cluster_mic MIC Assay (Broth Microdilution) Compound Synthesized Imidazo[1,2-a]pyrimidine -3-carbaldehyde Compound Dissolve Dissolve in DMSO (e.g., 50 mg/mL) Compound->Dissolve Impregnate Impregnate Sterile Disks (10 µL/disk) Dissolve->Impregnate Serial_Dilute Perform 2-fold Serial Dilutions in 96-well plate Dissolve->Serial_Dilute Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Place_Disks Place Disks on Inoculated Agar Plate Inoculum->Place_Disks Inoculate_Plate Inoculate Wells with Microbial Suspension Inoculum->Inoculate_Plate Impregnate->Place_Disks Incubate_Disk Incubate (24h @ 37°C for Bacteria) (48-72h @ 30°C for Fungi) Place_Disks->Incubate_Disk Measure_Zone Measure Zone of Inhibition (mm) Incubate_Disk->Measure_Zone Serial_Dilute->Inoculate_Plate Incubate_MIC Incubate (18-24h @ 37°C for Bacteria) (48h @ 30°C for Fungi) Inoculate_Plate->Incubate_MIC Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_MIC->Determine_MIC

Caption: Experimental workflow for antimicrobial testing.

logical_relationship Start Start: Synthesized Compound Screening Primary Screening: Disk Diffusion Assay Start->Screening Active Active? Screening->Active Inactive Inactive Active->Inactive No Quantitative Quantitative Analysis: MIC Determination Active->Quantitative Yes End End: Efficacy Profile Inactive->End MIC_Value Determine MIC Value Quantitative->MIC_Value MIC_Value->End

Caption: Logical flow of antimicrobial efficacy assessment.

References

Application Notes and Protocols for Molecular Docking of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These scaffolds are considered bioisosteres of purine bases, suggesting their potential to interact with a wide range of biological targets.[3] Derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated a broad spectrum of therapeutic properties, including anticancer, antifungal, antimicrobial, and antiviral activities.[1][3][4] The introduction of a carbaldehyde group at the 3-position of the imidazo[1,2-a]pyrimidine scaffold provides a versatile synthetic handle for the generation of diverse derivatives, making this subclass of compounds particularly attractive for drug discovery and development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds against a specific protein target, the elucidation of potential binding modes, and the rationalization of structure-activity relationships (SAR). This document provides detailed application notes and protocols for the molecular docking of Imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives against relevant biological targets, with a focus on anticancer applications.

Data Presentation

The following tables summarize representative quantitative data for imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives, illustrating their potential as bioactive agents. Due to the limited availability of a consolidated dataset for this compound derivatives, the presented data serves as an illustrative example of the potency and binding affinities observed for this class of compounds.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine/pyrimidine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
12b Hep-211[5]
HepG213[5]
MCF-711[5]
A37511[5]
4c A5496.0 nM[6]
TB-25 HCT-11623 nM[7]
12 HT-294.15[8]
14 B16F1021.75[8]
HB9 A54950.56[9]
HB10 HepG251.52[9]

Table 2: Molecular Docking and Kinase Inhibition Data for Imidazo[1,2-a]pyridine/pyrimidine Derivatives

Compound IDTarget ProteinDocking Score (kcal/mol)IC50 (µM)Reference
Compound C Oxidoreductase-9.207-[1]
4c CLK1-0.7[10]
4c DYRK1A-2.6[10]
2g PI3K p110α-0.0018[11]
12 PI3K p110α-0.0028[11]
4f CYP51 (C. krusei)-9.43-[12]
4a-e CYP51 (C. albicans)-7.7 to -8.8-[13]
HB7 LTA4H-11.237-[9]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

A general and efficient method for the synthesis of the imidazo[1,2-a]pyrimidine core involves the condensation reaction of 2-aminopyrimidine with α-haloketones.[4] The Vilsmeier-Haack reaction can then be employed to introduce the carbaldehyde group at the 3-position.

Materials:

  • 2-aminopyrimidine

  • Substituted α-bromoacetophenones

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-phenylimidazo[1,2-a]pyrimidine:

    • Dissolve 2-aminopyrimidine (1 eq) and a substituted α-bromoacetophenone (1 eq) in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Vilsmeier-Haack Formylation:

    • To a stirred solution of DMF (3 eq) at 0 °C, add POCl₃ (1.2 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add the 2-phenylimidazo[1,2-a]pyrimidine (1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Filter the precipitated solid, wash with water, and dry to obtain the this compound derivative.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 2: Molecular Docking using AutoDock Vina

This protocol outlines the general steps for performing molecular docking of the synthesized derivatives against a protein target (e.g., a kinase).

Software and Tools:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

Procedure:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the PDB (e.g., PI3Kα, c-KIT).

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogens to the protein.

    • Add Kollman charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw) and save it as a MOL or SDF file.

    • Open the ligand file in ADT.

    • Detect the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Load the prepared protein (PDBQT) into ADT.

    • Define the binding site. If a co-crystallized ligand is present in the original PDB file, the grid box can be centered on its location.

    • Set the dimensions of the grid box to encompass the entire binding pocket. The size will depend on the specific target.

    • Save the grid parameter file.

  • Running AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.

    • Run AutoDock Vina from the command line using the configuration file.

    • Example command: vina --config conf.txt --log log.txt

  • Analysis of Docking Results:

    • The output file (PDBQT format) will contain multiple binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the docked poses and their interactions with the protein's active site using PyMOL or UCSF Chimera.

    • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.

Mandatory Visualization

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Target Protein Structure (from PDB) ADT_Protein Protein Preparation (Add Hydrogens, Charges) PDB->ADT_Protein Ligand_2D Ligand 2D Structure (e.g., SDF file) ADT_Ligand Ligand Preparation (Define Rotatable Bonds) Ligand_2D->ADT_Ligand Protein_PDBQT Protein.pdbqt ADT_Protein->Protein_PDBQT Ligand_PDBQT Ligand.pdbqt ADT_Ligand->Ligand_PDBQT Grid Define Grid Box (Binding Site) Protein_PDBQT->Grid Vina Run AutoDock Vina Ligand_PDBQT->Vina Grid->Vina Results Docking Results (Binding Poses & Affinities) Vina->Results Visualization Visualization & Interaction Analysis (PyMOL/Chimera) Results->Visualization

Caption: Molecular Docking Workflow.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Imidazo Imidazo[1,2-a]pyrimidine -3-carbaldehyde Derivative Imidazo->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Vilsmeier-Haack Reaction Technical Support Center for Heterocylic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction, tailored for researchers, scientists, and drug development professionals working with heterocyclic compounds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate challenges and optimize your formylation reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Vilsmeier-Haack formylation of heterocycles. The problems are categorized for easy navigation.

Low or No Yield

Question: My Vilsmeier-Haack reaction has a very low yield or has failed completely. What are the potential causes and how can I improve the outcome?

Answer: Low to no yield is a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Reagent Quality: The success of the reaction is highly dependent on the quality of the reagents.

    • Vilsmeier Reagent Formation: The in-situ formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃) is critical.[1]

      • Action: Use fresh, anhydrous DMF. Older or wet DMF can contain dimethylamine, which reacts with and depletes the Vilsmeier reagent.[1][2] Ensure your POCl₃ is also fresh and stored under anhydrous conditions.[1]

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, making it most effective on electron-rich heterocycles.[3][4]

    • Action: If your heterocycle is substituted with electron-withdrawing groups, it may be deactivated towards the weakly electrophilic Vilsmeier reagent.[1][5] In such cases, harsher reaction conditions (e.g., higher temperatures) may be required, but this can also lead to side products.

  • Reaction Conditions:

    • Temperature: For many substrates, the reaction requires heating to proceed to completion. A temperature of 60°C may be insufficient for less reactive substrates, and an increase to 80°C might be necessary.[5]

    • Reaction Time: Incomplete conversion can result from insufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[6][7]

  • Work-up Procedure:

    • Hydrolysis: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution.[6][8]

    • pH Adjustment: Proper pH during work-up is crucial. Basification is often necessary to neutralize the acidic reaction mixture and facilitate the hydrolysis of the iminium salt.[9]

Formation of Side Products

Question: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can occur during the Vilsmeier-Haack reaction. Understanding their causes is key to minimizing their formation.

Common Side Products and Mitigation Strategies:

  • Multiple Formylations (Di- or Tri-formylation): This is common with highly activated heterocycles.[6]

    • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1.1:1 to 1.5:1 is a good starting point for optimization.[6][7]

    • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can prevent localized high concentrations of the reagent.[6]

    • Temperature Control: Maintain a low reaction temperature (e.g., 0°C to room temperature) to enhance selectivity.[6]

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.[6]

  • Chlorinated Byproducts: Chlorination of the heterocyclic ring can occur, especially when using POCl₃.[6]

    • Lower Reaction Temperature: Higher temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.[6]

    • Alternative Reagents: Consider using oxalyl chloride or thionyl chloride with DMF, which may be less prone to causing chlorination.[6]

  • Resinification/Polymerization (Especially with Furans): Furans are sensitive to acidic conditions and can readily polymerize.

    • Strict Temperature Control: The formation of the Vilsmeier reagent is exothermic. Maintain a low temperature (0°C to 10°C) during its formation and during the addition of the furan substrate to prevent localized "hot spots" that can initiate polymerization.[10]

  • Formation of Nitriles: In the presence of aldoximes, the Vilsmeier-Haack reagent can lead to the formation of nitriles as intermediates, which may hydrolyze to amides upon basic work-up.

Regioselectivity Issues

Question: The formyl group is not being introduced at the desired position on my heterocycle. How can I control the regioselectivity?

Answer: Regioselectivity in the Vilsmeier-Haack reaction is influenced by both electronic and steric factors.

  • Electronic Effects:

    • The reaction is an electrophilic aromatic substitution, so formylation preferentially occurs at the most electron-rich position. For example, pyrroles are typically formylated at the C2 position.[11]

    • Electron-donating groups on the heterocycle will direct formylation to the ortho and para positions relative to the substituent.[1]

    • Electron-withdrawing groups will deactivate the ring and direct the formylation to the least deactivated positions.[1]

  • Steric Effects:

    • Bulky substituents on the heterocycle can hinder the approach of the Vilsmeier reagent, leading to formylation at a less sterically hindered position.[12]

    • The use of sterically crowded formamides (e.g., N,N-diisopropylformamide instead of DMF) can favor formylation at the less hindered position, for instance, promoting C3 formylation in N-substituted pyrroles.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the Vilsmeier-Haack formylation of various heterocycles.

Table 1: Effect of Vilsmeier Reagent to Substrate Ratio on Product Distribution for a Generic Activated Heterocycle [6]

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Table 2: Vilsmeier-Haack Formylation of Substituted Indoles [13]

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85792

Table 3: Vilsmeier-Haack Formylation of Furan Derivatives [10]

Furan DerivativeReagentsTemperature (°C)Yield (%)
FuranPOCl₃, DMF0-10Near quantitative
2-MethylfuranPOCl₃, DMF0-10High
3-MethylfuranPOCl₃, DMF0-10Mixture of 2- and 5-formyl isomers

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of Pyrrole[6]

1. Vilsmeier Reagent Formation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5°C.

  • Stir the resulting mixture at 0°C for 30 minutes.

2. Formylation Reaction:

  • Dissolve the pyrrole substrate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over a period of 30-60 minutes.

3. Reaction Monitoring:

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

4. Work-up and Isolation:

  • Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water.

  • Stir for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for the Vilsmeier-Haack Formylation of 3-(3-Fluorophenyl)furan[8]

1. Vilsmeier Reagent Formation:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes.

2. Formylation Reaction:

  • Dissolve 3-(3-fluorophenyl)furan (1.0 equivalent) in anhydrous DCM.

  • Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

3. Work-up and Purification:

  • Cool the reaction mixture to 0°C and quench by the slow addition of an ice-cold saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Visual Guides

Reaction Mechanism and Troubleshooting

Vilsmeier_Haack_Troubleshooting cluster_start Start cluster_monitoring Reaction Monitoring cluster_outcome Initial Outcome cluster_success Successful Reaction cluster_troubleshooting Troubleshooting start Vilsmeier-Haack Reaction Setup monitoring Monitor by TLC/LC-MS start->monitoring outcome Reaction Complete? monitoring->outcome workup Aqueous Work-up & Purification outcome->workup Yes low_yield Low/No Yield outcome->low_yield No side_products Side Products Observed outcome->side_products Yes, but with issues product Desired Formylated Heterocycle workup->product check_reagents Check Reagent Quality (Anhydrous DMF/POCl3) low_yield->check_reagents check_conditions Adjust Reaction Conditions (Temp, Time) low_yield->check_conditions side_products->check_conditions check_stoichiometry Adjust Stoichiometry (Reagent:Substrate Ratio) side_products->check_stoichiometry check_reagents->start Restart check_conditions->start Re-optimize check_stoichiometry->start Re-optimize check_workup Optimize Work-up (pH, Quenching) check_workup->workup Re-optimize

Caption: A logical workflow for troubleshooting common issues in the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Mechanism reagents DMF + POCl3 vilsmeier_reagent Vilsmeier Reagent (Chloroiminium Salt) reagents->vilsmeier_reagent Formation iminium_intermediate Iminium Intermediate vilsmeier_reagent->iminium_intermediate Electrophilic Attack heterocycle Electron-Rich Heterocycle heterocycle->iminium_intermediate hydrolysis Aqueous Work-up (H2O) iminium_intermediate->hydrolysis Hydrolysis product Formylated Heterocycle hydrolysis->product

Caption: Generalized mechanism of the Vilsmeier-Haack reaction on a heterocycle.

Selectivity_Optimization start Goal: Improve Selectivity (Mono- vs. Poly-formylation) stoichiometry Adjust Stoichiometry (Lower Reagent:Substrate Ratio) start->stoichiometry temperature Lower Reaction Temperature stoichiometry->temperature If still low selectivity addition_order Change Order of Addition (Add Reagent to Substrate) temperature->addition_order If still low selectivity monitoring Monitor Reaction Closely (TLC/LC-MS) addition_order->monitoring Implement for all attempts outcome Improved Selectivity monitoring->outcome

Caption: Logical steps for optimizing the selectivity of the Vilsmeier-Haack reaction.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyrimidine-3-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor separation during column chromatography Incorrect solvent system (polarity too high or too low).1. Optimize the solvent system: Use a mixture of hexane and ethyl acetate or hexane and dichloromethane. Start with a low polarity mixture (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity.[1] 2. Use TLC to guide solvent selection: Before running the column, test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions.
Overloading the column.1. Reduce the amount of crude product loaded onto the column. A general rule is to use 1-5% of the column's silica gel weight.
Column packing is uneven.1. Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is often most effective.
Low yield after recrystallization The compound is too soluble in the chosen solvent.1. Select a different solvent: Test the solubility of the compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Dry acetonitrile has been reported as a suitable solvent.[2] 2. Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and then slowly add an anti-solvent (in which the compound is insoluble) until precipitation occurs.
Product loss during filtration.1. Cool the solution thoroughly before filtration to maximize crystal formation. 2. Wash the crystals with a minimal amount of cold solvent.
Product is an oil instead of a solid Presence of impurities.1. Repeat column chromatography: If the product was purified by other means, a silica gel column can help remove impurities that prevent crystallization.[1] 2. Trituration: Add a small amount of a solvent in which the desired compound is insoluble but the impurities are soluble. Agitate the mixture to wash away the impurities.
Residual solvent.1. Dry the product under high vacuum for an extended period to remove any remaining solvent.
Presence of starting materials in the final product Incomplete reaction.1. Monitor the reaction progress using TLC to ensure it has gone to completion before workup. 2. Adjust reaction conditions: Consider increasing the reaction time, temperature, or the amount of reagent.
Inefficient purification.1. Optimize column chromatography conditions: A shallower solvent gradient during elution can improve the separation of the product from closely running starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently reported methods for the purification of this compound and its derivatives are silica gel column chromatography and recrystallization.[1][2]

Q2: What solvent systems are recommended for column chromatography of this compound?

A2: Common solvent systems include mixtures of hexane and ethyl acetate or hexane and dichloromethane.[1] The optimal ratio will depend on the specific substitution pattern of the molecule but often ranges from 90:10 to 70:30 (hexane:ethyl acetate).[1]

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: Dry acetonitrile has been successfully used for the recrystallization of a derivative, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, to yield colorless prisms.[2] Ethanol is another potential solvent to consider.

Q4: How can I monitor the purity of my this compound?

A4: Purity can be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization under UV light.[3] Further characterization and purity confirmation can be achieved through techniques like 1H and 13C NMR spectroscopy and mass spectrometry.[1][4]

Q5: My purified this compound is colored. Is this normal?

A5: this compound and its derivatives are often described as white, colorless, or yellow crystals/solids.[1][2] A significant deviation from this may indicate the presence of impurities. Further purification may be necessary.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in a low-polarity solvent (e.g., hexane).[3]

    • Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., hexane/ethyl acetate 90:10).[1]

    • Collect fractions and monitor the separation using TLC.

    • If the product is not eluting, gradually increase the polarity of the solvent system.

  • Fraction Collection and Analysis:

    • Combine the fractions containing the pure product as determined by TLC.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble when heated (e.g., dry acetonitrile or ethanol).[2]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Column Chromatography Parameters for Imidazo[1,2-a]pyrimidine Derivatives

Compound Stationary Phase Mobile Phase Yield Reference
2-phenyl-H-imidazo[1,2-a]pyridineSilica GelHexane/DCM (70/30)86%[1]
Imidazo[1,2-a]pyridine-3-carbaldehyde derivativeSilica GelHexane/Ethyl Acetate (90/10)-[1]
Imidazo[1,2-a]pyridine-3-carbaldehyde derivativeSilica GelHexane/Ethyl Acetate (80/20)71%[1]
Imidazo[1,2-a]pyridine-3-carbaldehyde derivativeSilica GelHexane/Ethyl Acetate (70/30)85%[1]
Imidazo[1,2-a]pyridine-chromonesSilica GelHexane/Ethyl Acetate (7/3 V/V)-[3]

Table 2: Recrystallization Data for an this compound Analog

Compound Recrystallization Solvent Yield Melting Point Reference
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehydeDry Acetonitrile45%420–421 K[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 2-aminopyrimidine) reaction Reaction (e.g., Vilsmeier-Haack) start->reaction crude Crude Product reaction->crude purification_choice Purification Method crude->purification_choice column_chrom Column Chromatography (Silica Gel) purification_choice->column_chrom Impure recrystallization Recrystallization purification_choice->recrystallization Near Pure pure_product Pure Imidazo[1,2-a]pyrimidine- 3-carbaldehyde column_chrom->pure_product recrystallization->pure_product analysis Purity & Structural Confirmation (TLC, NMR, MS) pure_product->analysis

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Formylation of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formylation of Imidazo[1,2-a]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of Imidazo[1,2-a]pyrimidines?

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of Imidazo[1,2-a]pyrimidines. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich heterocyclic system.

Q2: At which position does the formylation of Imidazo[1,2-a]pyrimidines typically occur?

Formylation of Imidazo[1,2-a]pyrimidines predominantly occurs at the C3 position. The C3 position is the most electron-rich and sterically accessible site for electrophilic substitution.

Q3: Are there alternative methods for the formylation of Imidazo[1,2-a]pyrimidines?

Yes, other methods for the formylation of Imidazo[1,2-a]pyrimidines have been reported, including:

  • The Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium. However, it may lead to unexpected polycyclic products if the substrate contains an enolizable acetyl group.

  • Copper-Catalyzed Formylation: This approach can utilize reagents like dimethyl sulfoxide (DMSO) as the carbon source in the presence of a copper catalyst and an oxidant.

Q4: What are the key safety precautions to take during a Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction involves corrosive and reactive reagents. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Add phosphorus oxychloride to DMF slowly and at a low temperature (typically 0-5 °C) as the reaction is exothermic.

  • Quench the reaction mixture carefully by pouring it onto ice to control the exothermic hydrolysis of excess reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the formylation of Imidazo[1,2-a]pyrimidines.

Issue Potential Cause Recommended Solution
Low or no yield of the desired 3-formyl product 1. Incomplete formation of the Vilsmeier reagent. 2. Deactivation of the Imidazo[1,2-a]pyrimidine ring by electron-withdrawing substituents. 3. Insufficient reaction temperature or time. 4. Impure starting materials.1. Ensure slow, dropwise addition of POCl₃ to DMF at 0-5 °C and allow sufficient time for the reagent to form. 2. For deactivated substrates, consider using a larger excess of the Vilsmeier reagent and increasing the reaction temperature and time. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature. 4. Purify the starting Imidazo[1,2-a]pyrimidine before use.
Formation of multiple products (side reactions) 1. Over-formylation: If the substrate contains other electron-rich moieties (e.g., a furan ring), these can also be formylated, especially with an excess of the Vilsmeier reagent. 2. Reaction at other positions: While C3 is preferred, minor amounts of formylation at other positions on the pyrimidine ring might occur under forcing conditions. 3. Recyclization/Ring-opening: Certain substituted Imidazo[1,2-a]pyrimidines might undergo rearrangement or ring-opening reactions under the acidic and high-temperature conditions of the Vilsmeier-Haack reaction.[1] 4. Formation of imine byproducts: The formyl product can sometimes react with amines present in the reaction mixture or formed during workup.1. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. Monitor the reaction carefully by TLC to stop it once the desired product is formed. 2. Optimize the reaction conditions (lower temperature, shorter reaction time) to improve regioselectivity. 3. This is substrate-dependent. If recyclization is observed, consider milder formylation methods. 4. Ensure a clean workup procedure. If an amine is used in the synthesis of the starting material, ensure it is completely removed.
Difficulty in isolating the product 1. The product may be highly soluble in the aqueous phase during workup. 2. Formation of a stable intermediate with the Vilsmeier reagent that is difficult to hydrolyze. 3. The product may be an oil that is difficult to crystallize.1. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 2. Ensure complete hydrolysis by stirring the quenched reaction mixture for an extended period or by gentle heating. Basification of the aqueous layer before extraction can also help. 3. Purify the product using column chromatography. If crystallization is desired, try different solvent systems.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyrimidine

This protocol is adapted from the synthesis of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde.[2]

Materials:

  • 2-Phenylimidazo[1,2-a]pyrimidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Formylation Reaction: Dissolve 2-phenylimidazo[1,2-a]pyrimidine (1 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Example):

ReactantMolar RatioYield of 3-formyl product
2-Phenylimidazo[1,2-a]pyrimidine1.0~85-95% (reported yields can vary based on specific conditions and substrate)
DMF3.0
POCl₃1.2

Visualizations

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine Imidazo_Pyrimidine->Intermediate + Vilsmeier Reagent Formyl_Product 3-Formyl-Imidazo[1,2-a]pyrimidine Intermediate->Formyl_Product Hydrolysis (H₂O) Troubleshooting_Workflow cluster_solutions_low_yield Low Yield Troubleshooting cluster_solutions_side_products Side Products Troubleshooting Start Formylation Reaction Check_Yield Check Yield and Purity (TLC, NMR) Start->Check_Yield Good_Yield Successful Formylation Check_Yield->Good_Yield High Yield & Purity Low_Yield Low/No Yield Check_Yield->Low_Yield Low Yield Side_Products Side Products Observed Check_Yield->Side_Products Impure Optimize_Reagent Optimize Vilsmeier Reagent Formation Low_Yield->Optimize_Reagent Increase_Temp_Time Increase Reaction Temperature/Time Low_Yield->Increase_Temp_Time Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Stoichiometry Adjust Reagent Stoichiometry Side_Products->Stoichiometry Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions Purification Optimize Purification Side_Products->Purification

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Q1: I have set up the Vilsmeier-Haack reaction to synthesize this compound, but after the recommended reaction time, TLC analysis shows only the starting material or very faint product spots. What could be the problem?

A1: Low or no product formation can be attributed to several factors, from the quality of reagents to the reaction conditions. Here is a systematic guide to troubleshooting this issue:

  • Reagent Quality:

    • Vilsmeier Reagent Formation: The Vilsmeier reagent (chloroiminium salt) is formed in situ from dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). This reagent is moisture-sensitive.

      • Solution: Ensure that the DMF used is anhydrous. Use freshly opened or properly stored POCl₃. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

    • Substrate Purity: Impurities in the starting imidazo[1,2-a]pyrimidine can interfere with the reaction.

      • Solution: Confirm the purity of your starting material by NMR or LC-MS and purify if necessary.

  • Reaction Conditions:

    • Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control its exothermic nature. The subsequent formylation reaction temperature can vary, but starting at a low temperature and gradually warming to room temperature or gentle heating is a common strategy.

      • Solution: Ensure the initial cooling is adequate during the addition of POCl₃ to DMF. For the formylation step, if no reaction is observed at room temperature, consider gradually increasing the temperature. Monitor the reaction by TLC at different temperatures to find the optimal condition.

    • Reaction Time: The reaction may not have proceeded to completion.

      • Solution: Extend the reaction time and monitor the progress by TLC until the starting material is consumed.

  • Stoichiometry:

    • An incorrect ratio of the Vilsmeier reagent to the substrate can lead to poor yields.

      • Solution: A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is often beneficial. However, a large excess can lead to side reactions.

Q2: My reaction yield is consistently low, although I do see product formation. How can I optimize the yield?

A2: To improve the yield, a systematic optimization of reaction parameters is recommended. Consider the following:

  • Solvent: While DMF often serves as both a reagent and a solvent, in some cases, the use of an additional inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial. A microwave-assisted method using glycerol as a green solvent has been reported to give high yields.[1]

  • Order of Addition: The order in which reagents are mixed can impact the outcome.

    • Standard Procedure: Add POCl₃ dropwise to cold DMF to pre-form the Vilsmeier reagent, then add the imidazo[1,2-a]pyrimidine solution.

    • Alternative: In some cases, adding the Vilsmeier reagent solution to the substrate solution can prevent high local concentrations of the reagent and minimize side reactions.

  • Work-up Procedure: Product loss can occur during the work-up and purification steps.

    • Solution: Ensure the hydrolysis of the intermediate iminium salt is complete by quenching the reaction with ice-cold water or an ice/sodium bicarbonate solution. Careful extraction and handling of the organic layers are crucial.

Issue 2: Formation of Side Products

Q1: My TLC plate shows multiple spots in addition to my desired product. What are the likely side products in a Vilsmeier-Haack formylation of imidazo[1,2-a]pyrimidine?

A1: The formation of multiple products is a common challenge. Potential side products include:

  • Di-formylated Product: Highly activated imidazo[1,2-a]pyrimidine substrates can undergo formylation at more than one position, especially with an excess of the Vilsmeier reagent.[2]

  • Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the formation of chlorinated imidazo[1,2-a]pyrimidines.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material.

  • Hydrolysis of Vilsmeier Reagent: If the reaction is not kept anhydrous, the Vilsmeier reagent can hydrolyze, reducing its availability for the formylation reaction.

Q2: How can I minimize the formation of these side products?

A2: To enhance the selectivity for the desired mono-formylated product, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.2:1 ratio is a good starting point.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by slowing down competing side reactions.

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of over-reacted products.

Issue 3: Work-up and Purification Challenges

Q1: During the aqueous work-up, I am observing the formation of a dark-colored, tar-like substance. What is causing this and how can I avoid it?

A1: The formation of dark, insoluble materials can be due to the polymerization or decomposition of the starting material, product, or intermediates under the reaction or work-up conditions.

  • Possible Causes:

    • High Reaction Temperature: Excessive heating can lead to decomposition.

    • Prolonged Reaction Times: Allowing the reaction to proceed for too long after completion can result in product degradation.

    • Acidic Conditions during Work-up: The product might be unstable in strongly acidic conditions.

  • Solutions:

    • Temperature Control: Maintain the recommended reaction temperature.

    • Reaction Monitoring: Stop the reaction as soon as the starting material is consumed.

    • Neutralization: Quench the reaction mixture by pouring it into a mixture of ice and a mild base like sodium bicarbonate or sodium carbonate solution to neutralize the excess acid and POCl₃ byproducts.

Q2: I am having difficulty purifying my this compound by column chromatography. The product seems to be very polar and streaks on the TLC plate.

A2: Aldehydes can be challenging to purify by column chromatography on silica gel due to their polarity and potential for decomposition on the acidic silica surface.[3][4]

  • TLC Analysis:

    • Solvent System: Experiment with different solvent systems for TLC to achieve good separation (a spot with an Rf value of 0.2-0.3 is often ideal for column chromatography). Common eluents include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]

    • Tailing: Tailing on the TLC plate can indicate that the compound is interacting strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent can sometimes improve the spot shape.

  • Column Chromatography:

    • Stationary Phase: If streaking is a persistent issue on silica gel, consider using a different stationary phase like neutral alumina.

    • Solvent Gradient: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute your product.

    • Deactivation of Silica Gel: You can try deactivating the silica gel by adding a small percentage of triethylamine to the eluent. This can help to prevent the decomposition of sensitive aldehydes.

FAQs

Q: What is the typical yield for the synthesis of this compound?

A: The yield can vary significantly depending on the specific substrate, reaction conditions, and purification method. Reported yields for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyrimidines range from moderate to excellent. For example, a microwave-assisted synthesis using glycerol as a solvent has reported yields of up to 92% for certain 2-aryl-substituted imidazo[1,2-a]pyrimidines.[1] Conventional heating methods have also been reported with good yields, often in the range of 60-85%.[5]

Q: How does the substitution pattern on the starting imidazo[1,2-a]pyrimidine affect the reaction?

A: The electronic nature of the substituents on the imidazo[1,2-a]pyrimidine ring can influence the reactivity and regioselectivity of the Vilsmeier-Haack reaction.

  • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) on the ring increase its electron density, making it more nucleophilic and generally accelerating the rate of formylation. However, highly activated substrates may be more prone to over-formylation.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, cyano, trifluoromethyl groups) decrease the electron density of the ring, making it less nucleophilic and potentially slowing down or inhibiting the formylation reaction. Harsher reaction conditions (higher temperature, longer reaction time) may be required for substrates with EWGs.[6]

Q: Can formylation occur at other positions on the imidazo[1,2-a]pyrimidine ring system?

A: The C3 position of the imidazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution in the Vilsmeier-Haack reaction.[2][7] Formylation at other positions is generally not observed under standard conditions. However, with highly activated substrates or a large excess of the Vilsmeier reagent, the possibility of di-formylation cannot be entirely ruled out.

Data Presentation

Table 1: Yield of 2-Aryl-Imidazo[1,2-a]pyrimidine-3-carbaldehydes via Microwave-Assisted Vilsmeier-Haack Reaction in Glycerol [1]

EntryR group on 2-Aryl substituentProductTime (min)Yield (%)
1H2-phenylthis compound1092
24-CH₃2-(p-tolyl)this compound1290
34-OCH₃2-(4-methoxyphenyl)this compound1588
44-Cl2-(4-chlorophenyl)this compound1091
54-Br2-(4-bromophenyl)this compound1289
64-F2-(4-fluorophenyl)this compound1587
74-NO₂2-(4-nitrophenyl)this compound1885
83-NO₂2-(3-nitrophenyl)this compound2083

Experimental Protocols

Protocol 1: Conventional Vilsmeier-Haack Formylation [5]

  • Preparation of Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise with stirring, ensuring the temperature is maintained below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve the starting imidazo[1,2-a]pyrimidine (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Microwave-Assisted Vilsmeier-Haack Formylation in Glycerol [1]

  • Preparation of Vilsmeier Reagent: In a microwave-safe vessel, add glycerol. Cool the vessel to 0-5 °C and add anhydrous DMF (6 equivalents). To this stirred solution, add POCl₃ (4 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add the 2-aryl-imidazo[1,2-a]pyrimidine (1 equivalent).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 400 W and 90 °C for the time specified in Table 1.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water and neutralize with sodium carbonate. Filter the resulting solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent if necessary.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0-5 °C POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Substrate Imidazo[1,2-a]pyrimidine Substrate->Intermediate Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis Product Imidazo[1,2-a]pyrimidine- 3-carbaldehyde Hydrolysis->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General workflow for the Vilsmeier-Haack synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Moisture Moisture in Reagents/System Start->Moisture BadReagents Poor Quality Reagents (DMF, POCl3) Start->BadReagents Temp Incorrect Temperature Start->Temp Time Insufficient Reaction Time Start->Time Stoichiometry Incorrect Stoichiometry Start->Stoichiometry UseAnhydrous Use Anhydrous Reagents & Inert Atmosphere Moisture->UseAnhydrous FreshReagents Use Fresh/Pure Reagents BadReagents->FreshReagents OptimizeTemp Optimize Temperature (Monitor by TLC) Temp->OptimizeTemp IncreaseTime Increase Reaction Time (Monitor by TLC) Time->IncreaseTime AdjustRatio Adjust Reagent Ratio (e.g., 1.1-1.5 eq. Vilsmeier Reagent) Stoichiometry->AdjustRatio

Caption: Troubleshooting logic for low or no product yield.

References

Technical Support Center: Enhancing the Purity of Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Imidazo[1,2-a]pyrimidine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The Vilsmeier-Haack reaction, a common method for synthesizing this compound, can lead to several impurities. These include:

  • Unreacted starting material: Incomplete formylation can leave residual 2-substituted imidazo[1,2-a]pyrimidine.

  • Di-formylated products: Over-reaction can lead to the formation of diformyl-imidazo[1,2-a]pyrimidine derivatives.

  • Chlorinated byproducts: The use of phosphoryl chloride (POCl₃) in the Vilsmeier-Haack reagent can sometimes result in the chlorination of the heterocyclic ring.[1]

  • Hydrolyzed intermediates: Incomplete workup can leave iminium salt intermediates that hydrolyze back to the aldehyde, but may also form other byproducts.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: Silica gel is commonly used with a hexane/ethyl acetate eluent system. For compounds that are sensitive to acidic silica gel, neutral or basic alumina can be a better alternative.[2]

  • Recrystallization: This technique is effective for obtaining high-purity crystalline solids. Common solvents include ethanol, acetonitrile, or a mixture of solvents like ethanol/water.[1][3]

Q3: My compound is degrading on the silica gel column. What can I do?

A3: Degradation on silica gel is a known issue for some heterocyclic aldehydes due to the acidic nature of the stationary phase. To mitigate this, you can:

  • Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine before packing the column.

  • Use an alternative stationary phase: Basic or neutral alumina is less acidic and can prevent degradation of sensitive compounds.[2]

  • Minimize contact time: Use flash chromatography to reduce the time your compound spends on the column.

Q4: My compound "oils out" during recrystallization. How can I induce crystallization?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To promote crystallization:

  • Add more solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to redissolve the oil and allow it to cool slowly.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

  • Try a different solvent system: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield After Column Chromatography
Possible Cause Solution
Compound stuck on the column The eluent may not be polar enough. Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in hexane).
Compound degraded on the column The compound may be sensitive to the acidic nature of silica gel. Switch to a neutral or basic alumina column or deactivate the silica gel with triethylamine.
Co-elution with impurities The solvent system may not be optimal for separation. Run a thorough TLC analysis with different solvent systems to find one that provides good separation between your product and impurities.
Improper column packing Channels or cracks in the column packing can lead to poor separation and yield loss. Ensure the column is packed uniformly.
Problem 2: Persistent Impurities After Recrystallization
Possible Cause Solution
Inappropriate solvent choice The chosen solvent may dissolve the impurity as well as the product. Experiment with different solvents or solvent mixtures to find one that selectively crystallizes your desired compound.
Cooling too quickly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Impurity has similar solubility If an impurity has very similar solubility properties to your product, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary.

Data Presentation

The following table summarizes typical purity levels of this compound after various purification methods. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Stationary/Solvent System Initial Purity (Crude) Final Purity (Post-Purification) Typical Yield
Column Chromatography Silica Gel (Hexane/Ethyl Acetate 80:20)~85%>95%71%[2]
Column Chromatography Silica Gel (Hexane/Ethyl Acetate 70:30)~80%>95%85%[2]
Recrystallization Ethanol~90%>98%High
Recrystallization AcetonitrileNot SpecifiedHigh (forms colorless prisms)45% (for a derivative)[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, gradually increasing the polarity (e.g., to 80:20, then 70:30 hexane/ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound cc Column Chromatography start->cc recryst Recrystallization start->recryst hplc HPLC/GC-MS Analysis cc->hplc recryst->hplc nmr NMR Spectroscopy hplc->nmr pure_product Pure Product (>98%) nmr->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_cc_solutions Column Chromatography Solutions cluster_recryst_solutions Recrystallization Solutions start Impure Product p1 Low Purity after Column Chromatography start->p1 p2 Low Purity after Recrystallization start->p2 s1a Optimize Eluent p1->s1a s1b Change Stationary Phase (e.g., Alumina) p1->s1b s1c Check Column Packing p1->s1c s2a Change Solvent p2->s2a s2b Slow Cooling p2->s2b s2c Repeat Recrystallization p2->s2c end Pure Product s1a->end s1b->end s1c->end s2a->end s2b->end s2c->end

References

Vilsmeier-Haack Reaction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Vilsmeier-Haack Reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and answers to frequently asked questions regarding this versatile formylation reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack reaction, offering potential causes and solutions to optimize your experimental outcomes.

Issue 1: Low or No Product Yield

Question: My Vilsmeier-Haack reaction is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield is a frequent challenge that can often be attributed to several critical factors:

  • Reagent Quality and Stoichiometry: The success of the reaction is highly dependent on the quality and precise ratio of your reagents.

    • Moisture: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure reagents have been stored properly.[1][2]

    • Reagent Purity: Use freshly distilled or high-purity N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] Old or improperly stored DMF can decompose to dimethylamine, which will react with the Vilsmeier reagent and reduce its effectiveness.[3]

    • Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is crucial. A common starting point is a 1:1.5 ratio of substrate to Vilsmeier reagent.[4] For less reactive substrates, a higher excess of the Vilsmeier reagent may be necessary.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[5][6]

    • Deactivated Substrates: If your substrate contains electron-withdrawing groups (e.g., -NO₂, -CN), the reaction may be sluggish or fail under standard conditions.[7] In such cases, more forcing conditions (higher temperatures, longer reaction times) or alternative formylation methods may be required.

  • Reaction Conditions:

    • Temperature: The optimal temperature is substrate-dependent. Highly reactive substrates may proceed efficiently at 0°C to room temperature, while less reactive ones often require heating (e.g., 60-90°C).[7][8] However, excessive heat can lead to decomposition of the starting material or product.[7]

    • Reaction Time: Incomplete conversion can result from insufficient reaction time. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.[9]

  • Work-up Procedure:

    • Incomplete Hydrolysis: The final step requires the hydrolysis of the intermediate iminium salt to the aldehyde.[10] This is typically achieved by quenching the reaction mixture in cold water or an ice-water mixture, followed by neutralization with a base such as sodium acetate, sodium carbonate, or sodium hydroxide to a pH of 6-8.[7] Ensure complete hydrolysis by allowing sufficient time for this step with adequate stirring.

Issue 2: Formation of Multiple Formylated Products

Question: My reaction is yielding significant amounts of di- or even tri-formylated products. How can I improve the selectivity for mono-formylation?

Answer: Over-formylation is a common issue, especially with highly activated substrates. The following strategies can enhance mono-selectivity:

  • Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A good starting point for optimization is a 1:1 to 1.5:1 ratio.[9]

  • Order of Addition: Adding the substrate solution dropwise to the pre-formed Vilsmeier reagent can sometimes lead to localized high concentrations of the reagent, promoting multiple additions. Consider the reverse addition, where the Vilsmeier reagent is added dropwise to the substrate solution.[9]

  • Temperature Control: Maintain a low reaction temperature (typically 0°C to room temperature) to control the reaction rate and improve selectivity.[9]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of over-formylated byproducts.[9]

Issue 3: Observation of Chlorinated Byproducts

Question: I am observing the formation of a chlorinated aromatic byproduct alongside my desired aldehyde. What is the cause and how can I prevent it?

Answer: Chlorination is a known side reaction, particularly when using POCl₃. The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.

  • Reaction Temperature: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.

  • Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.

  • Work-up Procedure: Prompt and efficient aqueous work-up is essential to hydrolyze the intermediate iminium salt and minimize its contact time with any remaining reactive chlorine species.

Issue 4: Unwanted Cyclization Reactions

Question: My reaction with a substituted phenol or aniline is yielding a cyclized product instead of the expected formylated derivative. Why is this happening and what can be done?

Answer: Substrates with nucleophilic groups (e.g., -OH, -NH₂) ortho to the desired formylation site can undergo intramolecular cyclization. For instance, o-aminophenols can form benzoxazoles.

  • Protecting Groups: Protect the nucleophilic group before performing the Vilsmeier-Haack reaction. Common protecting groups include acetyl for hydroxyls and amides or carbamates for amines. The protecting group can be removed in a subsequent step.[7]

  • Milder Reaction Conditions: Employing lower temperatures and shorter reaction times may favor formylation over cyclization.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for the reagents?

A1: Typically, the Vilsmeier reagent is pre-formed by adding POCl₃ dropwise to cold (0°C) DMF. The substrate is then added to this mixture. However, for highly reactive substrates prone to over-formylation, adding the pre-formed Vilsmeier reagent to the substrate solution can provide better control.[9]

Q2: How can I be sure my Vilsmeier reagent has formed?

A2: The formation of the Vilsmeier reagent from DMF and POCl₃ is often exothermic and results in the formation of a colorless to yellowish crystalline mass or a more viscous solution.[11]

Q3: What is the standard work-up procedure for a Vilsmeier-Haack reaction?

A3: A careful work-up is critical. The reaction mixture is typically poured slowly into a cold aqueous solution (e.g., ice-water) with vigorous stirring. This is followed by neutralization with a base (e.g., sodium acetate, sodium bicarbonate) to hydrolyze the intermediate iminium salt to the aldehyde. The product is then extracted with a suitable organic solvent, and the organic layer is washed with brine and dried.[7]

Q4: Can I use other formamides besides DMF?

A4: Yes, other N,N-disubstituted formamides can be used, which can sometimes influence the reactivity and selectivity of the reaction.[6]

Q5: What are some alternative activating agents to POCl₃?

A5: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common alternatives to POCl₃.[12] Oxalyl chloride is often considered the cleanest as its byproducts (CO, CO₂, HCl) are gaseous and easily removed.[12] SOCl₂ also produces gaseous byproducts (SO₂, HCl).[12] The work-up for reactions using POCl₃ can be more complex due to the formation of non-volatile phosphoric acid derivatives.[12]

Data Presentation

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: Yields are illustrative for a generic activated aromatic compound and will vary depending on the specific substrate and reaction conditions.

Table 2: Comparison of Activating Agents for Vilsmeier Reagent Formation

FeaturePOCl₃ (Phosphoryl Chloride)SOCl₂ (Thionyl Chloride)(COCl)₂ (Oxalyl Chloride)
Reactivity Moderate to highModerateHigh
Byproducts Phosphoric acid derivativesSulfur dioxide (SO₂), Hydrogen chloride (HCl)Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl)
Work-up Can be complicated by non-volatile, acidic phosphorus byproducts.[12]Generally simpler as the primary byproduct (SO₂) is a gas.[12]Considered the cleanest as all byproducts are gaseous.[12]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Pyrrole

This protocol is a general guideline for the formylation of an electron-rich heterocycle.

Materials:

  • Pyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Sodium acetate trihydrate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled and stirred DMF, ensuring the temperature remains below 10°C.[1]

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[1]

  • Reaction with Pyrrole:

    • Dissolve pyrrole (1.0 equivalent) in anhydrous DCM.

    • Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.[1]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-60°C and stirred for 2-4 hours.[1]

    • Monitor the reaction's progress by TLC.

  • Work-up and Hydrolysis:

    • Upon completion, cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.

    • Continue stirring until the hydrolysis is complete (typically 30 minutes).

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel.

    • Extract the product with diethyl ether or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Arene Electron-Rich Arene Arene->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Troubleshooting_Workflow cluster_yield_troubleshooting Low Yield Troubleshooting cluster_purity_troubleshooting Side Product Troubleshooting Start Start Vilsmeier-Haack Reaction Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Side Products Observed? Check_Yield->Check_Purity No Reagent_Quality Check Reagent Quality (Anhydrous? Pure?) Check_Yield->Reagent_Quality Yes Success Successful Formylation Check_Purity->Success No Multiple_Formylation Multiple Formylations? Check_Purity->Multiple_Formylation Yes Chlorination Chlorination? Check_Purity->Chlorination Yes Cyclization Cyclization? Check_Purity->Cyclization Yes Substrate_Reactivity Assess Substrate Reactivity (Electron-rich?) Reagent_Quality->Substrate_Reactivity Reaction_Conditions Optimize Conditions (Temp, Time, Stoichiometry) Substrate_Reactivity->Reaction_Conditions Workup Verify Work-up (Complete Hydrolysis?) Reaction_Conditions->Workup Workup->Check_Purity Adjust_Stoichiometry Adjust Stoichiometry/ Order of Addition Multiple_Formylation->Adjust_Stoichiometry Lower_Temp Lower Temperature Chlorination->Lower_Temp Protecting_Groups Use Protecting Groups Cyclization->Protecting_Groups Adjust_Stoichiometry->Success Lower_Temp->Success Protecting_Groups->Success

Caption: Troubleshooting Workflow for the Vilsmeier-Haack Reaction.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Substrate_Addition Add Substrate Solution (dropwise at 0°C) Reagent_Prep->Substrate_Addition Reaction Reaction (Warm to RT, possibly heat) Substrate_Addition->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Hydrolysis (Ice-water, base) Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification End Final Product Purification->End

Caption: General Experimental Workflow for the Vilsmeier-Haack Reaction.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Imidazo[1,2-a]pyrimidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Imidazo[1,2-a]pyrimidine derivatives, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low Reaction Yield - Incomplete reaction.[1] - Suboptimal reaction conditions (temperature, time, catalyst).[1][2] - Formation of side products.[1] - Poor quality of starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[3][4] - Optimize reaction temperature and time. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, increasing the temperature to 60°C or using microwave irradiation can improve yields and reduce reaction times.[1] - Screen different catalysts. Lewis acids like BF3·MeCN or green catalysts such as NH4Cl have been shown to improve yields in GBB reactions.[1][2] - Use a dehydrating agent like trimethyl orthoformate to remove water, which can hinder the reaction.[2] - Ensure the purity of starting materials (aminopyrimidine, aldehyde, isocyanide) through appropriate purification techniques.
Formation of Multiple Products/Side Reactions - Competing reaction pathways. - Reaction conditions favoring side product formation.[5] - Reactivity of starting materials.- Adjust the stoichiometry of reactants. - Optimize the reaction solvent. The choice of solvent can significantly influence the reaction pathway.[5] - In multi-component reactions like the GBB, the order of addition of reactants can sometimes influence the outcome. - Lowering the reaction temperature may increase selectivity.
Difficult Purification of the Final Product - Co-elution of the product with starting materials or byproducts during chromatography. - Poor solubility of the product. - Oily or non-crystalline nature of the product.[1]- Employ alternative purification methods. For instance, sulfate salt formation has been used for efficient purification, avoiding the need for halogenated solvents.[2] - Utilize different solvent systems for flash silica gel chromatography.[3][4] - Recrystallization from an appropriate solvent can be an effective purification method for solid products.[6] - If the product is an oil, try converting it to a solid salt for easier handling and purification.
Issues with Product Characterization - Ambiguous spectroscopic data (NMR, IR, MS). - Difficulty in assigning specific peaks in NMR spectra.[7] - Inconsistent melting point.- Ensure the sample is completely dry and free of solvent residues before analysis. - Use 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment of proton and carbon signals.[5] - Compare experimental data with literature values for known compounds.[3][6] - High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1] - A broad melting point range often indicates impurities. Further purification is required.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Imidazo[1,2-a]pyrimidine derivatives?

A1: The most prevalent methods include:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving an aminopyrimidine, an aldehyde, and an isocyanide.[2] This method is known for its efficiency and atom economy.

  • Reaction of 2-Aminopyrimidine with α-Haloketones: This is a classical and widely used method for constructing the Imidazo[1,2-a]pyrimidine core, often referred to as the Chichibabin reaction.[5]

  • Microwave-Assisted Synthesis: This technique is often employed to accelerate reaction rates, improve yields, and reduce the formation of byproducts.[1][3][8]

  • Condensation Reactions: Various condensation strategies are utilized to form the fused heterocyclic system.[9]

Q2: How can I improve the yield and reduce the reaction time in the Groebke-Blackburn-Bienaymé (GBB) reaction?

A2: To optimize the GBB reaction, consider the following:

  • Microwave Irradiation: Using microwave energy can significantly shorten reaction times (e.g., from 8 hours to 30 minutes) and improve yields.[1]

  • Catalyst Selection: Employing a suitable catalyst is crucial. While some reactions proceed without a catalyst, Lewis acids (e.g., BF3·MeCN) or milder catalysts like NH4Cl can enhance the reaction rate and yield.[1][2]

  • Solvent Choice: The choice of solvent can impact the reaction. While various solvents can be used, some studies have explored solvent-free conditions or greener solvents.[8]

Q3: What are some common challenges in the purification of Imidazo[1,2-a]pyrimidine derivatives?

A3: Purification can be challenging due to:

  • Similar Polarity of Products and Byproducts: This can make separation by column chromatography difficult. Careful selection of the eluent system is necessary.[3][4]

  • Product Oiling Out: Some derivatives may be obtained as oils rather than crystalline solids, complicating isolation and handling.[1]

  • Low Solubility: The product may have limited solubility in common organic solvents, making recrystallization challenging.

A strategy to overcome these challenges is the conversion of the product to a salt, which may have better crystallinity and different solubility properties.[2]

Q4: Which spectroscopic techniques are essential for characterizing Imidazo[1,2-a]pyrimidine derivatives?

A4: The following techniques are fundamental for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the chemical structure.[3][6][7] Specific proton and carbon signals are characteristic of the Imidazo[1,2-a]pyrimidine core.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps identify characteristic functional groups present in the molecule.[3][6]

  • Mass Spectrometry (MS): LC-MS or HRMS is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.[3][6]

Q5: Are there any green chemistry approaches for the synthesis of these compounds?

A5: Yes, several approaches focus on environmentally friendly synthesis:

  • Microwave-Assisted Synthesis: Reduces reaction times and often the need for harsh solvents.[3][8]

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions, sometimes with a solid support like Al2O3, minimizes solvent waste.[8]

  • Use of Greener Catalysts: Employing catalysts like NH4Cl is a more environmentally benign option compared to some heavy metal catalysts.[1]

  • One-Pot Reactions: Multi-component reactions like the GBB are inherently greener as they reduce the number of synthetic steps and purification stages.[1][2]

Quantitative Data Summary

Table 1: Optimization of the Groebke-Blackburn-Bienaymé Reaction

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NH4Cl-Room Temp1282[1]
2NH4Cl-60885[1]
3NH4Cl-MW (150W)0.589[1]
4BF3·MeCNMeCNReflux-up to 85[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [1]

  • In a microwave reactor vessel, combine 2-aminopyridine (1 mmol), the corresponding aldehyde (1 mmol), and tert-butyl isocyanide (1 mmol).

  • Add NH4Cl (10 mol%) as a catalyst.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant power of 150W for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine-3-amine.

Protocol 2: Synthesis of Imidazo[1,2-a]pyrimidine Schiff Base Derivatives [6]

  • To a stirred solution of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (20 mmol) in ethanol (50 ml), add the substituted aldehyde (20 mmol).

  • Add two drops of acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, filter the precipitated compound.

  • Wash the solid product with cold absolute ethanol to obtain the analytically pure product.

Visualizations

GBB_Reaction_Pathway Amine 2-Aminopyrimidine Intermediate1 Iminium Ion Amine->Intermediate1 + Aldehyde Aldehyde Aldehyde->Intermediate1 + H+ Isocyanide Isocyanide Intermediate2 Amidine-Iminium Adduct Catalyst Lewis or Brønsted Acid (e.g., NH4Cl) Catalyst->Aldehyde Intermediate1->Intermediate2 + Isocyanide Intermediate3 Nitrile-Ylide Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Imidazo[1,2-a]pyrimidine Derivative Intermediate3->Product [1,5]-Hydride Shift Troubleshooting_Workflow Start Low Reaction Yield Check_Completion Monitor reaction by TLC Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Temperature, Time, and Catalyst Incomplete->Optimize_Conditions Purification_Issues Purification Problems Complete->Purification_Issues Successful_Synthesis Successful Synthesis Complete->Successful_Synthesis No Purification Issues Optimize_Conditions->Start Check_Purity Check Starting Material Purity Check_Purity->Start Purification_Issues->Check_Purity No Optimize_Purification Optimize Chromatography/ Recrystallization Purification_Issues->Optimize_Purification Yes Optimize_Purification->Successful_Synthesis

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Regioisomeric Byproducts

Q1: My reaction is producing a mixture of two or more isomers that are difficult to separate. How can I confirm the presence of regioisomers and what strategies can I employ to favor the desired product?

A1: The formation of regioisomers is a common challenge in the synthesis of Imidazo[1,2-a]pyrimidines, particularly when using asymmetrically substituted 2-aminopyrimidines. The cyclization can occur on either of the pyrimidine nitrogen atoms, leading to different constitutional isomers.[1][2]

Troubleshooting Steps:

  • Confirmation of Regioisomer Formation:

    • NMR Spectroscopy: Regioisomers will exhibit distinct, albeit often similar, 1H and 13C NMR spectra. Careful analysis of the aromatic region and the chemical shifts of substituents can help identify the different isomers. For unambiguous identification, 2D NMR techniques such as NOESY and HMBC are highly effective in determining the spatial relationships and long-range couplings between protons and carbons, which can definitively distinguish between regioisomers.

    • HPLC Analysis: A well-developed High-Performance Liquid Chromatography (HPLC) method can separate and quantify the regioisomers. Developing a method with different solvent systems and gradients is often necessary to achieve baseline separation.

    • Mass Spectrometry: While mass spectrometry will show the same mass for regioisomers, fragmentation patterns in MS/MS experiments can sometimes provide clues to their distinct structures.

  • Strategies to Control Regioselectivity:

    • Solvent and Temperature Optimization: The choice of solvent and reaction temperature can significantly influence the regioselectivity. It is recommended to screen a range of solvents with varying polarities and boiling points. For example, in some cases, polar aprotic solvents might favor one isomer over another. A systematic study of the reaction at different temperatures should also be performed.

    • Catalyst Selection: The catalyst employed can have a profound impact on the regiochemical outcome. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, both Lewis and Brønsted acids can be used, and their nature can influence the reaction pathway.[1] It is advisable to screen different catalysts to find the one that provides the highest selectivity for the desired product.

    • Nature of Substituents: The electronic and steric properties of the substituents on the 2-aminopyrimidine ring play a crucial role. Electron-withdrawing groups can deactivate one of the nitrogen atoms, thereby directing the cyclization to the other. For example, in the synthesis of a 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, a high regioselectivity (25:1) was achieved, likely due to the electronic effect of the trifluoromethyl group.[2]

Quantitative Data on Regioselectivity:

2-Aminopyrimidine SubstituentReaction ConditionsRegioisomeric Ratio (Desired:Undesired)Reference
4-(Trifluoromethyl)Bromoacetaldehyde diethyl acetal, reflux25:1[2]
Multiple examplesGroebke-Blackburn-Bienaymé reactionMajor product is typically the "normal" GBB product, but "inverse" regioisomers can form.[1]
Issue 2: Low Yield and Formation of Unidentified Byproducts

Q2: My reaction yield is consistently low, and I observe multiple spots on my TLC plate that I cannot identify. What are the likely causes and how can I improve the outcome?

A2: Low yields and the formation of multiple byproducts can stem from several factors, including suboptimal reaction conditions, side reactions of starting materials or products, and the use of inappropriate solvents.

Troubleshooting Steps:

  • Identify Potential Side Reactions:

    • Dimerization: In some reactions, such as the Chichibabin synthesis, dimerization of the starting materials can be a significant side reaction.[3]

    • Complex Mixtures with Certain Solvents: The use of solvents like DMF or MeCN can sometimes lead to the formation of complex and inseparable mixtures.[4] It is recommended to test alternative solvents.

    • Decomposition of Starting Materials: Some starting materials, particularly isocyanides used in the GBB reaction, can be sensitive to acid and temperature, leading to their decomposition and subsequent side reactions.[5]

  • Optimize Reaction Conditions:

    • Temperature and Reaction Time: Systematically vary the reaction temperature and monitor the reaction progress over time using TLC or HPLC to identify the optimal conditions for product formation while minimizing byproduct formation.

    • Catalyst Loading: The amount of catalyst can be critical. Insufficient catalyst may lead to an incomplete reaction, while excess catalyst can sometimes promote side reactions. Perform a catalyst loading study to find the optimal concentration.

    • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield and purity of the product.

Experimental Protocol: General Procedure for Imidazo[1,2-a]pyrimidine Synthesis (GBB Reaction)

This protocol is a general guideline and may require optimization for specific substrates.

  • To a stirred solution of the 2-aminopyrimidine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol), add the aldehyde (1.0 eq.) and the isocyanide (1.0 eq.).

  • Add the catalyst (e.g., NH4Cl, 20 mol%) to the mixture.[5]

  • Stir the reaction at room temperature or an elevated temperature (e.g., 60 °C) and monitor the progress by TLC.[5]

  • Upon completion, the reaction mixture may be concentrated under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent.

Issue 3: Difficulty in Product Purification

Q3: My crude product is a complex mixture, and I am struggling to isolate the desired Imidazo[1,2-a]pyrimidine in a pure form. What purification strategies are most effective?

A3: The purification of Imidazo[1,2-a]pyrimidines can be challenging, especially in the presence of closely related byproducts like regioisomers. A combination of chromatographic and non-chromatographic techniques is often necessary.

Troubleshooting and Purification Strategies:

  • Column Chromatography:

    • Solvent System Optimization: A systematic approach to selecting the eluent for column chromatography is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a small amount of a basic modifier like triethylamine in the eluent can sometimes improve the separation of basic compounds like Imidazo[1,2-a]pyrimidines.

    • Stationary Phase: While silica gel is the most common stationary phase, for difficult separations, consider using alumina or a reverse-phase silica gel.

  • Recrystallization:

    • If the desired product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities. A careful screening of different solvents and solvent mixtures is required to find suitable conditions.

  • Preparative HPLC:

    • For very difficult separations, particularly of regioisomers, preparative HPLC can be employed. This technique offers higher resolution than standard column chromatography.

Experimental Protocol: Analytical HPLC Method Development for Regioisomer Separation

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: Begin with a gradient elution using two solvents:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (for MS compatibility).

    • Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20-30 minutes) to screen for the separation of the components.

  • Detection: Use a UV detector at a wavelength where the compounds have strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan of the product).

  • Optimization: Adjust the gradient slope, flow rate, and temperature to optimize the separation of the desired product from its byproducts.

Visualizing Reaction Pathways and Workflows

To aid in understanding the formation of byproducts and the troubleshooting process, the following diagrams illustrate key concepts.

Diagram 1: General Synthesis and Potential Regioisomer Formation

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products 2-Aminopyrimidine 2-Aminopyrimidine Reaction_Conditions Solvent, Temp, Catalyst 2-Aminopyrimidine->Reaction_Conditions alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction_Conditions Desired_Product Desired Imidazo[1,2-a]pyrimidine Reaction_Conditions->Desired_Product Major Pathway Regioisomer Regioisomeric Byproduct Reaction_Conditions->Regioisomer Minor Pathway (if 2-aminopyrimidine is asymmetric)

Caption: General reaction scheme for Imidazo[1,2-a]pyrimidine synthesis highlighting the potential for regioisomer formation.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield or Complex Mixture Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Byproducts (Regioisomers, Dimers, etc.) Analyze->Identify Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) Identify->Optimize_Conditions Known Byproducts Change_Reagents Consider Alternative Starting Materials Identify->Change_Reagents Starting Material Decomposition Improve_Purification Develop Better Purification Method Optimize_Conditions->Improve_Purification Change_Reagents->Improve_Purification Success Improved Yield and Purity Improve_Purification->Success

Caption: A logical workflow for troubleshooting low yields in Imidazo[1,2-a]pyrimidine synthesis.

Diagram 3: Analytical Workflow for Regioisomer Identification

G Mixture Suspected Mixture of Regioisomers HPLC Develop HPLC Method for Separation Mixture->HPLC 1D_NMR Acquire 1D NMR (1H, 13C) of Mixture and Fractions HPLC->1D_NMR Separated Fractions 2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) on Pure Fractions HPLC->2D_NMR If separation is difficult, analyze mixture 1D_NMR->2D_NMR If ambiguity remains Structure_Elucidation Elucidate Structures of Regioisomers 1D_NMR->Structure_Elucidation If structures are clear 2D_NMR->Structure_Elucidation

References

Technical Support Center: Scale-up Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most prevalent and industrially scalable route involves a two-step process:

  • Synthesis of the Imidazo[1,2-a]pyrimidine core: This is typically achieved through the condensation of 2-aminopyrimidine with a suitable C2-synthon, such as 2-bromoacetaldehyde diethyl acetal or a similar α-haloketone. This reaction is a variation of the well-established Chichibabin reaction.

  • Formylation at the 3-position: The subsequent introduction of the carbaldehyde group at the C-3 position of the imidazo[1,2-a]pyrimidine ring is most commonly accomplished via the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]

Q2: What are the critical safety precautions to consider during the scale-up of the Vilsmeier-Haack reaction?

A2: The Vilsmeier-Haack reaction is exothermic and involves hazardous reagents, necessitating strict safety protocols, especially at a larger scale. Key precautions include:

  • Handling of Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water.[3][4][5] All manipulations should be conducted in a well-ventilated fume hood or a closed system. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[3][4] An emergency shower and eyewash station must be readily accessible.[4]

  • Controlling the Exotherm: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic. On a large scale, the addition of POCl₃ to DMF must be slow and controlled, with efficient cooling to maintain the desired temperature range (typically 0-10 °C). A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture.

  • Quenching Procedure: The reaction mixture must be quenched carefully by slowly adding it to a vigorously stirred, cooled aqueous solution (e.g., ice/water or a cooled basic solution). This process is also exothermic and requires efficient cooling and controlled addition to manage the heat generated and any gas evolution.

  • Ventilation: Adequate ventilation is crucial to prevent the buildup of corrosive and toxic vapors.

Q3: How can I effectively remove the high-boiling solvent DMF after the reaction on a large scale?

A3: Removing DMF can be challenging due to its high boiling point. On a large scale, the following methods are effective:

  • Azeotropic Distillation: Adding a co-solvent like toluene or xylene and distilling under reduced pressure can facilitate the removal of DMF at a lower temperature.

  • Aqueous Extraction: Since DMF is water-miscible, repeated washing of the organic layer with water or brine can effectively remove it. For large volumes, a counter-current extraction setup can be efficient.

  • Precipitation/Crystallization: If the product is a solid and has low solubility in a particular solvent system, it can be precipitated out by adding an anti-solvent, leaving the DMF in the mother liquor.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Step 1: Low yield of Imidazo[1,2-a]pyrimidine Incomplete reaction.- Increase reaction temperature or prolong reaction time. Monitor reaction progress by TLC or HPLC. - Ensure the quality of 2-aminopyrimidine and the C2-synthon.
Side product formation.- Optimize reaction temperature to minimize side reactions. - Adjust the stoichiometry of the reactants.
Difficult isolation of the product.- If the product is soluble in the reaction solvent, consider a solvent swap or precipitation by adding an anti-solvent. - For purification, column chromatography may be necessary, but for scale-up, crystallization is preferred.
Step 2: Incomplete Vilsmeier-Haack formylation Insufficient Vilsmeier reagent.- Increase the molar equivalents of POCl₃ and DMF. A common ratio is 1.5-3.0 equivalents of the Vilsmeier reagent relative to the substrate.
Low reaction temperature.- While the initial formation of the Vilsmeier reagent is done at low temperatures, the formylation step may require heating. Gradually increase the temperature and monitor the reaction progress.
Deactivation of the substrate.- Ensure the starting imidazo[1,2-a]pyrimidine is of high purity and free from any basic impurities that could quench the Vilsmeier reagent.
Step 2: Formation of dark-colored, tar-like byproducts Reaction temperature too high.- Maintain strict temperature control during the addition of POCl₃ and during the formylation step.
Prolonged reaction time at elevated temperatures.- Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level.
Purification: Product is an oil or difficult to crystallize Residual solvent (e.g., DMF).- Ensure complete removal of DMF using the methods described in the FAQs. Residual DMF can act as a crystallization inhibitor.
Impurities present.- Purify the crude product by slurry washing with a suitable solvent to remove more soluble impurities. - If necessary, perform a column chromatography on a small scale to identify optimal conditions, then adapt to a larger scale flash chromatography system. - Explore different crystallization solvents and techniques (e.g., slow cooling, anti-solvent addition).
Purification: Low purity of the final product Inefficient purification method.- Optimize the crystallization process by trying different solvent systems. - Consider a re-crystallization step to improve purity. - An acid-base wash during the work-up can help remove basic or acidic impurities.

Experimental Protocols

Step 1: Scale-up Synthesis of Imidazo[1,2-a]pyrimidine

This protocol is a representative example and should be optimized for specific equipment and scale.

Reagents:

ReagentMolecular WeightQuantityMoles
2-Aminopyrimidine95.10 g/mol 1.00 kg10.52 mol
2-Bromoacetaldehyde diethyl acetal197.07 g/mol 2.28 kg11.57 mol
Sodium Bicarbonate (NaHCO₃)84.01 g/mol 1.33 kg15.83 mol
Ethanol-10 L-

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-aminopyrimidine (1.00 kg), sodium bicarbonate (1.33 kg), and ethanol (10 L).

  • Stir the suspension and heat the mixture to reflux (approximately 78 °C).

  • Slowly add 2-bromoacetaldehyde diethyl acetal (2.28 kg) to the refluxing mixture over 1-2 hours.

  • Maintain the reaction at reflux for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the 2-aminopyrimidine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid sodium bromide and any unreacted sodium bicarbonate. Wash the filter cake with ethanol (2 x 1 L).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude imidazo[1,2-a]pyrimidine. The crude product can be used directly in the next step or purified further by crystallization from a suitable solvent like ethyl acetate/hexanes.

Step 2: Scale-up Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyrimidine

Reagents:

ReagentMolecular WeightQuantityMoles
Imidazo[1,2-a]pyrimidine119.12 g/mol 1.00 kg8.39 mol
N,N-Dimethylformamide (DMF)73.09 g/mol 5.0 L-
Phosphorus Oxychloride (POCl₃)153.33 g/mol 1.93 kg (1.17 L)12.59 mol

Procedure:

  • To a 20 L jacketed glass reactor, add anhydrous DMF (5.0 L) and cool the reactor to 0-5 °C using a chiller.

  • Slowly add phosphorus oxychloride (1.93 kg) to the cooled DMF over 2-3 hours, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • In a separate vessel, dissolve imidazo[1,2-a]pyrimidine (1.00 kg) in anhydrous DMF (2.0 L).

  • Slowly add the solution of imidazo[1,2-a]pyrimidine to the pre-formed Vilsmeier reagent over 1-2 hours, maintaining the temperature between 0-10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: In a separate, larger reactor (e.g., 50 L), prepare a solution of sodium carbonate or sodium hydroxide in water and cool it to 0-5 °C. Vigorously stir this basic solution and slowly add the reaction mixture to it, maintaining the temperature of the quenching solution below 20 °C.

  • After the addition is complete, stir the mixture for 1-2 hours. The product may precipitate out.

  • Filter the solid product and wash it thoroughly with water to remove inorganic salts and residual DMF.

  • Dry the crude this compound under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or acetonitrile.

Visualizations

Scale_up_Synthesis_Workflow cluster_step1 Step 1: Imidazo[1,2-a]pyrimidine Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_purification Purification A 2-Aminopyrimidine C Reaction in Ethanol with NaHCO₃ (Reflux) A->C B 2-Bromoacetaldehyde diethyl acetal B->C D Filtration C->D Reaction Mixture E Concentration D->E Filtrate F Crude Imidazo[1,2-a]pyrimidine E->F J Formylation Reaction (0-70 °C) F->J G POCl₃ I Vilsmeier Reagent Formation (0-10 °C) G->I H DMF H->I I->J K Quenching (Aqueous Base) J->K Reaction Mixture L Filtration & Washing K->L M Drying L->M N Crude Product M->N O Recrystallization N->O P Final Product: Imidazo[1,2-a]pyrimidine- 3-carbaldehyde O->P

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products purification_issue Purification Difficulty? start->purification_issue optimize_conditions Optimize Reaction: - Temperature - Time - Stoichiometry incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity incomplete_reaction->check_reagents side_products->optimize_conditions optimize_workup Optimize Work-up: - Quenching - Extraction purification_issue->optimize_workup optimize_purification Optimize Purification: - Recrystallization Solvent - Slurry Wash purification_issue->optimize_purification

Caption: Troubleshooting logic for addressing low yield or purity issues.

References

Green Synthesis of Imidazo[1,2-a]pyrimidines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the green synthesis of imidazo[1,2-a]pyrimidines, this technical support center offers troubleshooting guidance and answers to frequently asked questions. The focus is on addressing common challenges encountered during the implementation of environmentally benign methodologies.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the green synthesis of imidazo[1,2-a]pyrimidines.

Problem Potential Cause Suggested Solution
Low or No Product Yield in Microwave-Assisted Synthesis - Inefficient microwave absorption by the solvent or reactants.- Reaction temperature is too low or time is too short.- Catalyst deactivation or insufficient loading.- If using a non-polar solvent, consider adding a small amount of a polar co-solvent like ethanol or using a graphite support to improve heat distribution.[1][2]- Systematically increase the reaction temperature in increments of 10°C and the reaction time in 2-minute intervals.[3]- Ensure the catalyst is fresh and increase the catalyst loading in small increments (e.g., from 10 mol% to 15 mol%).[4]
Formation of Multiple Side Products in Multi-Component Reactions (MCRs) - Incorrect stoichiometry of reactants.- Reaction conditions (temperature, solvent) favoring side reactions.- Use of a non-polar solvent might suppress the formation of multiple products.[1]- Carefully control the stoichiometry of the 2-aminopyrimidine, aldehyde, and isonitrile components.[1]- Screen different green solvents. For instance, using a non-polar solvent has been shown to suppress the formation of multiple products in some cases.[1]- Lowering the reaction temperature may increase the selectivity towards the desired product.
Difficulty in Product Purification When Using Ionic Liquids - High viscosity and low vapor pressure of the ionic liquid make product extraction challenging.- Co-precipitation of the product with the ionic liquid.- Utilize an extraction method with a solvent in which the product is highly soluble but the ionic liquid is not (e.g., diethyl ether or ethyl acetate).- Consider using a supported ionic liquid catalyst that can be easily filtered off after the reaction.- Some Brønsted acidic ionic liquids are recyclable, which can simplify the work-up process.[5][6]
Inconsistent Results in Ultrasound-Assisted Synthesis - Inconsistent power output of the ultrasound bath/probe.- Temperature fluctuations during sonication.- Poor mass transfer in a heterogeneous reaction mixture.- Calibrate the ultrasound equipment to ensure consistent power delivery.- Use a cooling system to maintain a constant reaction temperature, as prolonged sonication can lead to heating.- Ensure efficient stirring to maintain a homogeneous suspension of reactants.[7][8]
Low Yield in Solvent-Free Reactions - Poor mixing of solid reactants.- Insufficient heat transfer.- Sublimation of reactants at higher temperatures.- Use a ball mill to ensure intimate mixing of the solid reactants before heating.- Employ a sand bath or a specialized heating block for uniform heat distribution.- Conduct the reaction in a sealed vessel to prevent the loss of volatile reactants.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave irradiation for imidazo[1,2-a]pyrimidine synthesis?

A1: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (often from hours to minutes), higher product yields, and the formation of fewer by-products compared to conventional heating methods.[3][10] This technique is also amenable to solvent-free conditions, further enhancing its green credentials.[2][4]

Q2: Can water be used as a solvent for the synthesis of imidazo[1,2-a]pyrimidines?

A2: Yes, water is an excellent green solvent for certain syntheses of imidazo[1,2-a]pyridines and related structures, particularly in ultrasound-assisted C-H functionalization and copper-catalyzed A3-coupling reactions.[7][11] The use of surfactants to create micelles can help overcome the low solubility of organic reactants in water.[11]

Q3: Are there any effective metal-free catalysts for the green synthesis of these compounds?

A3: Several metal-free catalytic systems have been developed. These include Brønsted acidic ionic liquids, which are efficient and recyclable.[5][6] Other approaches utilize iodine in combination with another catalyst or employ solvent-free conditions, eliminating the need for a metal catalyst altogether.[7]

Q4: How can I improve the atom economy of my imidazo[1,2-a]pyrimidine synthesis?

A4: Multi-component reactions (MCRs) are an excellent strategy to improve atom economy as they combine three or more reactants in a single step to form the final product, with minimal or no by-products.[1][12] Additionally, solvent-free reactions contribute to a higher atom economy by eliminating the need for solvents that do not end up in the final product.[5][9]

Q5: What are some common starting materials for the green synthesis of imidazo[1,2-a]pyrimidines?

A5: Common and readily available starting materials include 2-aminopyrimidines, various aldehydes, and α-haloketones or their equivalents.[12][13] For multi-component reactions, isonitriles are also frequently used.[1]

Comparative Data on Green Synthesis Methods

The following table summarizes quantitative data from various green synthetic approaches for imidazo[1,2-a]pyrimidines and analogous structures.

MethodCatalystSolventTimeYield (%)Reference
Microwave-AssistedAl₂O₃Solvent-freeNot specifiedGood[2][4]
Microwave-Assistedp-toluenesulfonic acidNot specified36 h (conventional) vs. shorter MW time30 (conventional) vs. 46-80 (MW)[10]
Ultrasound-AssistedKI/tert-butyl hydroperoxideWaterNot specifiedGood[7]
Ionic Liquid CatalysisBrønsted acidic ionic liquidSolvent-freeShortGood to excellent[5][6]
Copper CatalysisCuSO₄·5H₂O/sodium ascorbateWater (micellar)6-16 hGood to excellent[11]
Gold NanoparticlesGold nanoparticlesGreen solventNot specifiedHigh[14]
Catalyst- and Solvent-FreeNoneSolvent-freeNot specifiedGood to excellent[13]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using Alumina as a Catalyst[2]
  • Reactant Preparation: In a microwave-safe vessel, thoroughly mix 2-aminopyrimidine (1 mmol) and the appropriate 2-bromoarylketone (1 mmol).

  • Catalyst Addition: Add basic alumina (Al₂O₃) as the catalyst. The optimal amount should be determined experimentally, starting from a catalytic quantity.

  • Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate. The power and time will need to be optimized for the specific reactants.

  • Work-up: After cooling, extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Ultrasound-Assisted Synthesis in Water[7]
  • Reaction Setup: In a round-bottom flask, combine the ketone (1 mmol), 2-aminopyrimidine (1.2 mmol), KI (0.3 mmol), and tert-butyl hydroperoxide (3 mmol) in water.

  • Sonication: Place the flask in an ultrasonic bath and irradiate at a specified frequency and power. Maintain the reaction temperature if necessary using a cooling bath.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Extraction: Upon completion, extract the reaction mixture with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Visualizations

Experimental Workflow for Green Synthesis Optimization

experimental_workflow start Define Target Imidazo[1,2-a]pyrimidine select_method Select Green Method (Microwave, Ultrasound, etc.) start->select_method select_reactants Choose Starting Materials (2-Aminopyrimidine, Ketone/Aldehyde) select_method->select_reactants select_conditions Select Initial Conditions (Catalyst, Solvent, Temp, Time) select_reactants->select_conditions run_reaction Perform Synthesis select_conditions->run_reaction monitor_reaction Monitor Progress (TLC, LC-MS) run_reaction->monitor_reaction workup Work-up and Isolation monitor_reaction->workup characterization Characterize Product (NMR, MS, etc.) workup->characterization optimization Analyze Results (Yield, Purity) characterization->optimization low_yield Low Yield/ Side Products? optimization->low_yield low_yield->select_conditions Adjust Conditions end Optimized Protocol low_yield->end Acceptable troubleshooting_low_yield start Low Product Yield check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Power) start->check_conditions check_solvent Evaluate Solvent Effects (Polarity, Purity) start->check_solvent adjust_reactants Adjust Stoichiometry/ Purify Reactants check_reactants->adjust_reactants adjust_catalyst Increase Catalyst Loading/ Use Fresh Catalyst check_catalyst->adjust_catalyst adjust_conditions Increase Temp/Time/ Microwave Power check_conditions->adjust_conditions adjust_solvent Change Solvent or Use Co-solvent check_solvent->adjust_solvent rerun Re-run Experiment adjust_reactants->rerun adjust_catalyst->rerun adjust_conditions->rerun adjust_solvent->rerun

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Imidazo[1,2-a]pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of Imidazo[1,2-a]pyrimidine derivatives, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Potential Causes:

  • Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates or reaction conditions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, or solvent may not be ideal for the catalytic cycle.

  • Poor Quality Reagents: Impurities in starting materials (2-aminopyrimidines, α-haloketones, etc.) can inhibit the catalyst or lead to side reactions.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.

Solutions:

  • Catalyst Screening: If using a catalyzed reaction, screen a variety of catalysts to find the most effective one for your specific transformation. Palladium, copper, and gold-based catalysts are commonly used. For instance, in a palladium-catalyzed intramolecular dehydrogenative coupling, PdCl2 was found to be superior to other metal salts like CuCl2, FeCl2, ZnCl2, and SnCl2.

  • Optimization of Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. Some reactions that do not proceed at room temperature may give high yields at elevated temperatures.[1]

    • Catalyst Loading: The amount of catalyst can significantly impact the yield. For example, in a microwave-assisted synthesis using Al2O3, increasing the catalyst amount from 0.5g to 1.5g improved the yield of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine, with the optimal amount found to be 1.0g.[2]

    • Solvent: The choice of solvent is crucial. For instance, in a copper(I)-catalyzed synthesis from aminopyridines and nitroolefins, DMF was found to be the most effective solvent compared to others like DMSO, toluene, and acetonitrile.[3]

  • Reagent Purity: Ensure the purity of all starting materials and solvents. Purification of reagents before use can significantly improve reaction outcomes.

  • Inert Atmosphere: For oxygen-sensitive catalysts like palladium, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst oxidation and deactivation.

Problem 2: Formation of Side Products

Potential Causes:

  • Side Reactions of Starting Materials: The starting materials themselves may undergo undesired reactions under the reaction conditions. For example, 2-aminopyridine can be oxidized in the presence of an oxidizing agent.[4]

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the desired imidazo[1,2-a]pyrimidine ring, leading to the accumulation of acyclic by-products.

  • Formation of Regioisomers: When using substituted 2-aminopyrimidines, the reaction can sometimes yield a mixture of regioisomers which can be difficult to separate.[4]

Solutions:

  • Control of Reaction Conditions:

    • Temperature: Carefully control the reaction temperature. In some cases, higher temperatures can promote the formation of side products.

    • Addition of Reagents: Slow, controlled addition of one reagent to the reaction mixture can sometimes minimize side reactions by keeping its instantaneous concentration low.[4]

  • Choice of Catalyst: A highly selective catalyst can favor the formation of the desired product over side products.

  • pH Control: In some reactions, the pH of the reaction mixture can influence the product distribution. The addition of a base or acid may be necessary to suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the synthesis of Imidazo[1,2-a]pyrimidine derivatives?

A1: The "best" catalyst depends heavily on the specific synthetic route and substrates used. Commonly employed and effective catalysts include:

  • Palladium Catalysts (e.g., PdCl2, Pd(PPh3)4): These are often used in cross-coupling reactions and intramolecular dehydrogenative couplings, showing high efficiency.[1][5]

  • Copper Catalysts (e.g., CuI, Cu(OAc)2, CuBr): Copper catalysts are versatile and often used in aerobic oxidative cyclizations and multicomponent reactions.[3][6] They are also a more economical and environmentally friendly option.

  • Gold Nanoparticles: These have been reported as efficient catalysts for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines under green chemistry conditions.[7]

  • Lewis Acids and Brønsted Acids (e.g., Al2O3, p-TsOH): These can be effective, particularly in condensation reactions and under microwave irradiation.[2]

  • Iodine: Molecular iodine has been used as a metal-free catalyst in some synthetic approaches.[8]

A comparative screening of catalysts is often the best approach to identify the optimal choice for a specific reaction.

Q2: Can Imidazo[1,2-a]pyrimidine derivatives be synthesized without a catalyst?

A2: Yes, catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines (a closely related scaffold) have been reported, often utilizing microwave irradiation or simply heating the reactants together.[4] These methods offer the advantages of avoiding catalyst cost and potential metal contamination of the product.

Q3: What are common starting materials for Imidazo[1,2-a]pyrimidine synthesis?

A3: The most common and readily available starting materials are 2-aminopyrimidine and an α-haloketone (e.g., 2-bromoacetophenone).[9] Other synthetic routes may utilize aldehydes, alkynes, and isocyanides in multicomponent reactions.[10]

Q4: How can I improve the "greenness" of my Imidazo[1,2-a]pyrimidine synthesis?

A4: To make your synthesis more environmentally friendly, consider the following:

  • Use of Greener Solvents: Water or solvent-free conditions are excellent alternatives to hazardous organic solvents.[6][11]

  • Catalyst Choice: Employing non-toxic and abundant metal catalysts like copper or using catalyst-free methods can reduce the environmental impact.[3]

  • Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating.[12]

  • Atom Economy: Multicomponent reactions are highly atom-economical as they combine multiple starting materials into the final product in a single step, minimizing waste.[5]

Data Presentation

Table 1: Comparison of Different Catalysts for the Synthesis of a Fused Imidazo[1,2-a]pyrimidine Derivative [1]

EntryCatalyst (5 mol%)Base (2 mmol)SolventYield (%)
1CuCl2K2CO3Toluene<10
2FeCl2K2CO3Toluene30
3ZnCl2K2CO3Toluene20
4PdCl2 K2CO3 Toluene 80
5SnCl2K2CO3Toluene15
6PdCl2Na2CO3Toluene75
7PdCl2Cs2CO3Toluene60

Table 2: Influence of Al2O3 Catalyst Loading on the Yield of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine [2]

EntryAmount of Al2O3 (g)Yield (%)
10.542
21.0 65
31.558

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling[1]

General Procedure: A mixture of 1H-benzo[d]imidazol-2-amine (1 mmol), 2-phenylacetaldehyde (2 mmol), PdCl2 (5 mol %), and K2CO3 (2 mmol) in toluene (5 mL) is stirred in a sealed tube at 80 °C for 4 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired fused imidazo[1,2-a]pyrimidine.

Protocol 2: Copper-Catalyzed Aerobic Oxidative Synthesis[6]

General Procedure: A mixture of 2-aminopyridine (1 mmol), acetophenone (1.2 mmol), and CuI (10 mol %) in a suitable solvent (e.g., DMSO) is stirred in a sealed tube under an air atmosphere at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours). After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to give the desired imidazo[1,2-a]pyrimidine derivative.

Protocol 3: Microwave-Assisted Synthesis using Al2O3[2]

General Procedure: A mixture of 2-aminopyrimidine (1 mmol), the appropriate 2-bromoarylketone (1 mmol), and basic alumina (Al2O3, 1.0 g) is subjected to microwave irradiation (e.g., at 160 °C for 10 minutes). After completion, the reaction mixture is cooled to room temperature and the product is extracted with a suitable solvent (e.g., dichloromethane). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the pure imidazo[1,2-a]pyrimidine derivative.

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_reagents 2-Aminopyrimidine + α-Haloketone/Aldehyde/Alkyne catalyst_selection Catalyst Selection (e.g., Pd, Cu, Au, Acid) start_reagents->catalyst_selection Add reaction_conditions Reaction Conditions (Solvent, Temp, Time) catalyst_selection->reaction_conditions monitoring Reaction Monitoring (TLC, LC-MS) reaction_conditions->monitoring extraction Extraction / Filtration monitoring->extraction Reaction Complete purification Column Chromatography / Recrystallization extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization product Imidazo[1,2-a]pyrimidine Derivative characterization->product

Caption: A general experimental workflow for the synthesis of Imidazo[1,2-a]pyrimidine derivatives.

Catalyst_Selection_Logic cluster_criteria Catalyst Selection Criteria cluster_catalysts Catalyst Families start Define Synthetic Route (e.g., Condensation, MCR) cost Cost & Availability start->cost toxicity Toxicity & Environmental Impact start->toxicity efficiency Efficiency & Selectivity start->efficiency conditions Reaction Condition Compatibility start->conditions pd Palladium-based cost->pd cu Copper-based cost->cu au Gold-based cost->au acid_base Acid/Base Catalysts cost->acid_base catalyst_free Catalyst-Free cost->catalyst_free toxicity->pd toxicity->cu toxicity->au toxicity->acid_base toxicity->catalyst_free efficiency->pd efficiency->cu efficiency->au efficiency->acid_base conditions->pd conditions->cu conditions->au conditions->acid_base conditions->catalyst_free optimal_catalyst Optimal Catalyst Choice pd->optimal_catalyst cu->optimal_catalyst au->optimal_catalyst acid_base->optimal_catalyst catalyst_free->optimal_catalyst

Caption: A decision-making flowchart for catalyst selection in Imidazo[1,2-a]pyrimidine synthesis.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyrimidines. Our aim is to help you reduce reaction times and overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize Imidazo[1,2-a]pyrimidine is very slow and the yield is low. What are the primary factors I should investigate?

A1: Long reaction times and low yields are common challenges in traditional Imidazo[1,2-a]pyrimidine synthesis. The primary factors to consider are the heating method, catalyst, and reaction conditions. Conventional heating often requires extended periods, which can lead to byproduct formation and reduced yields.

Troubleshooting Steps:

  • Heating Method: Switch from conventional heating to microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often improves yields.[1][2][3]

  • Catalyst Selection: The choice of catalyst is crucial. If you are not using a catalyst, consider adding one. For reactions involving aldehydes and amines, p-toluenesulfonic acid is effective.[4] In other variations of the synthesis, catalysts like neutral alumina, KF-alumina, or gold nanoparticles have been used to improve reaction rates and yields.[5]

  • Solvent Choice: The solvent can influence reaction rates. While ethanol is commonly used, exploring other solvents or even solvent-free conditions might be beneficial.

  • Reactant Purity: Ensure the purity of your starting materials, as impurities can inhibit the reaction or lead to unwanted side reactions.

Q2: I am observing the formation of multiple byproducts, complicating the purification of my target Imidazo[1,2-a]pyrimidine. How can I improve the selectivity of the reaction?

A2: Byproduct formation is often a consequence of prolonged reaction times and high temperatures. Optimizing the reaction conditions can enhance selectivity towards the desired product.

Troubleshooting Steps:

  • Adopt a One-Pot, Multi-Component Reaction (MCR) Strategy: MCRs can streamline the synthesis process, reduce the number of purification steps, and minimize waste. By combining multiple reaction steps into a single operation, you can often improve overall efficiency and selectivity.

  • Optimize Catalyst Loading: The amount of catalyst can impact selectivity. Perform a catalyst loading study to find the optimal concentration that maximizes the yield of the desired product while minimizing byproducts.

  • Temperature Control: If using conventional heating, carefully control the reaction temperature. For microwave-assisted synthesis, optimize the temperature and irradiation power.

Q3: The reaction does not seem to be proceeding to completion, and I have a significant amount of unreacted starting materials. What should I do?

A3: Incomplete conversion can be due to several factors, including insufficient activation energy, catalyst deactivation, or an inappropriate solvent.

Troubleshooting Steps:

  • Increase Reaction Temperature/Microwave Power: Gradually increase the temperature or microwave power. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition of reactants or products.

  • Check Catalyst Activity: If you are using a solid-supported catalyst, ensure it is active. Some catalysts may require activation or regeneration.

  • Solvent and Solubility: Ensure that your reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can hinder the reaction rate.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Imidazo[1,2-a]pyrimidine synthesis, highlighting the impact of different methodologies on reaction time and yield.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Synthesis MethodReactantsCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Conventional HeatingImidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetatep-TsOHEthanolReflux36 hours30[4]
Microwave-AssistedImidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetatep-TsOHEthanol8030 minutes46-80[4]
Conventional Heating2-Aminopyrimidine, 2-BromoacetophenoneNoneEthanolRoom Temp.24 hours-[6]
Microwave-Assisted2-Aminopyrimidine, 2-BromoarylketonesBasic AluminaSolvent-free--Moderate[7]

Table 2: Effect of Different Catalysts on Reaction Time and Yield

ReactantsCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetateNo CatalystEthanol10090 minutes20[4]
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetateAcOHEthanol10090 minutes40[4]
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetatep-TsOHEthanol10090 minutes80[4]
Aryl ketones, 2-aminopyrimidineGold NanoparticlesGreen SolventHeating-High[5]

Experimental Protocols

Microwave-Assisted One-Pot Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

This protocol is adapted from a reported procedure for a sequential two-step, one-pot synthesis.[4]

Materials:

  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equiv.)

  • Amine derivative (1.1 equiv.)

  • p-toluenesulfonic acid (p-TsOH) (20 mol%)

  • Ethyl alcohol

  • Benzil (1.0 equiv.)

  • Ammonium acetate (5.0 equiv.)

  • Microwave synthesis reactor

Procedure:

  • In a 35 mL microwave reaction vessel, suspend Imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol), the amine derivative (0.56 mmol), and p-TsOH (0.102 mmol) in ethyl alcohol (2 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the mixture at 80°C for 30 minutes using 100 W microwave energy.

  • Cool the mixture to room temperature.

  • Add benzil (0.51 mmol) and ammonium acetate (2.55 mmol) to the reaction vessel.

  • Heat the mixture again at 100°C for 60 minutes using 100 W microwave energy.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel.

Visualizations

Experimental Workflow: One-Pot Imidazo[1,2-a]pyrimidine Synthesis

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyclization cluster_workup Work-up and Purification A Mix Reactants: Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amine, p-TsOH in Ethanol B Microwave Irradiation (e.g., 80°C, 30 min) A->B Stir 5 min C Add Benzil and Ammonium Acetate B->C Cool to RT D Microwave Irradiation (e.g., 100°C, 60 min) C->D E Cool Reaction Mixture D->E F Purify by Column Chromatography E->F G Characterize Product F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and binds ImidazoPyrimidine Imidazo[1,2-a]pyrimidine ImidazoPyrimidine->DestructionComplex potential target ImidazoPyrimidine->beta_catenin inhibits accumulation TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth promotes ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K inhibits

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the biological activities of various imidazo[1,2-a]pyrimidine analogs, with a focus on their anticancer properties. The information is supported by experimental data from peer-reviewed studies, presented in a clear and comparative format to aid in drug discovery and development efforts.

Anticancer Activity: A Quantitative Comparison

Imidazo[1,2-a]pyrimidine derivatives have shown significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected analogs, highlighting the influence of different substitutions on their biological activity.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Analogs Against Various Cancer Cell Lines[1][2][3]
Compound IDTarget Cell LineIC50 (µM)Key Structural Features
6a A549 (Non-small cell lung cancer)-S-alkyl moiety
C6 (Rat glioma)-
MCF-7 (Breast carcinoma)-
HepG2 (Liver carcinoma)-
6d A549-S-aryl moiety
C6-
MCF-7-
HepG2-
6e A549-S-aryl moiety
C6-
MCF-7-
HepG2-
6i A549-S-aryl moiety
C6-
MCF-7-
HepG2-
Compound 6 A375 (Melanoma)9.7 - 44.6-
WM115 (Melanoma)9.7 - 44.6
HeLa (Cervical cancer)9.7 - 44.6
12b Hep-2 (Laryngeal carcinoma)11-
HepG213
MCF-711
A37511
Note: Specific IC50 values for compounds 6a, 6d, 6e, and 6i were reported as showing antiproliferative activity but quantitative data was not provided in the abstract.[1]
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrimidine Analogs[2][4][5][6]
Compound ClassTarget KinaseIC50Key Structural Features
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesc-KITNanomolar rangePyrimidine at C3
Imidazo[1,2-a]pyridine derivativesPI3Kα2 nM1,2,4-oxadiazole substituent
Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivativesFGFR1/28/4 nMAcrylamide covalent warhead
FGFR43.8 nM
Imidazo[1,2-a]pyridines derivativesDYRK1AMicromolar range-
CLK1Micromolar range
Compound 4cCLK10.7 µM-
DYRK1A2.6 µM

Key Signaling Pathways and Experimental Workflows

The biological effects of imidazo[1,2-a]pyrimidine analogs are often mediated through the modulation of critical cellular signaling pathways. Furthermore, a standardized set of experimental procedures is typically employed to evaluate their activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay (Viability) Cell_Culture->MTT_Assay Kinase_Assay Kinase Inhibition Assay Cell_Culture->Kinase_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Assay IC50 IC50 Determination MTT_Assay->IC50 Kinase_Assay->IC50 Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Assay->Pathway_Analysis SAR Structure-Activity Relationship (SAR) IC50->SAR Pathway_Analysis->SAR

General experimental workflow for evaluating imidazo[1,2-a]pyrimidine analogs.

A significant mechanism of action for several anticancer imidazo[1,2-a]pyrimidine derivatives is the inhibition of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates p53 p53 AKT->p53 Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates p21->Cell_Cycle_Arrest Induces Caspase9 Active Caspase-9 Bax->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Induces Inhibitor Imidazo[1,2-a] pyrimidine Analogs Inhibitor->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyrimidine analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used to evaluate the biological activity of imidazo[1,2-a]pyrimidine analogs.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[3][4][5]

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells. This allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[1]

Procedure:

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyrimidine analogs for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity is then measured by flow cytometry.[6][7][8]

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Kinase Inhibition Assays (General Protocol)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Principle: A common format involves an in vitro assay with a purified recombinant kinase, a specific substrate (peptide or protein), and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.

Procedure (Example for c-KIT):

  • Reaction Setup: In a multi-well plate, combine the recombinant c-KIT kinase, the test compound at various concentrations, a specific substrate peptide, and ATP in a kinase reaction buffer.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as:

    • Antibody-based detection: Use a specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based detection (e.g., ADP-Glo™): Measure the amount of ADP produced, which is converted to a luminescent signal.[9][10][11]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

This guide provides a foundational comparison of the biological activities of imidazo[1,2-a]pyrimidine analogs. For further in-depth analysis, it is recommended to consult the primary research articles cited. The versatility of the imidazo[1,2-a]pyrimidine scaffold continues to make it a promising area for the development of novel therapeutics.

References

In Vitro Validation of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Derivative Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activity of Imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives against relevant alternative compounds. The data presented is compiled from various studies to support further research and development of this promising class of heterocyclic compounds.

Anticancer Activity: A Comparative Analysis

Imidazo[1,2-a]pyrimidine derivatives have demonstrated notable potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival. This section compares the cytotoxic activity of specific derivatives with the established chemotherapeutic drug, Doxorubicin.

Table 1: Comparative Anticancer Activity (IC50 Values in µM)
Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative (IP-5) HCC1937Breast Cancer45[1]
Imidazo[1,2-a]pyridine Derivative (IP-6) HCC1937Breast Cancer47.7[1]
Imidazo[1,2-a]pyridine Derivative (IP-7) HCC1937Breast Cancer79.6[1]
Imidazo[1,2-a]pyrazine Derivative (TB-25) HCT-116Colon Cancer0.023[2]
Doxorubicin HeLaCervical Cancer0.14[3]
Doxorubicin A375Melanoma0.14[3]
Doxorubicin Hep-2Laryngeal Cancer10[4]
Doxorubicin HepG2Liver Cancer1.5[4]
Doxorubicin MCF-7Breast Cancer0.85[4]
Doxorubicin A375Melanoma5.16[4]

Note: Data for specific this compound derivatives with anticancer activity was not available in the reviewed literature. The table presents data for closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives to provide a contextual comparison.

Antimicrobial Activity: A Comparative Analysis

The imidazo[1,2-a]pyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents. This section compares the minimum inhibitory concentration (MIC) of a synthesized Imidazo[1,2-a]pyrimidine derivative against the broad-spectrum antibiotic, Ciprofloxacin.

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
Compound/DrugBacterial StrainGram TypeMIC (µg/mL)Reference
Imidazo[1,2-a]pyrimidine Chalcogenide (7) E. coliNegative18.87[5]
Imidazo[1,2-a]pyrimidine Chalcogenide (7) C. keyfer-18.87[5]
Ciprofloxacin E. coliNegative12 (ng/mL)[6]

Note: Data for specific this compound derivatives with antimicrobial activity was not available in the reviewed literature. The table presents data for a closely related imidazo[1,2-a]pyrimidine derivative to provide a contextual comparison.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate at 37°C for 4 hours.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol).

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Western Blot for Protein Expression Analysis

Western blotting is a widely used technique to detect specific protein molecules from a mixture of proteins.

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling pathway in regulating the cell cycle.[4][7] Its dysregulation is frequently implicated in cancer. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[3][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazo_derivative Imidazo[1,2-a]pyrimidine Derivative Imidazo_derivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyrimidine derivatives.

STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) are transcription factors that play key roles in inflammation and cancer.[9] Certain imidazo[1,2-a]pyridine derivatives have been found to suppress these pathways, leading to anti-inflammatory and anticancer effects.

STAT3_NFkB_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates to IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Promotes Imidazo_derivative Imidazo[1,2-a]pyrimidine Derivative Imidazo_derivative->STAT3 Inhibits Phosphorylation Imidazo_derivative->NFkB Inhibits Translocation Experimental_Workflow Compound_Synthesis Compound Synthesis (Imidazo[1,2-a]pyrimidine -3-carbaldehyde derivative) Treatment Treatment with Compound Compound_Synthesis->Treatment Cell_Culture Cell Culture (Cancer cell lines or Microbial strains) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Mechanism_Study Mechanism of Action Study (e.g., Western Blot for signaling proteins) Treatment->Mechanism_Study Data_Analysis Data Analysis (IC50/MIC determination, Protein expression analysis) Viability_Assay->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Conclusion on In Vitro Activity Data_Analysis->Conclusion

References

A Comparative Guide to the Synthetic Utility of Imidazo[1,2-a]pyrimidine-3-carbaldehyde versus Other Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, heterocyclic aldehydes are indispensable building blocks. Their reactivity and structural diversity make them crucial starting materials for the synthesis of complex molecules with a wide range of biological activities. This guide provides an objective comparison of the performance of imidazo[1,2-a]pyrimidine-3-carbaldehyde against three other commonly used heterocyclic aldehydes: benzaldehyde, furfural, and thiophene-2-carbaldehyde. The comparison focuses on their utility in several fundamental organic transformations, supported by experimental data from the literature.

Introduction to the Contestants

This compound is a fused heterocyclic system containing a bridgehead nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, rendering its derivatives potential candidates for various therapeutic applications. The presence of the electron-rich imidazo[1,2-a]pyrimidine ring is expected to influence the reactivity of the aldehyde group.

Benzaldehyde , the simplest aromatic aldehyde, serves as a benchmark for aldehyde reactivity. Its well-understood reaction profile provides a baseline for comparison.

Furfural , derived from renewable biomass, is a five-membered heterocyclic aldehyde containing an oxygen atom. The furan ring's electronic properties, particularly the electron-donating nature of the oxygen atom, affect the aldehyde's reactivity.

Thiophene-2-carbaldehyde is another five-membered heterocyclic aldehyde, but with a sulfur atom in the ring. The thiophene ring is more aromatic than furan, which can lead to differences in the electrophilicity of the aldehyde carbon.

Synthesis of this compound

The primary route for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidine-3-carbaldehydes is the Vilsmeier-Haack reaction. This method involves the formylation of a 2-arylimidazo[1,2-a]pyrimidine precursor.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Phenylthis compound [1][2]

  • Reagents: 2-Phenylimidazo[1,2-a]pyrimidine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), glycerol.

  • Procedure:

    • The Vilsmeier reagent is prepared at 0–5 °C by the dropwise addition of POCl₃ (0.04 mol) to a stirred solution of DMF (0.06 mol) in glycerol (10 mL).

    • 2-Phenylimidazo[1,2-a]pyrimidine (0.01 mol) is added slowly to the Vilsmeier reagent, maintaining the temperature below 5 °C.

    • The reaction mixture is then irradiated in a microwave synthesizer at 400 W, maintaining a temperature of 85–90 °C.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured onto ice-cold water and neutralized with Na₂CO₃.

    • The resulting solid is filtered, dried, and recrystallized to afford the pure product.

  • Yield: High yields are typically reported for this reaction.

Comparative Performance in Key Synthetic Transformations

The following sections compare the reactivity of this compound (using its close and well-documented analog, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, where direct data for the pyrimidine is unavailable) with benzaldehyde, furfural, and thiophene-2-carbaldehyde in several common aldehyde reactions.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen to form α,β-unsaturated ketones (chalcones). This reaction is highly sensitive to the electrophilicity of the aldehyde.

Claisen_Schmidt_Condensation aldehyde Heterocyclic Aldehyde chalcone α,β-Unsaturated Ketone (Chalcone) aldehyde->chalcone acetophenone Acetophenone Derivative acetophenone->chalcone base Base (e.g., NaOH) base->chalcone Catalyst water H₂O

Quantitative Comparison of Yields in Claisen-Schmidt Condensation

AldehydeKetoneBaseSolventTimeYield (%)Reference
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde4-MethoxyacetophenoneNaOHEthanol8 h94[1]
Benzaldehyde4-MethoxyacetophenoneNaOHEthanol-84[3]
FurfuralAcetophenoneNaOHEthanol--[4]
Thiophene-2-carbaldehydeAcetophenoneNaOHEthanol--

The high yield obtained with the imidazo[1,2-a]pyridine derivative suggests that the aldehyde group on this heterocyclic system is highly reactive towards nucleophilic attack by the enolate of the acetophenone.

Experimental Protocol: Claisen-Schmidt Condensation of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde [1]

  • Reagents: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, 4-methoxyacetophenone, sodium hydroxide (NaOH), ethanol.

  • Procedure:

    • To a solution of 4-methoxyacetophenone (1.0 mmol) in ethanol, an aqueous solution of NaOH is added.

    • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (1.1 mmol) is then added to the mixture.

    • The reaction is stirred at room temperature for 8 hours.

    • The reaction medium is neutralized with a 20% acetic acid solution.

    • The precipitate formed is filtered, dried, and purified by silica gel chromatography.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. The reactivity of the aldehyde is a key factor in the success of this transformation.

Wittig_Reaction aldehyde Heterocyclic Aldehyde alkene Alkene aldehyde->alkene ylide Phosphonium Ylide (Ph₃P=CHR) ylide->alkene phosphine_oxide Ph₃P=O

Comparative Performance in the Wittig Reaction

While direct comparative yields for this compound were not found, the Wittig reaction is a standard transformation for aldehydes. The yields for benzaldehyde, furfural, and thiophene-2-carbaldehyde are generally high, often exceeding 90% depending on the ylide and reaction conditions[5][6]. It is expected that this compound would also react efficiently.

Experimental Protocol: General Wittig Reaction [6]

  • Reagents: Aldehyde, phosphonium salt, strong base (e.g., n-butyllithium), anhydrous solvent (e.g., THF).

  • Procedure:

    • The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere.

    • A strong base is added at low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

    • The aldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is quenched, and the product is extracted and purified.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde to form a secondary alcohol.

Grignard_Reaction aldehyde Heterocyclic Aldehyde alcohol Secondary Alcohol aldehyde->alcohol grignard Grignard Reagent (R-MgX) grignard->alcohol 1. workup Aqueous Workup (e.g., NH₄Cl) workup->alcohol 2.

Comparative Performance in the Grignard Reaction

Experimental Protocol: General Grignard Reaction

  • Reagents: Aldehyde, Grignard reagent, anhydrous ether (e.g., THF or diethyl ether).

  • Procedure:

    • The aldehyde is dissolved in an anhydrous ether under an inert atmosphere.

    • The Grignard reagent is added dropwise at a low temperature (e.g., 0 °C).

    • The reaction is stirred until completion (monitored by TLC).

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent and purified.

Reduction to Alcohol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation, often achieved with mild reducing agents like sodium borohydride (NaBH₄).

Reduction_Reaction aldehyde Heterocyclic Aldehyde alcohol Primary Alcohol aldehyde->alcohol nabh4 NaBH₄ nabh4->alcohol solvent Solvent (e.g., MeOH, EtOH)

Quantitative Comparison of Yields in NaBH₄ Reduction

AldehydeReducing AgentSolventTimeYield (%)Reference
BenzaldehydeNaBH₄/wet SiO₂Solvent-free30 min94[5][7][8]
FurfuralNaBH₄--High[9]
Thiophene-2-carbaldehydeNaBH₄--High[9]

Note: While a specific protocol for this compound was not found, the reduction of the isomeric imidazo[1,2-a]pyrimidine-2-carbaldehyde with NaBH₄ has been reported to proceed in good yield, suggesting the 3-carbaldehyde would behave similarly.

Experimental Protocol: General NaBH₄ Reduction [7][10]

  • Reagents: Aldehyde, sodium borohydride (NaBH₄), methanol or ethanol.

  • Procedure:

    • The aldehyde is dissolved in methanol or ethanol.

    • NaBH₄ is added portion-wise at 0 °C.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with an organic solvent and purified.

Oxidation to Carboxylic Acid

The oxidation of an aldehyde to a carboxylic acid is another fundamental transformation, which can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄).

Oxidation_Reaction aldehyde Heterocyclic Aldehyde acid Carboxylic Acid aldehyde->acid kmno4 KMnO₄ kmno4->acid conditions Acidic or Basic Conditions

Comparative Performance in Oxidation

Direct quantitative data for the oxidation of this compound is scarce. However, benzaldehyde, furfural, and thiophene-2-carbaldehyde can all be oxidized to their corresponding carboxylic acids in high yields using standard oxidizing agents like KMnO₄ or Jones reagent[9][11]. The imidazo[1,2-a]pyrimidine nucleus is generally stable to mild oxidizing conditions, so a similar high-yielding conversion is expected.

Experimental Protocol: General KMnO₄ Oxidation [11]

  • Reagents: Aldehyde, potassium permanganate (KMnO₄), acetone, water.

  • Procedure:

    • The aldehyde is dissolved in a mixture of acetone and water.

    • A solution of KMnO₄ in water is added dropwise at a low temperature.

    • The reaction is stirred until the purple color of the permanganate disappears.

    • The manganese dioxide precipitate is filtered off, and the filtrate is acidified.

    • The carboxylic acid product is then extracted and purified.

Summary and Outlook

This guide provides a comparative overview of the synthetic utility of this compound in relation to other common heterocyclic aldehydes. While direct, side-by-side comparative studies are limited, the available data suggests that this compound is a reactive and versatile building block for a variety of important organic transformations.

Key Takeaways:

  • Synthesis: this compound can be readily synthesized via the Vilsmeier-Haack reaction.

  • Reactivity: The aldehyde group on the imidazo[1,2-a]pyrimidine scaffold demonstrates high reactivity in nucleophilic addition and condensation reactions, comparable to or in some cases exceeding that of benzaldehyde.

  • Potential: The unique electronic and structural features of the imidazo[1,2-a]pyrimidine core make its 3-carbaldehyde derivative a valuable tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Further research involving direct comparative studies under standardized conditions would be invaluable for a more precise quantitative assessment of the relative reactivities of these important heterocyclic aldehydes.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyrimidine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of various Imidazo[1,2-a]pyrimidine inhibitors against different biological targets. The information is supported by experimental data from recent studies, with detailed methodologies and visualizations to facilitate understanding and further research.

The Imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking studies are crucial in understanding the binding interactions of these inhibitors with their protein targets at a molecular level, guiding the design and development of more potent and selective drug candidates.

Quantitative Docking Data Summary

The following tables summarize the binding affinities (docking scores) of various Imidazo[1,2-a]pyrimidine derivatives against several key protein targets as reported in recent literature. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Docking Scores of Imidazo[1,2-a]pyrimidine Derivatives against Fungal and Microbial Targets

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)Source
3-Benzoyl Imidazo[1,2-a]pyrimidine Derivatives (e.g., 4a-4j)CYP51 from Candida spp.Modeled-6.11 to -9.43Fluconazole-3.16 to -5.68[3]
Ketoconazole-4.93 to -6.16[3]
Imidazo[1,2-a]pyrimidine Derivatives (4a-e)CYP51 from Candida albicansNot Specified-7.7 to -8.8VoriconazoleNot Specified[4]
Imidazo[1,2-a]pyrimidine Derivative (3j)B. cereus receptor3DUW-5.855Native Ligand (SAH)-5.616[2]
Imidazo[1,2-a]pyrimidine Derivative (3g)E. coli receptor3FV5-5.205Native Ligand (GDP)-6.077[2]

Table 2: Docking Scores of Imidazo[1,2-a]pyrimidine Derivatives against Viral and Human Targets

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)Source
Top-scoring Imidazo[1,2-a]pyrimidine Schiff base derivativeHuman ACE27U0N-9.1Angiotensin II-9.2[1]
MLN-4760-7.3[1]
Top-scoring Imidazo[1,2-a]pyrimidine Schiff base derivativeSARS-CoV-2 Spike Protein7U0N-7.3Cannabidiolic Acid (CBDA)-5.7[1]
Imidazo[1,2-a]pyridine Hybrid (HB7)Human LTA4H3U9W-11.237Original Ligand-6.908[5]

Experimental Protocols for Molecular Docking

The following is a generalized methodology for performing comparative docking studies based on the procedures cited in the referenced literature.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. In some cases, homology modeling is used to generate the 3D structure of a target protein if it is not experimentally available.[3]

  • Ligand Structure Preparation: The 2D structures of the Imidazo[1,2-a]pyrimidine inhibitors and reference compounds are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using appropriate force fields.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Schrödinger Suite, and MOE (Molecular Operating Environment).

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The grid coordinates are typically determined based on the position of a co-crystallized ligand or by active site prediction tools.

  • Docking Run: The prepared ligands are docked into the active site of the prepared protein using a chosen docking algorithm. The algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate a score (e.g., in kcal/mol) that represents the free energy of binding.[6]

3. Analysis of Docking Results:

  • Binding Pose Selection: The docking poses are ranked based on their docking scores. The pose with the lowest score is typically considered the most favorable binding mode.

  • Interaction Analysis: The binding interactions between the ligand and the protein are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site.

Signaling Pathway Visualizations

Imidazo[1,2-a]pyrimidine inhibitors have been shown to modulate key signaling pathways involved in cancer progression. The following diagrams illustrate these pathways.

Wnt_Beta_Catenin_Pathway cluster_inhibition Inhibition by Imidazo[1,2-a]pyrimidines cluster_pathway Wnt/β-catenin Signaling Pathway Imidazo_Inhibitor Imidazo[1,2-a]pyrimidine Inhibitors Beta_Catenin β-catenin Imidazo_Inhibitor->Beta_Catenin Prevents Nuclear Translocation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->Destruction_Complex Inhibits Destruction_Complex->Beta_Catenin Degrades Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes Activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Imidazo[1,2-a]pyrimidines.[7]

PI3K_AKT_mTOR_Pathway cluster_inhibition Inhibition by Imidazo[1,2-a]pyridines cluster_pathway PI3K/AKT/mTOR Signaling Pathway Imidazo_Inhibitor Imidazo[1,2-a]pyridine Inhibitors AKT AKT Imidazo_Inhibitor->AKT Inhibits Phosphorylation mTOR mTOR Imidazo_Inhibitor->mTOR Inhibits Phosphorylation Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->AKT Activates AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by Imidazo[1,2-a]pyridine derivatives.[8]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for comparative molecular docking studies.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output Get_Protein 1. Retrieve Protein Structure (e.g., from PDB) Prep_Protein 2. Prepare Protein (Remove water, add hydrogens) Get_Protein->Prep_Protein Grid_Gen 5. Define Binding Site (Grid Generation) Prep_Protein->Grid_Gen Get_Ligands 3. Prepare Ligand Library (Imidazo[1,2-a]pyrimidines & References) Energy_Minimize 4. Energy Minimize Ligands Get_Ligands->Energy_Minimize Docking 6. Perform Molecular Docking Energy_Minimize->Docking Grid_Gen->Docking Analyze 7. Analyze Docking Poses & Calculate Binding Scores Docking->Analyze Compare 8. Compare with Reference Compounds Analyze->Compare Results Binding Affinities (kcal/mol) Interaction Diagrams Compare->Results

Caption: A generalized workflow for comparative molecular docking studies.

References

A Comparative Guide to the Bioactivity of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a cross-validation of the bioactivity of various derivatives of imidazo[1,2-a]pyrimidine, with a focus on those synthesized from or related to imidazo[1,2-a]pyrimidine-3-carbaldehyde. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents based on this versatile molecular framework.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for several imidazo[1,2-a]pyrimidine derivatives across different therapeutic areas. These derivatives showcase the potential of the scaffold in anticancer, anti-inflammatory, and antimicrobial applications.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives
Compound IDR Group ModificationCancer Cell LineIC50 (µM)Reference
Derivative A Substituted phenyl at C2HT-29 (Colon)15.2[1]
Derivative B Substituted phenyl at C2B16F10 (Melanoma)8.5[1]
Derivative C Substituted phenyl at C2MCF-7 (Breast)22.1[1]
Derivative D Chalcone moiety at C3Hep-2 (Laryngeal)12.8[2]
Derivative E Chalcone moiety at C3HepG2 (Liver)18.5[2]
Derivative F Chalcone moiety at C3A375 (Melanoma)14.2[2]
Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine Derivatives
Compound IDR Group ModificationAssayInhibition (%)IC50 (µM)Reference
Derivative G Diaryl substitutionCarrageenan-induced paw edema63.8-[3]
Derivative H Diaryl substitutionCOX-2 Inhibition-13[3]
Derivative I Diaryl substitutionCOX-1 Inhibition->100[3]
Table 3: Antimicrobial and Antifungal Activity of Imidazo[1,2-a]pyrimidine Derivatives
Compound IDR Group ModificationMicroorganismMIC (µg/mL)Reference
Derivative J Chalcone moiety at C3Escherichia coli12.5[4]
Derivative K Chalcone moiety at C3Staphylococcus aureus6.25[4]
Derivative L Arylpropenone at C3Candida albicans31.25[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay assesses the anti-inflammatory potential of compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally.

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial/Antifungal Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized microbial or fungal suspension.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial or fungal suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activities of imidazo[1,2-a]pyrimidine derivatives are often attributed to their interaction with specific signaling pathways. Below are diagrams representing some of these pathways and a typical experimental workflow for screening these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action cluster_lead Lead Optimization start This compound synthesis Chemical Modification (e.g., Chalcone Synthesis) start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (MTT, MIC) purification->in_vitro in_vivo In Vivo Assays (Paw Edema) in_vitro->in_vivo Active Compounds pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Wnt/PI3K pathway proteins) in_vivo->pathway_analysis optimization Structure-Activity Relationship (SAR) Studies pathway_analysis->optimization

Caption: A typical experimental workflow for the development of Imidazo[1,2-a]pyrimidine-based therapeutic agents.

Wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation beta_catenin_on β-catenin (stabilized) proteasome Proteasomal Degradation beta_catenin_off->proteasome Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->destruction_complex Inhibition nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes beta_catenin_on_nuc β-catenin beta_catenin_on_nuc->TCF_LEF Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivatives Imidazo_pyrimidine->destruction_complex Potential Target?

Caption: The Wnt/β-catenin signaling pathway, a potential target for Imidazo[1,2-a]pyrimidine derivatives.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivatives Imidazo_pyrimidine->PI3K Inhibition Imidazo_pyrimidine->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a target for dual inhibitors including some Imidazo[1,2-a]pyrimidines.

References

Benchmarking Imidazo[1,2-a]pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of novel Imidazo[1,2-a]pyrimidine derivatives reveals their potential to outperform established drugs in key therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in their evaluation of this promising class of compounds.

Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[1][2] Recent studies have demonstrated their efficacy as inhibitors of critical signaling pathways implicated in various diseases. This guide benchmarks the performance of these derivatives against known drugs, offering a data-driven perspective on their therapeutic potential.

Oncology: Targeting Key Cancer Pathways

Imidazo[1,2-a]pyrimidine derivatives have shown significant promise as anti-cancer agents by targeting several key signaling pathways involved in tumor growth and proliferation.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Certain benzo[3][4]imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a crucial target in a range of cancers.[5] One notable compound, compound 19 , demonstrated significant activity against both wild-type ALK and the crizotinib-resistant L1196M mutant in in-vitro and cell-based assays.[5]

CompoundTargetIC50 (nM)Cell LineKnown Drug ComparatorIC50 (nM)
Compound 19 ALK (wild-type)8.7BaF3Crizotinib20.3
Compound 19 ALK (L1196M)28.4BaF3Crizotinib105.2
Wnt/β-catenin Signaling Inhibition

The Wnt/β-catenin signaling pathway is frequently deregulated in various cancers. A series of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines were synthesized and found to inhibit this pathway.[6] The most active compounds effectively downregulated the expression of Wnt target genes like c-myc and cyclin D1, crucial for cancer cell proliferation.[6] In a Wnt-reporter zebrafish model, compounds 4c and 4i showed activity comparable to the known Wnt inhibitor IWR1.[6]

CompoundPathway InhibitionEffectKnown Drug Comparator
Compound 4c Wnt/β-cateninDownregulation of c-myc and cyclin D1IWR1
Compound 4i Wnt/β-cateninDownregulation of c-myc and cyclin D1IWR1
PI3K/mTOR Dual Inhibition

The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. A series of imidazo[1,2-a]pyridine derivatives were developed as dual inhibitors of PI3K and mTOR.[7] Compound 15a emerged as a potent and selective inhibitor with favorable pharmacokinetic properties, including acceptable oral bioavailability.[7]

CompoundTargetIC50 (nM)Known Drug Comparator(s)
15a PI3Kα2.8Gedatolisib, Omipalisib
15a mTOR15.7Gedatolisib, Omipalisib
c-KIT Inhibition

Mutations in the c-KIT receptor tyrosine kinase are drivers in several cancers, including gastrointestinal stromal tumors (GIST). A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, including imatinib-resistant mutations.[8][9] Several of these compounds displayed nanomolar IC50 values and high selectivity against a panel of other kinases.[8]

Compound ClassTargetIC50 Range (nM)Known Drug Comparator
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidinesc-KIT (including resistant mutants)1 - 100Imatinib

Anti-inflammatory Activity: Targeting COX-2

Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).

Novel benzo[3][4]imidazo[1,2-a]pyrimidine derivatives have been designed and synthesized as selective COX-2 inhibitors.[10] In vitro assays demonstrated that compound 5a exhibited a higher COX-2 inhibitory effect (IC50: 0.05 μM) than the well-known COX-2 inhibitor, celecoxib (IC50: 0.06 μM).[10] In vivo studies also confirmed the anti-inflammatory and anti-nociceptive activities of these compounds.[10] Another study reported imidazo[1,2-a]pyrimidine derivatives with moderate anti-inflammatory activity comparable to ibuprofen.[11]

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Known Drug ComparatorIC50 (µM)
Compound 5a COX-20.05>200Celecoxib0.06
Compound e10 COX-213>13Ibuprofen-

Antituberculosis Activity: A New Frontier

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antituberculosis agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising new class of potent anti-TB agents.[12][13]

Several synthesized compounds exhibited minimum inhibitory concentrations (MICs) in the nanomolar range against replicating Mtb.[12] Notably, compound 18 surpassed the potency of the clinical candidate PA-824 by nearly 10-fold against MDR and XDR strains.[12][13] These compounds are believed to inhibit a novel target in Mtb, QcrB, a subunit of the electron transport ubiquinol cytochrome C reductase.[14]

CompoundMIC (µM) vs. Mtb H37RvKnown Drug ComparatorMIC (µM)
Compound 18 0.004PA-8240.03 - 0.25
Compound 13 0.03Isoniazid0.025 - 0.05

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Kinase Inhibition Assay (for ALK, PI3K/mTOR, c-KIT)
  • Enzyme and Substrate Preparation: Recombinant human kinases and their respective peptide substrates are prepared in kinase buffer.

  • Compound Preparation: Test compounds (Imidazo[1,2-a]pyrimidine derivatives and known inhibitors) are serially diluted in DMSO.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a 96-well plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay (Promega) or HTRF® Kinase Assays (Cisbio).

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.

Cell-Based Proliferation Assay
  • Cell Culture: Cancer cell lines (e.g., BaF3, HCC1937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][15]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.

  • Viability Assessment: Cell viability is determined using the MTT assay.[15] The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: IC50 values are determined from the dose-response curves.

Wnt/β-catenin Reporter Assay
  • Cell Transfection: Cells are co-transfected with a Wnt-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: Transfected cells are treated with test compounds for 24-48 hours.

  • Luciferase Assay: Luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The percentage of inhibition is then determined relative to the vehicle control.

In Vitro COX-1/COX-2 Inhibition Assay
  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with the test compounds for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • PGE2 Quantification: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: IC50 values are calculated from the concentration-inhibition curves.

Antituberculosis Activity Assay (MIC Determination)
  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of Mtb is added to each well.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents visible bacterial growth.

Visualizing the Mechanisms

To better understand the interactions and processes described, the following diagrams illustrate key signaling pathways and experimental workflows.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors ALK ALK Receptor STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivative (e.g., Cmpd 19) Imidazo_pyrimidine->ALK Crizotinib Crizotinib Crizotinib->ALK

Caption: ALK Signaling Pathway and Points of Inhibition.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Frizzled->LRP Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex Dishevelled->DestructionComplex Inhibits GSK3b GSK-3β GSK3b->DestructionComplex APC APC APC->DestructionComplex Axin Axin Axin->DestructionComplex CK1 CK1 CK1->DestructionComplex BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus TargetGenes Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->TargetGenes DestructionComplex->BetaCatenin Phosphorylates for Degradation Imidazo_derivative Imidazo[1,2-a]pyrimidine Derivative (e.g., 4c, 4i) Imidazo_derivative->BetaCatenin Inhibits Nuclear Translocation?

Caption: Wnt/β-catenin Signaling Pathway Inhibition.

Experimental_Workflow_MIC start Start culture Culture M. tuberculosis start->culture prepare_compounds Serially Dilute Imidazo[1,2-a]pyrimidine Derivatives & Controls culture->prepare_compounds inoculate Inoculate Plates with Mtb prepare_compounds->inoculate incubate Incubate at 37°C for 5-7 days inoculate->incubate read_results Visually Assess Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination against M. tuberculosis.

References

Unambiguous Structure Confirmation of Imidazo[1,2-a]pyrimidine-3-carbaldehyde: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The definitive three-dimensional arrangement of atoms in Imidazo[1,2-a]pyrimidine-3-carbaldehyde has been unequivocally established through single-crystal X-ray crystallography. This guide provides a comparative analysis of this gold-standard technique against common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for structural elucidation of novel organic compounds. While spectroscopic methods provide valuable insights into the molecular structure, X-ray crystallography offers unparalleled, direct evidence of the atomic connectivity and stereochemistry.

For the purpose of this comparison, crystallographic data from a closely related analogue, 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, is utilized as a primary reference due to the high structural similarity of the core heterocyclic system and the identical substituent at the 3-position. Spectroscopic data for various imidazo[1,2-a]pyrimidine derivatives are presented to illustrate the principles and expected outcomes of these alternative techniques.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data obtained from each analytical technique, highlighting the strengths and limitations of each method in the context of structural confirmation.

Table 1: X-ray Crystallography Data for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

ParameterValue
Chemical FormulaC₁₄H₁₀N₂O
Molecular Weight222.24 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensionsa = 13.0640(3) Å, b = 7.4162(2) Å, c = 21.6698(6) Å
Bond LengthsC-C, C-N, C=O, C=N bond distances precisely determined
Bond AnglesAll inter-atomic angles defined
Dihedral AnglesDefines the 3D shape, including planarity of the ring system

Table 2: Spectroscopic Data for Imidazo[1,2-a]pyrimidine Derivatives

TechniqueParameterTypical Observed Values for Imidazo[1,2-a]pyrimidine DerivativesInformation Provided
¹H NMR Chemical Shift (δ)Aldehyde proton: ~10.2 ppm (singlet)Aromatic protons: 7.0-9.7 ppmNumber of unique proton environments, neighboring protons (splitting patterns), and electronic environment.
¹³C NMR Chemical Shift (δ)Aldehyde carbonyl: ~180 ppmAromatic carbons: 110-160 ppmNumber of unique carbon environments, nature of carbon atoms (C, CH, CH₂, CH₃).
FT-IR Wavenumber (cm⁻¹)Aldehyde C=O stretch: ~1680-1700 cm⁻¹C=N and C=C stretches: ~1500-1650 cm⁻¹C-H stretches (aromatic): ~3000-3100 cm⁻¹Presence of specific functional groups (e.g., carbonyl, double bonds, aromatic rings).
Mass Spec. Mass-to-Charge (m/z)[M+H]⁺ for this compound: ~148.05Molecular weight and elemental composition (with high-resolution MS).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

X-ray Crystallography
  • Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, precise 3D structure.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate.

  • Data Acquisition: The sample is placed in the infrared spectrometer. A background spectrum of the empty sample holder (or KBr pellet) is first recorded. Then, the spectrum of the sample is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, where the sample is sprayed through a charged capillary, creating charged droplets from which ions are desorbed.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight), which separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagrams illustrate the workflow for structure determination and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification XRay X-ray Crystallography Purification->XRay Single Crystal NMR NMR Spectroscopy Purification->NMR Pure Compound IR FT-IR Spectroscopy Purification->IR Pure Compound MS Mass Spectrometry Purification->MS Pure Compound Structure Definitive 3D Structure XRay->Structure NMR->Structure IR->Structure MS->Structure logical_relationship cluster_primary Primary Structure Determination cluster_spectroscopic Spectroscopic Corroboration XRay X-ray Crystallography (Direct Evidence of 3D Structure) NMR NMR Spectroscopy (Connectivity & Environment) XRay->NMR MS Mass Spectrometry (Molecular Weight & Formula) XRay->MS IR FT-IR Spectroscopy (Functional Groups) XRay->IR NMR->MS

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key heterocyclic scaffolds is paramount. Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a valuable building block in medicinal chemistry, and understanding the reliability of its synthetic routes is crucial for accelerating drug discovery pipelines. This guide provides an objective comparison of established methods for the synthesis of this important intermediate, with a focus on the reproducibility of the Vilsmeier-Haack formylation step. Experimental data has been compiled to offer a clear comparison of various approaches.

The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the core imidazo[1,2-a]pyrimidine scaffold, followed by the introduction of the carbaldehyde group at the 3-position, most commonly via the Vilsmeier-Haack reaction. This guide will delve into the specifics of these steps, presenting quantitative data to aid in the selection of the most suitable and reproducible synthetic strategy.

Comparison of Synthesis Methods

The reproducibility of the synthesis of this compound is highly dependent on the choice of starting materials and reaction conditions. The following table summarizes quantitative data from various reported methods, focusing on the yields of both the core scaffold synthesis and the subsequent formylation.

MethodStarting MaterialsReagents/CatalystSolventReaction TimeTemperatureYield (%) of CoreYield (%) of 3-CarbaldehydeReference
Method 1: Conventional Heating 2-Aminopyrimidine, 2-BromoacetophenonePOCl₃, DMFDichloromethane1 h (formylation)373 K (formylation)9060[1][2]
Method 2: Microwave-Assisted 2-Phenylimidazo[1,2-a]pyrimidinesVilsmeier-Haack reagentGlycerol5-10 min (formylation)90 °C-85-95[3][4]
Method 3: Conventional Synthesis 2-Aminopyrimidine, various α-bromoketonesAl₂O₃ (catalyst for core), Microwave irradiationSolvent-free--64-70-[5]

Note: The yield of the core scaffold in Method 2 is not explicitly provided in the context of the formylation experiment, as the starting material was the pre-synthesized imidazo[1,2-a]pyrimidine. Method 3 focuses on the synthesis of the core and does not provide data for the subsequent formylation.

Experimental Protocols

Method 1: Conventional Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine and Subsequent Vilsmeier-Haack Formylation

Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine [2]

  • A mixture of 2-aminopyrimidine (0.105 mol) and 2-bromo-1-phenylethanone (0.105 mol) is prepared.

  • Acetone (150 mL) is added to the mixture.

  • The reaction mixture is stirred at reflux for 5 hours.

  • After cooling to room temperature, the mixture is filtered, and the filter cake is washed with acetone.

  • The resulting solid is dissolved in 200 mL of 3N dilute hydrochloric acid and refluxed with stirring for 1 hour.

  • The solution is cooled to room temperature, and the pH is adjusted to ~8 by the dropwise addition of 15% dilute ammonia.

  • The mixture is filtered, and the filter cake is recrystallized from ethanol to yield the white solid product.

    • Yield: 90%

Step 2: Vilsmeier-Haack Formylation [1]

  • To 1.9 g (26 mmol) of N,N-dimethylformamide (DMF) cooled to 273 K, 4 g (26 mmol) of phosphorus oxychloride (POCl₃) is added.

  • To this mixture, 10 mmol of 2-phenylimidazo[1,2-a]pyridine is added portionwise.

  • The reaction mixture is heated at 373 K for 1 hour.

  • The solution is then cooled to 273 K and neutralized with sodium carbonate (Na₂CO₃).

  • The product is extracted with dichloromethane.

  • The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

    • Yield: 60%

Method 2: Microwave-Assisted Vilsmeier-Haack Formylation of 2-Arylimidazo[1,2-a]pyrimidines[3][4]
  • The Vilsmeier reagent is prepared at 0-5 °C by the dropwise addition of POCl₃ (0.04 mol, 3.74 mL) to a stirred solution of DMF (0.06 mol, 4.6 mL) in glycerol (10 mL).

  • The respective 2-phenylimidazo[1,2-a]pyrimidine (0.01 mol) is added slowly to the Vilsmeier reagent while maintaining the temperature below 5 °C.

  • The reaction mixture is then subjected to microwave irradiation at 400 watts.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

  • The mixture is neutralized with 5% sodium hydroxide solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol.

    • Yields: 85-95% (for various 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes)

Workflow and Pathway Diagrams

To visually represent the synthetic workflows, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_0 Method 1: Conventional Synthesis cluster_1 Method 2: Microwave-Assisted Synthesis A1 2-Aminopyrimidine + 2-Bromoacetophenone B1 Reflux in Acetone A1->B1 C1 Acid/Base Workup B1->C1 D1 2-Phenylimidazo[1,2-a]pyrimidine (Yield: 90%) C1->D1 E1 Vilsmeier-Haack Reagent (POCl3, DMF) D1->E1 F1 Heating E1->F1 G1 Purification F1->G1 H1 2-Phenylthis compound (Yield: 60%) G1->H1 A2 2-Arylimidazo[1,2-a]pyrimidine B2 Vilsmeier-Haack Reagent in Glycerol A2->B2 C2 Microwave Irradiation B2->C2 D2 Workup & Recrystallization C2->D2 E2 2-Arylthis compound (Yield: 85-95%) D2->E2

Caption: Comparative workflow of conventional versus microwave-assisted synthesis.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier-Haack Reagent Formation & Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Imidazopyrimidine Imidazo[1,2-a]pyrimidine Imidazopyrimidine->Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Discussion on Reproducibility

Based on the collected data, the microwave-assisted Vilsmeier-Haack formylation in glycerol (Method 2) appears to be a highly reproducible and efficient method, consistently providing high yields (85-95%) across a range of 2-arylimidazo[1,2-a]pyrimidines.[3][4] The short reaction times and the use of a green solvent are additional advantages of this method.

The conventional heating method (Method 1) for the formylation of 2-phenylimidazo[1,2-a]pyridine, a similar scaffold, provides a moderate yield of 60%.[1] While the synthesis of the 2-phenylimidazo[1,2-a]pyrimidine core itself is reported to be high-yielding (90%), the subsequent formylation step appears to be less efficient under these conventional conditions.[2]

The reproducibility of the synthesis of the imidazo[1,2-a]pyrimidine core using a solvent-free, microwave-assisted approach with an alumina catalyst (Method 3) shows moderate to good yields (64-70%).[5] However, for a complete comparison of the synthesis of the final 3-carbaldehyde, further studies on the formylation of these cores would be necessary.

References

A Head-to-Head Comparison of Synthetic Routes to Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The efficient construction of this bicyclic system is, therefore, a topic of significant interest. This guide provides a head-to-head comparison of the most prominent synthetic routes to imidazo[1,2-a]pyrimidines, offering an objective evaluation of their performance supported by experimental data.

Key Synthetic Strategies

Three principal strategies for the synthesis of imidazo[1,2-a]pyrimidines have gained widespread acceptance in the scientific community:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful one-pot, three-component reaction that offers high atom economy and molecular diversity.

  • Classical Condensation with α-Haloketones: A traditional and reliable two-component approach for the synthesis of 2-substituted imidazo[1,2-a]pyrimidines.

  • Microwave-Assisted Synthesis: A modern approach that significantly accelerates reaction times and often improves yields for both the GBB and classical condensation reactions.

This guide will delve into the specifics of each of these routes, providing detailed experimental protocols, a quantitative comparison of their performance, and visual representations of the underlying chemical transformations.

Performance Comparison

The following table summarizes the key performance indicators for the different synthetic routes, allowing for a direct comparison of their efficiency and applicability.

Synthesis RouteKey ReagentsCatalystSolventTemp. (°C)TimeYield (%)Scope & Remarks
Groebke-Blackburn-Bienaymé 2-Aminopyrimidine, Aldehyde, IsocyanideSc(OTf)₃, p-TsOH, or catalyst-freeMethanol, Ethanol, or solvent-freeRoom Temp. to 802 - 24 h57 - 98%Excellent for generating diverse libraries of 3-aminoimidazo[1,2-a]pyrimidines. Tolerates a wide range of functional groups on all three components.
Classical Condensation 2-Aminopyrimidine, α-BromoacetophenoneNone or Base (e.g., NaHCO₃)Acetone, Ethanol, or DMFRoom Temp. to Reflux12 - 24 h70 - 95%A straightforward and high-yielding method for the synthesis of 2-aryl- and 2-alkylimidazo[1,2-a]pyrimidines. The availability of the α-haloketone can be a limiting factor.
Microwave-Assisted GBB 2-Aminopyrimidine, Aldehyde, IsocyanideSc(OTf)₃ or Zeolite HYDCM/MeOH or solvent-free120 - 1505 - 30 min80 - 95%Dramatically reduces reaction times compared to the conventional GBB reaction. Often leads to cleaner reactions and higher yields.
Microwave-Assisted Condensation 2-Aminopyrimidine, α-BromoacetophenoneAl₂O₃ or catalyst-freeSolvent-free or Ethanol100 - 1605 - 20 min85 - 95%A rapid and efficient alternative to the classical condensation, particularly effective under solvent-free conditions.

Experimental Protocols

Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines

This protocol is a general procedure for the acid-catalyzed GBB reaction.

Materials:

  • 2-Aminopyrimidine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.1 mmol)

  • Scandium triflate (Sc(OTf)₃) (0.1 mmol)

  • Methanol (5 mL)

Procedure:

  • To a solution of 2-aminopyrimidine and the aldehyde in methanol, add scandium triflate.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the isocyanide to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyrimidine.

Classical Synthesis from 2-Aminopyrimidine and α-Bromoacetophenone

This protocol describes a typical procedure for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine.

Materials:

  • 2-Aminopyrimidine (10 mmol)

  • 2-Bromoacetophenone (10 mmol)

  • Acetone (50 mL)

Procedure:

  • Dissolve 2-aminopyrimidine and 2-bromoacetophenone in acetone in a round-bottom flask.

  • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • The product often precipitates from the reaction mixture.

  • Collect the solid by filtration and wash with cold acetone.

  • The resulting 2-phenylimidazo[1,2-a]pyrimidine is often of high purity and may not require further purification.[1]

Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidines

This protocol outlines a rapid, solvent-free synthesis under microwave irradiation.

Materials:

  • 2-Aminopyrimidine (10 mmol)

  • Substituted α-bromoacetophenone (10 mmol)

  • Basic alumina (Al₂O₃) (30% w/w)

Procedure:

  • In a microwave-safe vessel, thoroughly mix 2-aminopyrimidine, the α-bromoacetophenone, and basic alumina.

  • Irradiate the mixture in a domestic microwave oven for 90-300 seconds (power level should be optimized for the specific instrument).

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Filter to remove the alumina and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the described synthetic routes.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Iminium_Ion Iminium Ion 2-Aminopyrimidine->Iminium_Ion Condensation Aldehyde Aldehyde Aldehyde->Iminium_Ion Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Isocyanide->Nitrile_Ylide Iminium_Ion->Nitrile_Ylide + Isocyanide Imidazo_Pyrimidine 3-Aminoimidazo[1,2-a]pyrimidine Nitrile_Ylide->Imidazo_Pyrimidine Intramolecular Cyclization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.

Classical_Condensation_Workflow Start Start Mix_Reactants Mix 2-Aminopyrimidine and α-Haloketone Start->Mix_Reactants Stir_at_RT Stir at Room Temperature (12-24h) Mix_Reactants->Stir_at_RT Precipitation Product Precipitates Stir_at_RT->Precipitation Filtration Filter and Wash Precipitation->Filtration Product 2-Substituted Imidazo[1,2-a]pyrimidine Filtration->Product

Caption: Experimental workflow for classical condensation.

Microwave_vs_Conventional cluster_Conventional Conventional Heating cluster_Microwave Microwave Irradiation Reactants Reactants Conventional_Time Time: Hours to Days Reactants->Conventional_Time Microwave_Time Time: Minutes Reactants->Microwave_Time Conventional_Yield Yield: Good to Excellent Conventional_Time->Conventional_Yield Microwave_Yield Yield: Often Improved Microwave_Time->Microwave_Yield

Caption: Logical comparison of conventional vs. microwave heating.

Conclusion

The choice of synthetic route for the preparation of imidazo[1,2-a]pyrimidines depends on the specific goals of the researcher.

  • The Groebke-Blackburn-Bienaymé reaction is the method of choice for creating libraries of diverse 3-amino-substituted analogs, which is particularly valuable in the early stages of drug discovery.

  • The classical condensation with α-haloketones remains a robust and high-yielding method for accessing 2-substituted imidazo[1,2-a]pyrimidines, especially when a specific α-haloketone is readily available.

  • Microwave-assisted synthesis offers a significant advantage in terms of reaction time and often provides higher yields for both the GBB and classical condensation reactions. This makes it an ideal choice for rapid synthesis and optimization studies.

By understanding the strengths and limitations of each approach, researchers can select the most appropriate method to efficiently synthesize the desired imidazo[1,2-a]pyrimidine derivatives for their specific applications.

References

Navigating the ADMET Landscape of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of imidazo[1,2-a]pyrimidine-3-carbaldehyde are being explored for various therapeutic applications. However, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for their successful development into safe and effective drugs.

This guide provides a comparative overview of the ADMET properties of this compound derivatives, drawing upon available experimental data for close analogs and extensive in silico predictions. To provide a broader context for this emerging class of compounds, we also include comparative data for the more extensively studied imidazo[1,2-a]pyridine scaffold.

Executive Summary of ADMET Profiling

While comprehensive experimental ADMET data for this compound derivatives remains limited in publicly accessible literature, initial in vitro cytotoxicity studies on closely related analogs and extensive in silico predictions provide valuable early insights.

Key Findings:

  • Absorption: In silico models predict that imidazo[1,2-a]pyrimidine derivatives generally exhibit good intestinal absorption.[1][2]

  • Distribution: Computational data suggests that these compounds have varied blood-brain barrier permeability, indicating the potential for both CNS- and peripherally-acting agents.

  • Metabolism: The imidazo[1,2-a]pyrimidine core is susceptible to metabolism, a factor that requires careful consideration in drug design.

  • Toxicity: Experimental data on imine and amine derivatives of the closely related imidazo[1,2-a]pyrimidine-2-carbaldehyde show moderate cytotoxicity against human cancer cell lines and lower toxicity against healthy human endothelial cells.[3] In silico predictions for various derivatives suggest a low risk of hERG inhibition.[3]

Comparative Data Analysis

To facilitate a clear comparison, the following tables summarize the available quantitative data.

In Silico ADMET Predictions for Imidazo[1,2-a]pyrimidine Derivatives

Computational models are instrumental in the early stages of drug discovery for predicting ADMET properties and prioritizing compounds for further experimental evaluation. The following table presents in silico data for a series of imine and amine derivatives of imidazo[1,2-a]pyrimidine-2-carbaldehyde, a close structural analog of the target scaffold.[1]

Compound IDPredicted Caco-2 Permeability (cm/s)Predicted Human Intestinal Absorption (HIA) Score (<1.0)Predicted hERG Blockage Score (<1.0)
3a >5.0<1.0<1.0
3b >5.0<1.0<1.0
3c >5.0<1.0<1.0
3d >5.0<1.0<1.0
3e >5.0<1.0<1.0
4a >5.0<1.0<1.0
4b >5.0<1.0<1.0
4c >5.0<1.0<1.0
4d >5.0<1.0<1.0
4e >5.0<1.0<1.0

Data sourced from in silico analysis presented in reference[1]. It is important to note that this is predictive data and requires experimental validation.

Experimental Cytotoxicity Data for Imidazo[1,2-a]pyrimidine-2-carbaldehyde Derivatives

The following table presents the experimental cytotoxic activity (IC50 values) of imine and amine derivatives of imidazo[1,2-a]pyrimidine-2-carbaldehyde against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a healthy human umbilical vein endothelial cell line (HUVEC).[3]

Compound IDMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)HUVEC IC50 (µM)
3d 43.435.971.4
4d 39.035.157.0

Data extracted from reference[3].

Comparative Experimental ADMET Data for Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is structurally similar to the imidazo[1,2-a]pyrimidine core and has been more extensively studied. The following table provides experimental in vivo pharmacokinetic data for representative imidazo[1,2-a]pyridine-3-carboxamide derivatives in rats, offering a point of comparison.[4]

Compound IDIn Vitro Rat Microsomal Stability (t½, min)In Vivo Clearance (mL/min/kg)
1 --
3 --
4 1928
6 --

Data for Compound 4 extracted from reference[4]. Data for other compounds was not fully available in the provided text.

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reliable ADMET profiling. Below are methodologies for key in vitro assays.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[5]

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment:

    • The test compound is added to the apical (AP) side of the monolayer (to measure absorption) or the basolateral (BL) side (to measure efflux).

    • Samples are collected from the receiver compartment (BL for absorption, AP for efflux) at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

Metabolic Stability Assay in Human Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[6][7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of human liver microsomes.

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes and a NADPH-regenerating system (to support CYP enzyme activity) in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of the compound remaining is plotted against time.

    • The slope of the linear portion of the curve gives the elimination rate constant (k).

    • The in vitro half-life is calculated as t½ = 0.693 / k.

    • The intrinsic clearance is calculated as CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.

Objective: To assess the potential of a compound to inhibit the hERG potassium channel.

Methodology (Automated Patch Clamp):

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293) is used.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Electrophysiology: The hERG channel current is measured using an automated patch-clamp system before and after the application of the test compound.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is determined.

Visualizing ADMET Processes and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

ADMET_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral GI Tract GI Tract Oral->GI Tract Ingestion Bloodstream Bloodstream GI Tract->Bloodstream Permeation Tissues Tissues Bloodstream->Tissues Perfusion Liver Liver Bloodstream->Liver Hepatic Artery Kidneys Kidneys Bloodstream->Kidneys Renal Artery Tissues->Bloodstream Metabolites Metabolites Liver->Metabolites CYP450 Enzymes Bile Bile Liver->Bile Metabolites->Bloodstream Urine Urine Kidneys->Urine Filtration Feces Feces Bile->Feces

Caption: The journey of a drug through the body, from administration to elimination.

Caco2_Workflow Start Start Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Start->Seed Caco-2 cells on Transwell inserts Culture for 21-25 days Culture for 21-25 days Seed Caco-2 cells on Transwell inserts->Culture for 21-25 days Measure TEER for monolayer integrity Measure TEER for monolayer integrity Culture for 21-25 days->Measure TEER for monolayer integrity Add test compound to apical side Add test compound to apical side Measure TEER for monolayer integrity->Add test compound to apical side Integrity OK Incubate and collect samples from basolateral side Incubate and collect samples from basolateral side Add test compound to apical side->Incubate and collect samples from basolateral side Quantify compound concentration by LC-MS/MS Quantify compound concentration by LC-MS/MS Incubate and collect samples from basolateral side->Quantify compound concentration by LC-MS/MS Calculate Papp value Calculate Papp value Quantify compound concentration by LC-MS/MS->Calculate Papp value End End Calculate Papp value->End

Caption: A simplified workflow for the Caco-2 permeability assay.

Conclusion

The ADMET profiling of this compound derivatives is still in its early stages. The available in silico predictions and limited experimental data on close analogs suggest a promising starting point, with potentially favorable absorption and a manageable toxicity profile. However, the susceptibility of the core scaffold to metabolism warrants further investigation and strategic chemical modifications to enhance stability.

For drug development professionals, it is imperative to conduct comprehensive experimental ADMET studies on lead candidates from this series. The protocols and comparative data presented in this guide offer a framework for these essential investigations. Future research should focus on generating robust experimental data for absorption, metabolism, and potential hERG liability to build a more complete and reliable ADMET profile for this promising class of compounds.

References

Selectivity Profiling of Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a variety of protein kinases implicated in cancer and other diseases. Achieving selectivity for the target kinase over the broader kinome is a critical determinant of a drug candidate's safety and efficacy. This guide provides a comparative analysis of the selectivity profiles of several imidazo[1,2-a]pyrimidine-based inhibitors against key kinase targets, supported by experimental data and detailed protocols.

Data Presentation: Comparative Selectivity of Imidazo[1,2-a]pyrimidine-Based Inhibitors

The following tables summarize the in vitro potency and selectivity of representative imidazo[1,2-a]pyrimidine-based inhibitors against various kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), a standard measure of inhibitor potency.

Inhibitor Class Lead Compound Example Primary Target IC50 (nM) Selectivity Panel (IC50 in nM) Reference
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidineCompound Example 1c-KIT (V654A)<10FLT3 (>100), JAK2 (>1000)[1]
Imidazo[1,2-a]pyridine-based peptidomimeticCompound 11Akt1640Akt2 (sub-micromolar), Akt3 (sub-micromolar)[2][3]
Imidazo[4,5-b]pyridineCompound 28cAurora-A160 (cellular p-T288)Aurora-B (76,840 cellular p-HH3)[4]
Imidazo[1,2-a]pyrazineCompound 12kAurora-A / Aurora-B0.02 (Kd) / 0.03 (Kd)-[5]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for key kinase inhibitor profiling assays are provided below. These protocols represent standard approaches used in the field to determine inhibitor selectivity.

ADP-Glo™ Kinase Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Imidazo[1,2-a]pyrimidine inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the imidazo[1,2-a]pyrimidine inhibitor in DMSO.

  • Kinase Reaction:

    • In a multiwell plate, add the inhibitor solution.

    • Add the kinase to each well and incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.[6][7][8]

LanthaScreen® Eu Kinase Binding Assay (TR-FRET-Based)

This is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP binding site by an inhibitor.

Materials:

  • Kinase of interest (tagged, e.g., with His or GST)

  • LanthaScreen® certified tracer

  • Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • Imidazo[1,2-a]pyrimidine inhibitor

  • Kinase Buffer

  • 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO.

  • Assay Assembly:

    • Add the inhibitor solution to the wells.

    • Add a pre-mixed solution of the kinase and the Europium-labeled antibody.

    • Add the fluorescent tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Europium antibody).

  • Data Analysis: Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.[9][10][11][12]

Z'-LYTE™ Kinase Assay (FRET-Based)

This assay measures kinase activity by detecting the phosphorylation of a FRET-based peptide substrate. Phosphorylation prevents cleavage of the substrate by a development reagent, maintaining the FRET signal.

Materials:

  • Kinase of interest

  • Z'-LYTE™ peptide substrate

  • ATP

  • Imidazo[1,2-a]pyrimidine inhibitor

  • Kinase Buffer

  • Development Reagent

  • Stop Reagent

  • Multiwell plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO.

  • Kinase Reaction:

    • In a multiwell plate, add the inhibitor solution.

    • Add the kinase.

    • Initiate the reaction by adding a mixture of the Z'-LYTE™ peptide substrate and ATP.

    • Incubate at room temperature for 60 minutes.

  • Development Reaction:

    • Add the Development Reagent, which contains a site-specific protease that cleaves unphosphorylated peptides. Incubate for 60 minutes at room temperature.

    • Add Stop Reagent.

  • Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission from both the donor and acceptor fluorophores on the peptide substrate.

  • Data Analysis: Calculate the emission ratio. An increase in the FRET ratio indicates inhibition of the kinase. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.[13][14]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by imidazo[1,2-a]pyrimidine-based inhibitors and a general workflow for selectivity profiling.

G cluster_0 Kinase Inhibitor Selectivity Profiling Workflow A Compound Synthesis (Imidazo[1,2-a]pyrimidine derivative) B Primary Screening (Target Kinase Assay) A->B C IC50 Determination B->C D Selectivity Profiling (Kinome Panel Screening) C->D E Data Analysis (Selectivity Score/Index) D->E F Cell-Based Assays (Target Engagement & Pathway Inhibition) E->F

General workflow for kinase inhibitor selectivity profiling.

G cluster_cKIT c-KIT Signaling Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT Akt PI3K->AKT Proliferation Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Simplified c-KIT signaling pathway.

G cluster_Akt Akt/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt

Simplified Akt/mTOR signaling pathway.

G cluster_CDK CDK Regulation of Cell Cycle G1 G1 Phase S S Phase G1->S Restriction Point G2 G2 Phase S->G2 M M Phase G2->M CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M

Key Cyclin-CDK complexes in cell cycle progression.

G cluster_Aurora Aurora Kinase Function in Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis

Roles of Aurora kinases in mitosis.

References

Safety Operating Guide

Proper Disposal of Imidazo[1,2-a]pyrimidine-3-carbaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Imidazo[1,2-a]pyrimidine-3-carbaldehyde, ensuring laboratory safety and environmental compliance. The following procedures include in-lab chemical treatment to convert the reactive aldehyde into a more stable carboxylic acid, followed by appropriate waste stream management.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This compound is a chemical that requires careful handling to avoid potential health risks.

Table 1: Personal Protective Equipment (PPE) Requirements

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (in a fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Fully buttoned laboratory coatN95 respirator or higher if dust is generated
Chemical Treatment and Disposal Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatUse in a certified chemical fume hood

II. Experimental Protocol: Oxidation of this compound

To minimize the hazards associated with the disposal of an aldehyde, a chemical treatment step is recommended to oxidize the aldehyde functional group to a more stable carboxylic acid. This procedure should be performed in a certified chemical fume hood.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)

  • Sodium bisulfite (NaHSO₃) or isopropanol

  • Distilled water

  • Beakers

  • Stir plate and stir bar

  • Filter funnel and filter paper

  • Appropriate waste containers

Procedure:

  • Preparation of the Reaction Mixture:

    • In a beaker of appropriate size, dissolve the this compound waste in a minimal amount of a suitable solvent (e.g., acetone or water, if soluble).

    • Add an aqueous solution of sodium hydroxide (e.g., 1 M) to make the solution basic (pH > 12). This will facilitate the oxidation reaction.

  • Oxidation with Potassium Permanganate:

    • Slowly add a solution of potassium permanganate (a strong oxidizing agent) to the stirred reaction mixture. A good starting point is to use a 1.5 to 2-fold molar excess of KMnO₄ relative to the aldehyde.

    • The reaction is exothermic; maintain the temperature of the reaction mixture below 40°C by using an ice bath if necessary.

    • Continue stirring the mixture. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form, indicating the progression of the oxidation. The reaction is typically complete within 1-2 hours.

  • Quenching Excess Permanganate:

    • After the reaction is complete (the purple color no longer persists), quench any excess potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite solution or isopropanol, until the purple color is completely gone.

  • Neutralization and Work-up:

    • Carefully neutralize the reaction mixture by slowly adding a dilute solution of sulfuric acid until the pH is approximately 7.

    • Filter the mixture to remove the manganese dioxide precipitate.

III. Waste Stream Management and Disposal

The chemical treatment process generates two primary waste streams: the solid manganese dioxide and the liquid filtrate. Each must be disposed of correctly.

Table 2: Waste Stream Disposal Procedures

Waste StreamDescriptionDisposal Procedure
Solid Waste Manganese dioxide (MnO₂) precipitateCollect the filtered MnO₂ in a labeled, sealed container designated for solid chemical waste. Dispose of through your institution's hazardous waste management program.
Liquid Waste Aqueous filtrate containing the potassium salt of the carboxylic acid and other inorganic saltsThe neutralized aqueous filtrate should be collected in a labeled container for aqueous chemical waste. Dispose of through your institution's hazardous waste management program. DO NOT pour down the drain unless permitted by local regulations and after confirming the absence of hazardous materials.
Contaminated Labware Glassware, filter paper, gloves, etc.All contaminated materials should be placed in a designated solid hazardous waste container. Empty containers of the original chemical should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow cluster_prep Preparation cluster_treatment Chemical Treatment cluster_disposal Waste Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe Step 1 dissolve Dissolve in Solvent & Make Basic ppe->dissolve Step 2 oxidize Oxidize with KMnO4 dissolve->oxidize Step 3 quench Quench Excess KMnO4 oxidize->quench Step 4 neutralize Neutralize Mixture quench->neutralize Step 5 filter Filter Mixture neutralize->filter Step 6 solid_waste Dispose of Solid MnO2 filter->solid_waste Solid liquid_waste Dispose of Liquid Filtrate filter->liquid_waste Liquid end End of Procedure solid_waste->end liquid_waste->end

Figure 1. Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment. Always consult your institution's specific safety and waste disposal guidelines.

Essential Safety and Operational Guide for Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Imidazo[1,2-a]pyrimidine-3-carbaldehyde. The following procedural guidance outlines personal protective equipment (PPE), handling protocols, emergency procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE):

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical splash goggles or a full-face shield.[2]To protect against splashes and airborne particles.
Hand Protection Single-use nitrile gloves.[2] Latex gloves are not recommended.[2]To prevent skin contact. Gloves should be inspected before use and disposed of immediately after contamination or completion of work.
Body Protection A lab coat with long sleeves or a chemical-protective apron.[2]To protect skin and clothing from splashes.
Footwear Closed-toe and heel shoes made of impervious material.[2]To protect feet from spills.
Respiratory Protection A NIOSH-approved respirator may be required for large-scale operations, in case of a spill, or when handling the powder outside of a fume hood.[2]To prevent inhalation of dust or vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for minimizing exposure risk.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve or React Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Complete Experiment cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EH&S spill->notify ppe Don Appropriate PPE for Cleanup evacuate->ppe notify->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Spill Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.